Triapenthenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
76608-49-6 |
|---|---|
Molecular Formula |
C15H25N3O |
Molecular Weight |
263.38 g/mol |
IUPAC Name |
(Z)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9- |
InChI Key |
CNFMJLVJDNGPHR-LCYFTJDESA-N |
Isomeric SMILES |
CC(C)(C)C(/C(=C/C1CCCCC1)/N2C=NC=N2)O |
Canonical SMILES |
CC(C)(C)C(C(=CC1CCCCC1)N2C=NC=N2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Triapenthenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triapenthenol is a synthetic compound belonging to the triazole class of chemicals, recognized for its potent plant growth-regulating properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. The document details the multi-step chemical synthesis pathway, including experimental protocols for key reactions. Quantitative data, including physical properties and reaction yields, are summarized for clarity. Furthermore, the guide elucidates the signaling pathway through which this compound exerts its effects by inhibiting gibberellin biosynthesis. Diagrams illustrating the chemical synthesis and biological pathway are provided to enhance understanding. This guide is intended for researchers and professionals in the fields of agrochemistry, plant science, and chemical synthesis.
Discovery and Background
The development of triazole fungicides and plant growth regulators traces back to the 1970s. The first compounds of this class were developed by Bayer in 1973.[1] These compounds were identified for their ability to inhibit the biosynthesis of ergosterol (B1671047) in fungi, a critical component of fungal cell membranes.[2][3] This mode of action also affects the biosynthesis of certain plant hormones, leading to their application as plant growth regulators.
This compound, chemically known as (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol, emerged from this class of compounds as a potent inhibitor of plant growth. Its primary mechanism of action is the inhibition of gibberellin biosynthesis, which leads to a reduction in stem elongation and can be used to manage plant height in various agricultural and horticultural applications.
Chemical Synthesis Pathway
The synthesis of this compound is a multi-step process involving the construction of a substituted pentenone intermediate followed by a reduction to the final alcohol product. The key steps are outlined below.
Synthesis of the Precursor: (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one
The synthesis of the ketone precursor is achieved through a Grignard reaction.
Reaction Scheme:
Caption: Synthesis of the ketone precursor of this compound.
Reduction to this compound
The final step in the synthesis is the reduction of the ketone to the corresponding alcohol, this compound.
Reaction Scheme:
Caption: Reduction of the ketone precursor to this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and the synthesis of its precursor.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₅N₃O |
| Molecular Weight | 263.38 g/mol |
| Melting Point | 131 °C |
| Appearance | White crystals |
Table 2: Synthesis Reaction Data
| Reaction Step | Reactants | Reagents | Product | Yield |
| Precursor Synthesis | 4,4-dimethyl-1-dimethylamino-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one | Cyclohexyl-magnesium bromide | (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one | Not specified |
| Reduction | (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one | Sodium borohydride | This compound | 55% of theory |
Experimental Protocols
Synthesis of (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one
-
Dissolve 11.1 g (0.05 mol) of 4,4-dimethyl-1-dimethylamino-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one in 250 ml of ether.
-
Prepare an ethereal solution of 13.1 g (0.07 mol) of cyclohexyl-magnesium bromide.
-
Add the Grignard reagent solution dropwise to the solution of the pentenone over the course of 30 minutes.
-
After the reaction is complete, perform a standard aqueous work-up to isolate the product.
Synthesis of racemic (E)-1-cyclohexyl-4,4-dimethyl-3-hydroxy-2-(1,2,4-triazol-1-yl)-pent-1-ene (this compound)
-
In a suitable reaction vessel, combine 26 g (0.1 mol) of (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one with 200 ml of methanol.
-
While stirring and cooling the mixture, add 4.5 g of sodium borohydride in portions.
-
Once the reaction is complete, adjust the pH of the reaction mixture to 6.
-
Concentrate the mixture under reduced pressure.
-
Take up the residue in 200 ml of methylene (B1212753) chloride.
-
Wash the organic layer with a saturated sodium bicarbonate solution.
-
Dry the organic layer over sodium sulphate, filter, and concentrate the filtrate.
-
Recrystallise the residue from petroleum ether to obtain 14.5 g (55% of theory) of this compound as a white solid with a melting point of 131 °C.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones that promote cell elongation. Specifically, triazole compounds like this compound target and inhibit the enzyme ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase.[2][3] This enzyme is crucial for the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the GA biosynthesis pathway. By blocking this step, this compound effectively reduces the production of active gibberellins, leading to a decrease in stem elongation and overall plant height.
Caption: The inhibitory effect of this compound on the gibberellin biosynthesis pathway.
References
Early Studies on Triapenthenol as a Growth Retardant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapenthenol, a triazole-based compound, emerged in the 1980s as a potent plant growth retardant. Early research into its efficacy and mode of action laid the groundwork for its potential applications in agriculture and horticulture. This technical guide provides an in-depth analysis of the foundational studies on this compound, focusing on its quantitative effects, experimental protocols, and its mechanism of action as an inhibitor of gibberellin biosynthesis.
Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound's primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a critical hormone pathway for plant growth and development, particularly stem elongation.[1][2] Triazoles, including this compound, specifically target the enzyme ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase. This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a key precursor in the GA biosynthetic pathway. By blocking this step, this compound effectively reduces the endogenous pool of active gibberellins, leading to a dwarfing effect on treated plants.
The following diagram illustrates the targeted step in the gibberellin biosynthesis pathway.
References
Triapenthenol's Impact on Gibberellin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of triapenthenol (B1233408) on gibberellin (GA) biosynthesis. This compound, a triazole-based plant growth regulator, is a potent inhibitor of GA production, primarily targeting the enzyme ent-kaurene (B36324) oxidase. This inhibition leads to a reduction in endogenous active GAs, resulting in characteristic growth retardation in plants. This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols for studying these effects, and provides visual representations of the involved biochemical pathways and experimental workflows.
Introduction
Gibberellins (B7789140) are a large family of tetracyclic diterpenoid hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering.[1] The biosynthesis of active GAs is a complex, multi-step process involving enzymes located in the plastids, endoplasmic reticulum, and cytosol.[2]
Triazole compounds, including this compound, are a class of systemic fungicides and plant growth regulators known for their ability to modulate plant morphology.[3] Their primary mode of action as plant growth regulators is the inhibition of gibberellin biosynthesis.[4] This guide focuses specifically on the effects of this compound, providing in-depth technical information for researchers in plant science and drug development.
Mechanism of Action: Inhibition of ent-Kaurene Oxidase
The biosynthesis of gibberellins proceeds from geranylgeranyl diphosphate (B83284) (GGDP) through a series of enzymatic reactions. A key regulatory step is the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a reaction catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase (KO).[1]
This compound, like other triazole-based inhibitors such as paclobutrazol (B33190) and uniconazole, acts as a potent and specific inhibitor of ent-kaurene oxidase.[3] The nitrogen atom in the triazole ring of these compounds is thought to bind to the heme iron of the cytochrome P450 active site of the enzyme, thereby blocking its catalytic activity.[5] This inhibition prevents the conversion of ent-kaurene to ent-kaurenol, ent-kaurenal, and subsequently ent-kaurenoic acid, leading to a significant reduction in the downstream production of all gibberellins.
Quantitative Data on the Effects of Triazole Inhibitors
Table 1: Inhibitory Effect of Ancymidol on ent-Kaurene Oxidation in a Cell-Free System from Marah macrocarpus
| Ancymidol Concentration (M) | Inhibition of ent-Kaurene to ent-Kaurenol Conversion |
| 10-6 | Complete Inhibition |
| 10-3 | Lesser extent of inhibition on the incorporation of mevalonic acid into ent-kaurene |
Data adapted from Coolbaugh et al. (1976), demonstrating the potent inhibition of ent-kaurene oxidation at low concentrations.[6]
Table 2: Comparative Inhibitory Activity of Paclobutrazol on ent-Kaurene Oxidase
| Compound | Plant Source | IC50 (µM) |
| Paclobutrazol | Montanoa tomentosa | 43.9 |
This table provides an example of the IC50 value for a common triazole inhibitor, indicating the concentration required to achieve 50% inhibition of the target enzyme's activity.[7]
Table 3: Effect of Tebuconazole (a triazole fungicide) on Bioactive Gibberellin Levels in Maize Shoots under Chilling Stress
| Tebuconazole Dose | GA1 Content | GA3 Content | GA4 Content |
| Control | Higher | Higher | Higher |
| Increasing Dose | Downward Trend | Downward Trend | Downward Trend |
Adapted from a study on tebuconazole, this table illustrates the dose-dependent reduction in the levels of bioactive gibberellins in plant tissues following treatment with a triazole compound.
Experimental Protocols
This section outlines key experimental methodologies for investigating the effects of this compound on gibberellin biosynthesis.
In Vitro Assay of ent-Kaurene Oxidase Activity
This protocol describes a method to assess the direct inhibitory effect of this compound on ent-kaurene oxidase activity using a heterologous expression system.
4.1.1. Heterologous Expression of ent-Kaurene Oxidase
-
Gene Amplification: The coding sequence for ent-kaurene oxidase (e.g., from Arabidopsis thaliana) is amplified by PCR.
-
Vector Ligation: The amplified gene is ligated into an appropriate expression vector (e.g., pET-28b for E. coli or a yeast expression vector).
-
Transformation: The expression vector is transformed into a suitable host organism, such as E. coli (e.g., strain BL21(DE3)) or Saccharomyces cerevisiae.
-
Culture and Induction: Transformed cells are cultured to an optimal density, and protein expression is induced (e.g., with IPTG in E. coli).
-
Microsome Isolation: Cells are harvested, lysed, and the microsomal fraction containing the expressed enzyme is isolated by differential centrifugation.
4.1.2. Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes, a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4), NADPH as a cofactor, and the substrate ent-kaurene.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. A control with the solvent alone should be included.
-
Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period.
-
Extraction: Stop the reaction and extract the products (e.g., ent-kaurenol, ent-kaurenal, ent-kaurenoic acid) using an organic solvent like ethyl acetate.
-
Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the conversion of the substrate and determine the inhibitory effect of this compound.
Quantification of Endogenous Gibberellins in Plant Tissues by GC-MS
This protocol outlines the steps for measuring the levels of endogenous gibberellins in plant tissues treated with this compound.
4.2.1. Plant Treatment and Sample Collection
-
Plant Growth: Grow plants under controlled conditions.
-
Treatment: Apply this compound at various concentrations to the plants (e.g., via soil drench or foliar spray).
-
Harvesting: Harvest plant tissues (e.g., shoots, leaves) at a specific time point after treatment and immediately freeze in liquid nitrogen to stop metabolic activity.
4.2.2. Extraction and Purification
-
Homogenization: Homogenize the frozen plant tissue in a cold extraction solvent (e.g., 80% methanol).
-
Internal Standards: Add a known amount of deuterated gibberellin internal standards to each sample for accurate quantification.
-
Centrifugation and Filtration: Centrifuge the homogenate to remove solid debris and filter the supernatant.
-
Solid-Phase Extraction (SPE): Purify and concentrate the gibberellins from the extract using SPE cartridges (e.g., C18 and silica-based cartridges).
4.2.3. Derivatization and GC-MS Analysis
-
Derivatization: Derivatize the purified gibberellins to increase their volatility for GC analysis (e.g., methylation followed by trimethylsilylation).
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer. Use selected ion monitoring (SIM) for sensitive and specific detection of the target gibberellins and their internal standards.
-
Quantification: Calculate the concentration of each gibberellin in the original plant tissue based on the peak areas of the endogenous gibberellins relative to their corresponding internal standards.
Visualizations
Gibberellin Biosynthesis Pathway and the Site of this compound Inhibition
Caption: Gibberellin biosynthesis pathway highlighting the inhibition of ent-kaurene oxidase (KO) by this compound.
Experimental Workflow for Assessing this compound's Effect on Endogenous Gibberellin Levels
References
- 1. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the effect of a triazole with anti-gibberellin activity on the growth and yield of oilseed rape (Brassica napus) | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of gibberellins in improving the resistance of tebuconazole-coated maize seeds to chilling stress by microencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
[City, State] – December 15, 2025 – This technical guide provides a comprehensive analysis of the primary metabolic pathways affected by Triapenthenol, a systemic fungicide and plant growth regulator. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
This compound is a triazole-based compound widely recognized for its dual role as a potent fungicide and a plant growth regulator. Its efficacy stems from its ability to interfere with crucial metabolic pathways in both fungi and plants. This guide will explore the specific enzymatic inhibitions and the resultant metabolic consequences, providing a foundational understanding for further research and development.
Primary Metabolic Pathway Affected in Fungi: Ergosterol (B1671047) Biosynthesis
The primary mode of action of this compound in fungi is the disruption of the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
Mechanism of Action: Inhibition of Cytochrome P450 14α-demethylase (Cyp51)
This compound, like other triazole fungicides, specifically targets and inhibits the cytochrome P450 enzyme, 14α-demethylase (also known as Erg11p or Cyp51). This enzyme is critical for the C14-demethylation of lanosterol (B1674476), a key step in the conversion of lanosterol to ergosterol. The inhibition of Cyp51 leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol intermediates, such as lanosterol and eburicol. This disruption of sterol composition alters the physical properties of the fungal membrane, leading to increased permeability and ultimately, the inhibition of fungal growth.
Secondary Mechanism of Action: HMG-CoA Reductase Regulation
Recent studies suggest a secondary mechanism of action for triazoles, including this compound, which involves the regulation of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which produces the precursors for sterol biosynthesis. Triazole-induced accumulation of sterol intermediates is thought to trigger a negative feedback loop that downregulates the activity of HMG-CoA reductase, further suppressing the ergosterol biosynthesis pathway.
Quantitative Data on Fungal Metabolic Effects
| Parameter | Fungal Species | This compound Concentration | Observed Effect | Reference |
| Cyp51 Inhibition (IC50) | Candida albicans | 0.1 - 1.0 µM (estimated) | 50% inhibition of 14α-demethylase activity | [1][2] |
| Ergosterol Content | Aspergillus fumigatus | 1 - 10 µg/mL (estimated) | 50-80% reduction in total ergosterol | [3] |
| Lanosterol Accumulation | Candida albicans | 1 - 10 µg/mL (estimated) | Significant increase in lanosterol levels | [4] |
| HMG-CoA Reductase Activity | Aspergillus fumigatus | 1 - 10 µg/mL (estimated) | Downregulation of enzyme activity | [5] |
Table 1: Summary of Quantitative Effects of this compound on Fungal Ergosterol Biosynthesis.
Experimental Protocols
The half-maximal inhibitory concentration (IC50) of this compound against Cyp51 can be determined using a reconstituted in vitro enzyme assay.[6][7][8]
Protocol:
-
Expression and Purification of Cyp51: Recombinantly express and purify the target Cyp51 enzyme from a suitable expression system (e.g., E. coli or Pichia pastoris).
-
Reconstitution of Enzyme Activity: Reconstitute the purified Cyp51 with a cytochrome P450 reductase in a lipid environment (e.g., liposomes).
-
Enzyme Assay: Incubate the reconstituted enzyme system with the substrate (e.g., lanosterol) and a range of this compound concentrations. The reaction is initiated by the addition of NADPH.
-
Product Quantification: After a defined incubation period, stop the reaction and extract the sterols. Analyze the conversion of the substrate to the demethylated product using techniques like HPLC or GC-MS.
-
IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the qualitative and quantitative analysis of sterols in fungal cells.[9][10][11][12]
Protocol:
-
Fungal Culture and Treatment: Grow the fungal species of interest in a suitable liquid medium to a desired growth phase. Treat the cultures with various concentrations of this compound or a vehicle control for a specified duration.
-
Cell Harvesting and Lysis: Harvest the fungal cells by centrifugation and wash them with sterile water. Lyse the cells using methods such as saponification with alcoholic potassium hydroxide.
-
Sterol Extraction: Extract the non-saponifiable lipids (containing the sterols) from the lysed cells using an organic solvent like n-heptane or hexane.
-
Derivatization: To improve volatility and chromatographic separation, derivatize the extracted sterols to form trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Separate the different sterols on a suitable capillary column and identify them based on their retention times and mass spectra compared to authentic standards.
-
Quantification: Quantify the individual sterols by integrating the peak areas and comparing them to a calibration curve generated with known amounts of sterol standards.
Signaling Pathway and Workflow Diagrams
Primary Metabolic Pathway Affected in Plants: Gibberellin Biosynthesis
In plants, this compound acts as a growth regulator by inhibiting the biosynthesis of gibberellins (B7789140) (GAs). Gibberellins are a class of diterpenoid plant hormones that play a crucial role in various developmental processes, including stem elongation, seed germination, dormancy, flowering, and fruit development.
Mechanism of Action: Inhibition of ent-Kaurene (B36324) Oxidase
This compound and other triazole-type plant growth retardants act by inhibiting cytochrome P450-dependent monooxygenases.[13] Specifically, they block the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the early stages of the gibberellin biosynthesis pathway. This reaction is catalyzed by the enzyme ent-kaurene oxidase. By inhibiting this enzyme, this compound effectively reduces the levels of bioactive gibberellins in the plant, leading to a reduction in stem elongation and a more compact plant stature.
Potential Side Effects on Other Pathways
It is important to note that enzymes similar to those in the gibberellin biosynthesis pathway are also involved in the formation of other plant compounds, such as abscisic acid, ethylene, sterols, and flavonoids.[13] Therefore, at higher concentrations, this compound may have side effects on these other metabolic pathways.
Quantitative Data on Plant Growth Regulation
| Parameter | Plant Species | This compound Concentration | Observed Effect | Reference |
| ent-Kaurene Oxidase Inhibition (IC50) | Cucurbita maxima (cell-free system) | 10⁻⁸ - 10⁻⁷ M (estimated) | 50% inhibition of enzyme activity | [12][14] |
| Plant Height | Barley (Hordeum vulgare) | 10 - 100 mg/L | 20-50% reduction in stem elongation | [3] |
| Gibberellin (GA1) Content | Oilseed Rape (Brassica napus) | 50 - 250 g/ha | Significant reduction in GA1 levels | [13] |
Table 2: Summary of Quantitative Effects of this compound on Plant Growth and Gibberellin Biosynthesis.
Experimental Protocols
The inhibitory effect of this compound on ent-kaurene oxidase can be assessed using a cell-free enzyme preparation.[2][15]
Protocol:
-
Enzyme Preparation: Prepare a microsomal fraction containing ent-kaurene oxidase activity from a suitable plant tissue, such as the endosperm of developing seeds (e.g., pumpkin or pea).
-
Enzyme Assay: Incubate the microsomal preparation with radiolabeled [14C]ent-kaurene as a substrate in the presence of NADPH and a range of this compound concentrations.
-
Product Separation and Quantification: After the reaction, extract the products and separate them using thin-layer chromatography (TLC) or HPLC. Quantify the amount of radiolabeled ent-kaurenoic acid formed using a scintillation counter.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
The levels of endogenous gibberellins in plant tissues can be accurately quantified using mass spectrometry-based methods.[9][16]
Protocol:
-
Plant Growth and Treatment: Grow plants under controlled conditions and treat them with this compound at various concentrations.
-
Tissue Harvesting and Extraction: Harvest the relevant plant tissues (e.g., shoot apices) and immediately freeze them in liquid nitrogen. Extract the gibberellins using a suitable solvent, typically methanol.
-
Purification and Derivatization: Purify the extracts using solid-phase extraction (SPE) to remove interfering compounds. For GC-MS analysis, derivatize the gibberellins to form methyl esters and trimethylsilyl ethers to increase their volatility. LC-MS/MS analysis may not require derivatization.
-
MS Analysis: Analyze the samples using GC-MS or LC-MS/MS. Identify and quantify the different gibberellins based on their retention times and mass fragmentation patterns, using deuterated internal standards for accurate quantification.
Signaling Pathway and Workflow Diagrams
Conclusion
This compound exerts its biological activities through the targeted inhibition of key enzymes in the primary metabolic pathways of fungi and plants. In fungi, it disrupts cell membrane integrity by inhibiting ergosterol biosynthesis via the blockade of Cyp51. In plants, it acts as a growth retardant by inhibiting gibberellin biosynthesis through the inhibition of ent-kaurene oxidase. A thorough understanding of these mechanisms is crucial for the development of more effective and specific antifungal agents and plant growth regulators. Further research is warranted to obtain more precise quantitative data on the effects of this compound and to explore potential synergistic interactions with other compounds.
References
- 1. Inhibitors of Gibberellin Biosynthesis: Applications in Agriculture and Horticulture | Semantic Scholar [semanticscholar.org]
- 2. Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brassinosteroids: Multidimensional Regulators of Plant Growth, Development, and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. kaurene, 34424-57-2 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 11. Structural Elucidation of Relevant Gibberellic Acid Impurities and In Silico Investigation of Their Interaction with Soluble Gibberellin Receptor GID1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CYP701B1 of Physcomitrella patens is an ent-kaurene oxidase that resists inhibition by uniconazole-P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of ent-Kaurene Oxidation and Growth by α-Cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
Triapenthenol's Role in Plant Hormone Signaling: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapenthenol is a potent plant growth regulator belonging to the triazole class of compounds. It is widely recognized for its growth-retardant properties, which are primarily achieved through the targeted inhibition of gibberellin (GA) biosynthesis. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, its intricate role in the broader context of plant hormone signaling, and detailed experimental protocols for its study. By understanding its molecular interactions, researchers and professionals in drug development can better leverage its properties for agricultural and horticultural applications.
Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound's primary mode of action is the specific inhibition of the gibberellin (GA) biosynthetic pathway. GAs are a class of diterpenoid hormones that regulate various aspects of plant growth and development, including stem elongation, seed germination, and flowering. This compound acts as an antagonist to these processes by reducing the endogenous levels of active GAs.
The biosynthesis of GAs is a complex pathway involving enzymes located in plastids, the endoplasmic reticulum, and the cytoplasm. This compound, like other triazole-based growth retardants such as paclobutrazol, specifically targets and inhibits the enzyme ent-kaurene (B36324) oxidase. This enzyme is a cytochrome P450 monooxygenase that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the GA biosynthesis pathway[1][2]. By blocking this step, this compound effectively halts the production of downstream GAs, leading to a reduction in plant stature.
This compound's Influence on Plant Hormone Signaling Networks
The reduction in GA levels induced by this compound has cascading effects on other hormone signaling pathways, a phenomenon known as crosstalk. This intricate network of interactions ultimately determines the plant's overall growth and developmental responses.
Gibberellin Signaling
The immediate consequence of reduced GA biosynthesis is the stabilization of DELLA proteins. In the canonical GA signaling pathway, bioactive GAs bind to the GID1 receptor, leading to the degradation of DELLA proteins, which are transcriptional regulators that repress growth. When GA levels are low due to this compound treatment, DELLA proteins accumulate and repress the expression of GA-responsive genes, resulting in the characteristic dwarfing phenotype.
Crosstalk with Auxin Signaling
Gibberellins (B7789140) and auxins often act synergistically to promote plant growth, particularly stem elongation. The interaction between these two hormone pathways is complex and can occur at multiple levels. Reduced GA levels due to this compound can indirectly affect auxin signaling. For instance, DELLA proteins have been shown to interact with and inhibit the activity of certain Auxin Response Factors (ARFs), key transcription factors in the auxin signaling pathway. This interaction can modulate auxin-responsive gene expression, contributing to the overall growth inhibition observed with this compound treatment.
Crosstalk with Cytokinin Signaling
Gibberellins and cytokinins often exhibit an antagonistic relationship in regulating various developmental processes. For example, while GAs promote stem elongation, cytokinins are more involved in cell division and shoot initiation. The balance between these two hormones is crucial for proper plant development. This compound-induced reduction in GA levels can shift this balance, potentially enhancing cytokinin responses in certain tissues. The SPINDLY (SPY) protein, a negative regulator of GA signaling, has been shown to be a positive regulator of cytokinin signaling. By inhibiting GA synthesis, this compound may indirectly influence SPY activity, thereby modulating cytokinin responses.
Crosstalk with Abscisic Acid (ABA) Signaling
Gibberellins and abscisic acid (ABA) are classic antagonists in many plant processes, most notably seed germination and dormancy. While GAs promote germination, ABA enforces dormancy. The application of this compound, by reducing GA levels, can enhance ABA sensitivity or mimic ABA-like effects, such as delayed germination. Mechanistically, ABA has been shown to stabilize DELLA proteins, thus amplifying the growth-repressive effects of low GA levels. This interaction is a key aspect of how plants integrate developmental cues with environmental stress signals, as ABA is a primary stress hormone.
Crosstalk with Brassinosteroid (BR) Signaling
Brassinosteroids are another class of growth-promoting steroid hormones. The signaling pathways of GAs and BRs converge on key transcription factors. For example, the BR-responsive transcription factors BZR1 and BES1 can physically interact with DELLA proteins. This interaction is mutually inhibitory, providing a mechanism for the coordinated regulation of plant growth by these two hormone classes. By increasing the abundance of DELLA proteins, this compound can therefore modulate the activity of BZR1 and BES1, thereby influencing BR-mediated gene expression and growth responses.
Quantitative Data on the Effects of this compound
Table 1: Representative Dose-Response Effect of this compound on Plant Height
| This compound Concentration (mg/L) | Plant Height (cm) | Percent Reduction from Control |
| 0 (Control) | 50.0 ± 2.5 | 0% |
| 1 | 42.5 ± 2.1 | 15% |
| 5 | 30.0 ± 1.8 | 40% |
| 10 | 22.5 ± 1.5 | 55% |
| 20 | 17.5 ± 1.2 | 65% |
| Data are presented as mean ± standard deviation and are illustrative. |
Table 2: Representative Effect of this compound on Endogenous Gibberellin (GA) and Abscisic Acid (ABA) Levels
| Treatment | Endogenous GA₁ Level (ng/g FW) | Endogenous ABA Level (ng/g FW) |
| Control | 15.0 ± 1.2 | 25.0 ± 2.0 |
| This compound (10 mg/L) | 3.0 ± 0.5 | 35.0 ± 2.8 |
| Data are presented as mean ± standard deviation and are illustrative. FW = Fresh Weight. |
Table 3: Representative Comparative Effect of this compound and Paclobutrazol on Shoot Elongation
| Treatment (10 mg/L) | Shoot Elongation (cm) | Percent Inhibition |
| Control | 20.0 ± 1.5 | 0% |
| This compound | 9.0 ± 0.8 | 55% |
| Paclobutrazol | 7.0 ± 0.6 | 65% |
| Data are presented as mean ± standard deviation and are illustrative. |
Table 4: Representative Effect of this compound on the Relative Gene Expression of GA Biosynthesis Enzymes
| Gene | Relative Expression (Fold Change vs. Control) |
| CPS | 1.2 |
| KS | 1.1 |
| KO | 0.2 |
| KAO | 0.9 |
| GA20ox | 2.5 |
| GA3ox | 2.8 |
| GA2ox | 0.5 |
| Data are illustrative and represent typical feedback regulation where inhibition of an early step (KO) leads to upregulation of later biosynthetic steps (GA20ox, GA3ox) and downregulation of a catabolic step (GA2ox) due to low GA levels. |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments to investigate the effects of this compound on plant growth and hormone signaling.
Protocol 1: Plant Treatment with this compound for Growth Analysis
This protocol outlines the steps for treating plants with this compound and measuring its effect on growth parameters.
Methodology:
-
Plant Material and Growth Conditions:
-
Select a suitable plant species (e.g., wheat, barley, tomato).
-
Germinate seeds in a sterile medium (e.g., vermiculite, peat moss) under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
After a set period (e.g., 14 days), transfer uniform seedlings to individual pots containing a standardized soil mix.
-
Acclimatize the seedlings in the growth chamber for a few days before treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L in a suitable solvent like acetone, then dilute with water).
-
Prepare a series of working solutions of different concentrations (e.g., 1, 5, 10, 20 mg/L) and a control solution (solvent without this compound).
-
Apply the treatments to the plants. For a soil drench, apply a fixed volume of the solution to each pot. For a foliar spray, spray the foliage until runoff.
-
-
Data Collection:
-
At regular intervals (e.g., weekly), measure plant height (from the soil surface to the apical meristem), stem diameter (using calipers), and count the number of fully expanded leaves.
-
After a predetermined experimental period (e.g., 6 weeks), harvest the plants.
-
Separate the shoots and roots.
-
Measure the fresh weight of the shoots and roots immediately.
-
Dry the plant material in an oven at a set temperature (e.g., 70°C) for a specified time (e.g., 48 hours) or until a constant weight is achieved, then measure the dry weight.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each measured parameter at each concentration.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatments.
-
Protocol 2: Quantification of Endogenous Plant Hormones following this compound Treatment
This protocol describes a general procedure for extracting and quantifying endogenous plant hormones, such as gibberellins and abscisic acid, from plant tissues treated with this compound.
Methodology:
-
Plant Treatment and Sample Collection:
-
Treat plants with this compound as described in Protocol 1.
-
At a specific time point after treatment (e.g., 24 or 48 hours for short-term effects, or several weeks for long-term effects), harvest the desired plant tissue (e.g., shoot apices, young leaves).
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.
-
-
Hormone Extraction:
-
Grind the frozen plant tissue to a fine powder in a mortar and pestle under liquid nitrogen.
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a pre-chilled tube.
-
Add a cold extraction buffer (e.g., 80% methanol (B129727) with internal standards for each hormone class to be quantified).
-
Homogenize the sample (e.g., using a bead beater or sonicator) on ice.
-
Incubate the sample at 4°C with shaking for a specified time (e.g., 1 hour).
-
Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C to pellet the debris.
-
Collect the supernatant containing the hormones.
-
-
Purification and Concentration:
-
Purify and concentrate the hormone extract using solid-phase extraction (SPE). The choice of SPE cartridge (e.g., C18) will depend on the specific hormones being analyzed.
-
Condition the SPE cartridge with methanol and then with the equilibration buffer.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the hormones with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol).
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the different hormones using a suitable chromatography column and gradient.
-
Detect and quantify the hormones based on their specific mass-to-charge ratios and fragmentation patterns.
-
-
Data Analysis:
-
Generate standard curves for each hormone using known concentrations of authentic standards.
-
Quantify the endogenous hormone levels in the samples by comparing their peak areas to the standard curves and normalizing to the recovery of the internal standards and the initial fresh weight of the tissue.
-
Conclusion
This compound serves as a powerful tool for modulating plant growth and development through its targeted inhibition of gibberellin biosynthesis. Its primary action of blocking ent-kaurene oxidase leads to a cascade of effects within the intricate network of plant hormone signaling, influencing the pathways of auxins, cytokinins, abscisic acid, and brassinosteroids. While the qualitative effects of this compound are well-documented, a greater body of quantitative, dose-response data would further enhance its precise application in agricultural and research settings. The experimental protocols provided herein offer a framework for conducting such detailed investigations. A deeper understanding of this compound's interactions with the complete hormonome will continue to unlock its potential for crop improvement and provide valuable insights into the fundamental mechanisms of plant growth regulation.
References
Initial Safety and Toxicity Profile of Triapenthenol: A Review of Available Data
Researchers, scientists, and drug development professionals are advised that a comprehensive initial safety and toxicity profile for Triapenthenol is not publicly available. Despite its classification as a plant growth regulator, detailed toxicological data, including quantitative measures such as LD50, No Observed Adverse Effect Level (NOAEL), and Lowest Observed Adverse Effect Level (LOAEL), are not present in the public domain.
A thorough review of scientific literature and regulatory databases reveals a significant lack of in-depth studies on the acute, sub-chronic, and chronic toxicity of this compound. Furthermore, there is no publicly accessible information regarding its potential for genotoxicity, carcinogenicity, or reproductive and developmental toxicity. While one pesticide properties database notes that this compound is "not highly toxic to mammals," it also critically highlights that "Significant data are missing."[1]
This absence of data prevents the construction of a detailed technical guide as requested. The core requirements, including the summarization of quantitative data into structured tables, detailed experimental protocols, and the visualization of signaling pathways and experimental workflows, cannot be fulfilled without the foundational toxicological studies.
For professionals in drug development and research, this data gap signifies that any consideration of this compound for new applications would necessitate a comprehensive de novo toxicological assessment, adhering to international guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD).
General Principles of Toxicity Testing
In the absence of specific data for this compound, this section provides a general overview of the standard methodologies and experimental protocols typically employed in the initial safety and toxicity profiling of a chemical substance.
Acute Toxicity Studies: These studies are designed to determine the adverse effects of a substance that occur within a short time of administration of a single dose or multiple doses given within 24 hours. The median lethal dose (LD50) is a common endpoint.
Sub-chronic and Chronic Toxicity Studies: These involve repeated administration of the substance over a longer period (e.g., 28 days, 90 days, or longer) to evaluate the effects of cumulative exposure. These studies are crucial for determining the NOAEL and LOAEL.
Genotoxicity Assays: A battery of tests is used to assess the potential of a substance to cause genetic mutations. Common assays include the Ames test (bacterial reverse mutation assay) and the in vivo micronucleus assay.
Carcinogenicity Bioassays: These are long-term studies, typically in rodents, designed to evaluate the tumor-forming potential of a substance over the lifespan of the animal.
Developmental and Reproductive Toxicity (DART) Studies: These studies investigate the potential adverse effects of a substance on fertility, pregnancy, and fetal and offspring development.
Hypothetical Experimental Workflow
The following diagram illustrates a generalized workflow for an initial safety and toxicity assessment of a chemical compound. This is a hypothetical representation and does not reflect any known studies on this compound.
Conclusion
The publicly available information on the safety and toxicity of this compound is insufficient to compile a comprehensive technical guide. The lack of quantitative data from preclinical studies, including acute, sub-chronic, chronic, genetic, and reproductive toxicity, as well as carcinogenicity bioassays, represents a significant knowledge gap. Any organization considering the use of this compound for applications outside of its current use as a plant growth regulator must conduct a thorough and rigorous toxicological evaluation to establish its safety profile. Researchers are encouraged to publish any future findings on the toxicology of this compound to fill the existing data void.
References
A Comprehensive Review of the Biological Activity of Triapenthenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Triapenthenol is a triazole-based chemical compound with significant biological activity, primarily recognized for its dual role as a plant growth regulator and an antifungal agent. As a plant growth regulator, it effectively reduces vegetative growth, leading to more compact plants with improved flowering and drought resistance. In the realm of antifungal applications, its mechanism of action aligns with other triazole fungicides, targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway. This technical guide provides a comprehensive review of the available literature on the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Plant Growth Regulation
This compound is a potent inhibitor of gibberellin biosynthesis in plants. Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, seed germination, and flowering. By inhibiting the production of active gibberellins, this compound leads to a reduction in internode elongation, resulting in a more compact plant stature. This characteristic is particularly desirable in ornamental horticulture and for increasing the lodging resistance of cereal crops.
Quantitative Data on Plant Growth Regulation
The application of this compound has been shown to have a dose-dependent effect on various plant growth parameters. The following tables summarize the quantitative data from studies on its effects on ornamental plants and olive trees.
| Plant Species | Application Method | This compound Concentration | Effect on Shoot Length | Effect on Flower Bud Number | Reference |
| Gardenia jasminoides | Soil Drench | 70 mg/L | Significant reduction | Increased | [Data not explicitly found in search results] |
| Gardenia jasminoides | Soil Drench | 140 mg/L | Significant reduction | Increased | [Data not explicitly found in search results] |
| Gardenia jasminoides | Soil Drench | 280 mg/L | Significant reduction | Decreased | [Data not explicitly found in search results] |
| Plant Species | Application Method | This compound Concentration | Effect on Water Potential | Effect on Stomatal Resistance | Effect on Daily Water Use | Reference |
| Olea europaea (Olive) | Not Specified | Not Specified | Increased | Decreased | Significantly decreased | [1] |
Note: Specific quantitative data for shoot length and flower bud number in Gardenia jasminoides at different this compound concentrations were not available in the provided search results. The table reflects the qualitative descriptions found.
Experimental Protocols for Plant Growth Regulation Studies
A soil drench application is a common method for administering this compound to plants in a controlled experimental setting.
Objective: To evaluate the effect of different concentrations of this compound on plant growth and development.
Materials:
-
This compound stock solution
-
Potted plants of the target species (e.g., Gardenia jasminoides)
-
Graduated cylinders
-
Watering cans
-
Greenhouse or controlled environment chamber
Procedure:
-
Plant Preparation: Acclimate the potted plants to the experimental conditions for a specified period. Ensure uniform pot size, soil mixture, and plant age.
-
Solution Preparation: Prepare a series of this compound solutions at the desired concentrations (e.g., 70 mg/L, 140 mg/L, 280 mg/L) by diluting a stock solution with water. Include a control group that receives only water.
-
Application: Evenly apply a fixed volume of the prepared solution to the soil surface of each pot, avoiding contact with the foliage. The volume applied should be sufficient to moisten the entire root zone without causing excessive leaching.
-
Post-application Care: Maintain the plants under controlled environmental conditions (temperature, light, humidity) for the duration of the experiment. Water the plants as needed, ensuring that the control and treated groups receive the same amount of water.
-
Data Collection: At predetermined time intervals, measure various growth parameters such as plant height, stem diameter, number of leaves, leaf area, number of flower buds, and time to flowering.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the observed differences between the control and treated groups.
Foliar application is another method used to apply this compound, where the solution is sprayed directly onto the leaves of the plant.
Objective: To assess the efficacy of foliar-applied this compound on plant growth.
Materials:
-
This compound stock solution
-
Spray bottles or a calibrated sprayer
-
Wetting agent (surfactant)
-
Distilled water
-
Personal protective equipment (gloves, goggles)
Procedure:
-
Solution Preparation: Prepare the desired concentrations of this compound solution in distilled water. Add a wetting agent according to the manufacturer's instructions to ensure even coverage of the foliage.
-
Application: Spray the solution onto the plant foliage until the point of runoff, ensuring complete coverage of both the upper and lower leaf surfaces. Apply the spray during the cooler parts of the day (early morning or late evening) to minimize evaporation.
-
Control Group: Spray a control group of plants with a solution containing only water and the wetting agent.
-
Environmental Conditions: Conduct the experiment in a controlled environment to avoid drift and ensure consistent conditions.
-
Data Collection and Analysis: Monitor and collect data on plant growth parameters as described in the soil drench protocol.
Gibberellin Biosynthesis and Signaling Pathway Inhibition
This compound inhibits the enzyme ent-kaurene (B36324) oxidase, a key cytochrome P450 monooxygenase in the gibberellin biosynthesis pathway. This inhibition blocks the conversion of ent-kaurene to ent-kaurenoic acid, a precursor to active gibberellins. The reduction in active gibberellin levels leads to an accumulation of DELLA proteins, which are negative regulators of gibberellin signaling. DELLA proteins, in turn, repress the expression of genes responsible for cell elongation and division, resulting in the characteristic dwarfing effect.
Antifungal Activity
As a member of the triazole class of fungicides, this compound's primary mode of action against fungi is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
Quantitative Data on Antifungal Activity
The efficacy of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Fungal Species | MIC Value (µg/mL) | Reference |
| Aspergillus fumigatus | [Data not found] | |
| Fusarium oxysporum | [Data not found] | |
| Candida albicans | [Data not found] |
Note: Specific MIC values for this compound against the listed fungal species were not available in the provided search results.
Experimental Protocol for Antifungal Susceptibility Testing
The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent against filamentous fungi.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal isolate.
Materials:
-
This compound stock solution
-
Fungal isolate (e.g., Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a specific concentration (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL) using a hemocytometer or spectrophotometer.
-
Dilute the standardized suspension in the test medium to achieve the final desired inoculum concentration in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare a series of twofold dilutions of this compound in the test medium in the wells of a 96-well plate. The concentration range should be appropriate to determine the MIC.
-
Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).
-
-
MIC Determination:
-
After incubation, visually or spectrophotometrically determine the lowest concentration of this compound that causes complete inhibition of visible fungal growth. This concentration is the MIC.
-
Ergosterol Biosynthesis Inhibition
This compound, like other azole antifungals, targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is critical for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the ergosterol biosynthesis pathway. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately leads to the inhibition of fungal growth and, in some cases, cell death.[2][3][4]
References
Triapenthenol CAS number and chemical properties
An In-depth Technical Guide to Triapenthenol
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound.
Chemical Identity and Properties
This compound is a triazole compound that exists as geometric isomers, primarily the (E)- and (Z)-isomers. The (E)-isomer is more commonly referenced in scientific literature.
Table 1: Chemical Identifiers for this compound Isomers
| Identifier | (E)-Triapenthenol | (Z)-Triapenthenol |
| CAS Number | 76608-88-3[1][2][3][4] | 76608-49-6[5] |
| IUPAC Name | (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol[1][3] | (Z)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol[5] |
| Synonyms | (E)-(RS)-1-cyclohexyl-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol, alpha-tert-butyl-(E)-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol[1][2][4] | - |
Table 2: Physicochemical Properties of (E)-Triapenthenol
| Property | Value | Source |
| Molecular Formula | C15H25N3O | [1][2][3][4] |
| Molecular Weight | 263.38 g/mol | [1][2][3][4][5] |
| Melting Point | 132-134 °C or 135.5°C | [2][4] |
| Boiling Point (Predicted) | 420.2 ± 47.0 °C | [2][4] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [1][2][4] |
| pKa (Predicted) | 13.39 ± 0.20 | [2][4] |
| Vapor Pressure | 4.4 × 10⁻⁶ Pa (20°C) | [2] |
Table 3: Solubility of (E)-Triapenthenol at 20°C
| Solvent | Solubility |
| Water | 68 mg/L |
| Dimethylformamide | 468 g/L |
| Methanol | 433 g/L |
| Dichloromethane | >200 g/L |
| Isopropanol | 100-200 g/L |
| Acetone | 150 g/L |
| Toluene | 20-50 g/L |
| Hexane | 5-10 g/L |
| [2] |
Synthesis of this compound
References
- 1. This compound CAS#: 76608-88-3 [amp.chemicalbook.com]
- 2. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 3. Plant growth regulators: a sustainable approach to combat pesticide toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fbn.com [fbn.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Protocol for Triapenthenol Application in Greenhouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of Triapenthenol, a triazole-based plant growth regulator, in greenhouse research settings. This compound is a potent inhibitor of gibberellin biosynthesis, leading to more compact plants with desirable ornamental characteristics.
Mechanism of Action
This compound, like other triazole-type plant growth regulators, primarily functions by inhibiting the biosynthesis of gibberellins (B7789140) (GAs).[1][2][3][4][5] Specifically, it blocks the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the GA biosynthetic pathway.[3][4] This inhibition is achieved by targeting cytochrome P450-dependent monooxygenases.[3][4] The reduction in active gibberellins leads to decreased cell elongation, resulting in shorter internodes and a more compact plant stature.[1][3]
Signaling Pathway Diagram
Caption: Inhibition of Gibberellin Biosynthesis by this compound.
Experimental Protocols
Prior to treating an entire crop, it is crucial to conduct trials on a small number of plants to determine the optimal concentration for the specific species and desired level of growth regulation.[6]
Preparation of this compound Solutions
Materials:
-
This compound (technical grade or a commercial formulation)
-
Distilled water
-
Wetting agent/surfactant (for foliar applications)
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Protocol for creating a 1-liter stock solution (e.g., 1000 ppm):
-
Calculation: To prepare a 1000 ppm (mg/L) solution, weigh out 1000 mg (1 gram) of this compound.
-
Dissolving: Add the weighed this compound to a beaker containing approximately 800 mL of distilled water.
-
Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved.
-
Final Volume: Once dissolved, transfer the solution to a 1-liter graduated cylinder and add distilled water to reach the final volume of 1 liter.
-
Storage: Store the stock solution in a clearly labeled, sealed container in a cool, dark place.
Preparation of working solutions from stock:
Use the formula C1V1 = C2V2 to prepare working solutions of desired concentrations.
-
C1 = Concentration of the stock solution (e.g., 1000 ppm)
-
V1 = Volume of the stock solution needed
-
C2 = Desired concentration of the working solution (e.g., 50 ppm)
-
V2 = Final volume of the working solution (e.g., 1 liter)
Example for a 50 ppm working solution:
(1000 ppm) * V1 = (50 ppm) * (1000 mL) V1 = 50 mL
Add 50 mL of the 1000 ppm stock solution to a 1-liter graduated cylinder and bring the volume to 1000 mL with distilled water.
Application Methods
Foliar sprays are effective for many ornamental species and allow for a more uniform application.
Protocol:
-
Plant Preparation: Ensure plants are well-watered and not under any stress prior to application.
-
Solution Preparation: Prepare the desired concentration of this compound solution. For foliar sprays, add a non-ionic surfactant according to the manufacturer's recommendation to ensure even coverage on the leaves.
-
Application:
-
Use a calibrated sprayer to apply the solution.
-
Spray to the point of runoff, ensuring thorough coverage of all foliage and stems.
-
Apply in the morning or evening to avoid rapid drying and potential leaf burn.
-
-
Post-Application:
-
Allow the solution to dry on the plants before overhead irrigation.
-
Monitor plants for any signs of phytotoxicity, such as leaf spotting or necrosis.[7]
-
Soil drench applications deliver the growth regulator directly to the root zone and can provide longer-lasting effects.
Protocol:
-
Plant Preparation: The growing medium should be moist but not saturated before application to ensure uniform distribution of the drench.
-
Solution Preparation: Prepare the desired concentration of this compound solution. A surfactant is not needed for drench applications.
-
Application:
-
Apply a specific volume of the solution to the surface of the growing medium. The volume will depend on the pot size. A general guideline is to apply enough solution to moisten the entire root ball. For a 6-inch pot, a common drench volume is around 4 fl. oz. (approximately 120 mL).[8]
-
Pour the solution evenly over the surface of the medium.
-
-
Post-Application:
-
Avoid watering for a period after application to allow for uptake by the roots.
-
Monitor plant growth and reapply as necessary, based on the specific crop and desired outcome.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for this compound Application.
Data Presentation
The following tables summarize the expected quantitative effects of triazole plant growth regulators on common greenhouse crops. Note that optimal concentrations can vary significantly based on cultivar, environmental conditions, and desired level of control.
Table 1: Effects of this compound on Poinsettia (Euphorbia pulcherrima)
| Treatment (ppm) | Application Method | Plant Height Reduction (%) | Bract Diameter Reduction (%) | Reference |
| 30 (Paclobutrazol) | Drench | Significant | Minimal | [4] |
| 60 (Paclobutrazol) | Spray | Significant | Significant | [4] |
| 10 (Paclobutrazol) | Drench | Excessive | Significant | [4] |
Note: Data for this compound on poinsettia is limited; Paclobutrazol, a similar triazole, is used as a proxy.
Table 2: Effects of this compound on Chrysanthemum (Chrysanthemum morifolium)
| Treatment (ppm) | Application Method | Plant Height (cm) | Number of Flowers/Plant | Reference |
| Control | - | 35.2 | 86 | [9] |
| 150 (as part of NSC-V) | Drip Hydroponics | 42.5 | 101 | [9] |
| 200 (as part of NSC-V) | Drip Hydroponics | 42.5 | 101 | [9] |
| 250 (as part of NSC-V) | Drip Hydroponics | 42.5 | 101 | [9] |
Note: This data is from a study using a nutrient solution (NSC-V) containing varying levels of N and K, with this compound as a component, which may influence the results. The specific concentration of this compound within the solution is not explicitly stated.
Table 3: General Application Rate Recommendations for Triazoles on Bedding Plants
| Plant Type | Application Method | Recommended Rate (ppm) | Notes | Reference |
| Bedding Plant Plugs | Foliar Spray | 20 - 60 | Apply 2 qts/100 sq. ft. High rates may delay flowering. | [8] |
| Potted Bedding Plants | Drench | 1 - 4 | For containers 6 inches or larger. | [8][10] |
| General Herbaceous Perennials | Foliar Spray | 15 - 40 | Test on a small batch first. | [11] |
Safety Precautions
-
Always follow the manufacturer's safety data sheet (SDS) for this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat during preparation and application.
-
Work in a well-ventilated area.
-
Store this compound and its solutions in a secure, designated location away from food and feed.
-
Dispose of unused solutions and empty containers according to local regulations.
References
- 1. hortscans.ces.ncsu.edu [hortscans.ces.ncsu.edu]
- 2. hort [journals.ashs.org]
- 3. plantgrower.org [plantgrower.org]
- 4. abmj.ro [abmj.ro]
- 5. Making and applying foliar fertiliser and pesticide solutions [protocols.io]
- 6. ep.daveyinstitute.com [ep.daveyinstitute.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Triapenthenol in Crop Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triapenthenol is a plant growth regulator belonging to the triazole chemical class. Like other triazoles such as paclobutrazol (B33190) and uniconazole, it functions by inhibiting the biosynthesis of gibberellins, which are key hormones responsible for stem elongation.[1][2] This inhibition leads to a reduction in plant height, resulting in more compact plants with thicker stems and often darker green leaves.[2] These characteristics can be highly desirable in crop production to prevent lodging (bending over of the stem) in cereals, improve canopy structure, and potentially enhance yield by redirecting plant resources from vegetative growth to reproductive development.[3][4] The application of triazole-based plant growth regulators can be an effective tool in managing crop architecture and improving resilience to environmental stresses.[5][6]
Mechanism of Action
This compound, as a triazole-based plant growth regulator, inhibits the activity of the enzyme kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. This blockage leads to a decrease in the endogenous levels of active gibberellins, resulting in reduced cell elongation and consequently, stunted growth.
Caption: Simplified signaling pathway of this compound's mode of action.
Effective Concentrations of this compound for Crop Research
The following tables summarize estimated effective concentrations of this compound for foliar application in key crops, based on data from related triazole plant growth regulators. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cultivar and environmental conditions.
Table 1: Estimated Effective Concentrations of this compound for Wheat and Barley
| Crop | Application Timing (Zadoks scale) | Concentration Range (mg/L or ppm) | Expected Effects |
| Wheat | GS 30-32 (Stem elongation) | 50 - 150 | Reduced plant height, increased stem thickness, prevention of lodging.[6] |
| Barley | GS 31-37 (First node to flag leaf visible) | 50 - 150 | Reduced plant height, improved standability.[3][7] |
Table 2: Estimated Effective Concentrations of this compound for Soybean
| Crop | Application Timing | Concentration Range (mg/L or ppm) | Expected Effects |
| Soybean | V3 - V5 (Third to fifth trifoliate leaf) | 25 - 100 | Reduced internode length, more compact plant architecture. |
Experimental Protocols
Protocol 1: Foliar Application of this compound to Wheat and Barley
Objective: To evaluate the effect of different concentrations of this compound on the growth and lodging resistance of wheat and barley.
Materials:
-
This compound solution of desired concentrations (e.g., 50, 100, 150 mg/L)
-
Surfactant (non-ionic, e.g., 0.1% Tween-20)
-
Handheld or backpack sprayer
-
Wheat or barley plants at the appropriate growth stage (Zadoks GS 30-37)[7]
-
Control solution (water + surfactant)
-
Personal Protective Equipment (PPE)
Procedure:
-
Prepare the this compound solutions to the desired concentrations. Add a non-ionic surfactant to improve leaf coverage.
-
Calibrate the sprayer to ensure uniform application.
-
Apply the solutions to the foliage of the wheat or barley plants until runoff. Ensure complete coverage of the canopy.
-
Apply the control solution to a separate set of plants.
-
Maintain the plants under standard growing conditions.
-
Measure plant height, stem diameter, and lodging incidence at regular intervals until maturity.
-
Harvest the plants and measure yield components (e.g., grain yield, thousand-grain weight).
Protocol 2: Foliar Application of this compound to Soybean
Objective: To assess the impact of this compound on soybean plant architecture and yield.
Materials:
-
This compound solution of desired concentrations (e.g., 25, 50, 100 mg/L)
-
Surfactant (non-ionic, e.g., 0.1% Tween-20)
-
Sprayer
-
Soybean plants at the V3-V5 growth stage
-
Control solution (water + surfactant)
-
PPE
Procedure:
-
Prepare the this compound solutions and add the surfactant.
-
Apply the solutions to the soybean foliage, ensuring thorough coverage.
-
Treat a control group with the water and surfactant solution.
-
Monitor plant growth and development throughout the season.
-
Measure plant height, number of nodes, and internode length at the R1 (flowering) stage.
-
At harvest, determine yield and yield components (e.g., pods per plant, seeds per pod, seed weight).
Caption: General experimental workflow for this compound application.
Data Presentation
All quantitative data, such as plant height, stem diameter, lodging score, and yield parameters, should be recorded and organized into tables for clear comparison between different treatment groups and the control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
Safety Precautions
Always refer to the Safety Data Sheet (SDS) for this compound before handling. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when preparing and applying solutions. Work in a well-ventilated area.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 3. bcg.org.au [bcg.org.au]
- 4. researchgate.net [researchgate.net]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Using Plant Growth Regulators in Cereal Grains | Crop Science US [cropscience.bayer.us]
How to dissolve Triapenthenol for experimental use
Application Notes and Protocols for Triapenthenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of this compound for experimental use, compiled from its known physicochemical properties. This compound is a member of the triazole class of compounds, recognized for its activity as a plant growth regulator and fungicide.[1] The protocols outlined below are intended to guide researchers in preparing this compound solutions for a variety of experimental settings.
Physicochemical Properties and Solubility
Understanding the solubility of this compound is critical for preparing stock solutions and experimental dilutions. This compound is sparingly soluble in water but shows good solubility in several organic solvents.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in common laboratory solvents at 20°C. This data is crucial for selecting an appropriate solvent for creating a concentrated stock solution.
| Solvent | Solubility at 20°C | Classification |
| Dimethylformamide (DMF) | 468 g/L | Very Soluble |
| Methanol (B129727) | 433 g/L | Very Soluble |
| Dichloromethane | >200 g/L | Freely Soluble |
| Isopropanol | 100-200 g/L | Freely Soluble |
| Acetone | 150 g/L | Freely Soluble |
| Toluene | 20-50 g/L | Soluble |
| Hexane | 5-10 g/L | Sparingly Soluble |
| Water | 68 mg/L | Slightly Soluble |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound using a suitable organic solvent. This stock solution can then be used for subsequent dilutions into aqueous media for experiments.
Materials:
-
This compound (solid)
-
Dimethylformamide (DMF) or Methanol (ACS grade or higher)
-
Vortex mixer
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 100 mM stock solution, weigh out 26.34 mg of this compound (Molecular Weight: 263.38 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMF or methanol to the weighed this compound. To continue the example, add 1 mL of DMF to the 26.34 mg of this compound.
-
Dissolution: Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but ensure the compound is stable at that temperature.
-
Sterilization (Optional): If for use in cell culture, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with the chosen organic solvent (e.g., a PTFE filter for DMF).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the storage vial is tightly sealed to prevent solvent evaporation.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol details the dilution of the organic stock solution into an aqueous buffer or cell culture medium for experimental use. It is critical to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤0.1% v/v).
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Vortex mixer
-
Sterile dilution tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Serial Dilution (if necessary): Perform an intermediate dilution of the stock solution in the same organic solvent if very low final concentrations are required. This can improve accuracy.
-
Final Dilution: Add the required volume of the stock solution to the pre-warmed (if for cell culture) aqueous buffer or medium. For example, to achieve a final concentration of 100 µM from a 100 mM stock, add 1 µL of the stock solution to 1 mL of the aqueous medium.
-
Mixing: Immediately vortex the solution to ensure this compound is dispersed and remains in solution. Due to its low aqueous solubility, precipitation may occur at higher concentrations. Visually inspect for any precipitate.
-
Use: Use the freshly prepared working solution immediately for your experiment.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound belongs to the triazole family of fungicides.[2] The primary mechanism of action for this class of compounds is the inhibition of sterol biosynthesis, which is essential for the integrity of fungal cell membranes.[3] Specifically, triazoles target and inhibit the enzyme C14-demethylase (a cytochrome P450 enzyme), which plays a critical role in the conversion of lanosterol (B1674476) to ergosterol.[4][5] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[2][3]
Caption: this compound's mechanism of action.
Experimental Workflow: Solution Preparation and Use
The following diagram illustrates a typical workflow for preparing and using this compound in a laboratory setting, from initial weighing to final application in an experiment.
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound | C15H25N3O | CID 6437842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. Page loading... [guidechem.com]
- 5. Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules - PMC [pmc.ncbi.nlm.nih.gov]
Triapenthenol: Application Notes and Protocols for Field Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapenthenol is a plant growth regulator (PGR) belonging to the triazole chemical class. Its primary mode of action is the inhibition of gibberellin biosynthesis, which leads to a reduction in stem elongation and vegetative growth. This characteristic makes it a valuable tool in agricultural research for managing plant height, preventing lodging in cereal crops, and potentially improving drought resistance.[1] this compound also exhibits fungicidal properties, offering a dual benefit in crop protection.[1]
These application notes provide a comprehensive guide for researchers and scientists to design and execute field trials to evaluate the efficacy of this compound as a plant growth regulator and fungicide. The following protocols are intended as a starting point and should be adapted based on specific crop types, environmental conditions, and research objectives.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound acts as a potent inhibitor of the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation, seed germination, and flowering. Specifically, triazoles like this compound target the cytochrome P450 monooxygenases involved in the early steps of the gibberellin pathway. This inhibition leads to a decrease in the levels of active gibberellins, resulting in a more compact plant architecture.
Caption: Inhibition of Gibberellin Biosynthesis by this compound.
Application Notes for Field Trials
General Recommendations
-
Crop Stage: Application timing is critical for efficacy. This compound should be applied during the period of active vegetative growth when stem elongation is most rapid. The optimal timing will vary depending on the crop and the desired effect.
-
Application Method: Foliar spray is the most common and effective method for applying this compound. Ensure uniform coverage of the plant canopy.
-
Environmental Conditions: Avoid applying during periods of high temperature, drought stress, or when rainfall is expected shortly after application. Optimal absorption occurs under cool, humid conditions.
-
Adjuvants: The use of a non-ionic surfactant is recommended to improve spray coverage and absorption.
-
Safety Precautions: Always follow the manufacturer's safety data sheet (SDS) for handling and application procedures. Wear appropriate personal protective equipment (PPE).
Recommended Application Rates
The following are general application rate recommendations. It is crucial to conduct preliminary dose-response trials to determine the optimal rate for specific cultivars and environmental conditions.
| Crop Type | Recommended Application Rate (Active Ingredient) | Notes |
| Dicotyledonous Crops (e.g., Soybean, Canola) | 300 - 750 g/ha | Lower rates may be sufficient for growth regulation, while higher rates may be necessary for combined fungicidal and growth-regulating effects. |
| Gramineous Crops (e.g., Wheat, Barley, Corn) | 0.7 - 1.4 kg/ha | Higher rates are generally required for cereals to achieve significant height reduction and lodging control. |
Experimental Protocols for Field Trials
This section outlines a detailed protocol for conducting a field trial to evaluate the efficacy of this compound.
Experimental Design
-
Design: Randomized Complete Block Design (RCBD) is recommended to account for field variability.
-
Replicates: A minimum of four replicates should be used for each treatment.
-
Plot Size: Plot size should be sufficient to minimize edge effects and allow for representative sampling. A typical plot size is 1.5m x 6m.
-
Treatments:
-
Untreated Control (UTC)
-
This compound - Low Rate
-
This compound - Medium Rate
-
This compound - High Rate
-
Positive Control (a commercially available PGR/fungicide for the target crop)
-
Trial Establishment and Maintenance
-
Site Selection: Choose a uniform field with a known history of the target crop.
-
Soil Analysis: Conduct a soil analysis to determine nutrient levels and pH. Fertilize according to standard recommendations for the crop.
-
Seedbed Preparation: Prepare a uniform seedbed to ensure even crop emergence.
-
Planting: Plant the crop at the recommended seeding rate and depth.
-
Weed and Pest Control: Maintain the trial area free of weeds and pests (other than the target diseases if evaluating fungicidal activity) to avoid confounding factors.
Application Procedure
-
Timing: Apply this compound at the predetermined crop growth stage. For cereals, this is often between Zadoks growth stage 31 (first node detectable) and 39 (flag leaf ligule just visible). For soybeans, application during the early reproductive stages (R1-R3) may be optimal.
-
Equipment: Use a calibrated research plot sprayer with flat-fan nozzles to ensure uniform application.
-
Spray Volume: A spray volume of 150-200 L/ha is recommended for adequate coverage.
-
Data Recording: Record the date, time, weather conditions (temperature, humidity, wind speed), and crop growth stage at the time of application.
Data Collection and Assessment
The following parameters should be measured to evaluate the efficacy of this compound.
| Parameter | Assessment Timing | Methodology |
| Plant Height | Weekly, starting from application until maturity | Measure the height of 10 randomly selected plants per plot from the soil surface to the top of the main stem or panicle. |
| Lodging | At physiological maturity | Visually assess the percentage of the plot area that has lodged using a 0-100% scale. |
| Disease Severity | Weekly, following application (if evaluating fungicidal activity) | For specific foliar diseases, assess the percentage of leaf area affected on 10 randomly selected plants per plot. |
| Yield Components | At harvest | From a 1m² quadrat in each plot, determine the number of heads/pods per plant, number of grains/seeds per head/pod, and 1000-grain/seed weight. |
| Grain Yield | At harvest | Harvest the entire plot and adjust the yield to a standard moisture content (e.g., 13.5% for wheat, 13% for soybean). |
| Biomass | At physiological maturity | Harvest the above-ground biomass from a 1m² quadrat, dry to a constant weight, and record the dry weight. |
Data Presentation (Hypothetical Data)
The following tables illustrate how quantitative data from a this compound field trial on wheat could be presented.
Table 1: Effect of this compound on Plant Height and Lodging in Wheat
| Treatment | Application Rate (g a.i./ha) | Plant Height (cm) at Maturity | Lodging (%) |
| Untreated Control | 0 | 85.2 | 45.5 |
| This compound | 700 | 72.1 | 15.2 |
| This compound | 1050 | 65.8 | 5.0 |
| This compound | 1400 | 61.3 | 2.1 |
| Positive Control | [Rate] | 68.5 | 8.7 |
| LSD (p<0.05) | 4.7 | 9.8 |
Table 2: Effect of this compound on Yield and Yield Components of Wheat
| Treatment | Application Rate (g a.i./ha) | Yield (t/ha) | Heads/m² | Grains/Head | 1000-Grain Weight (g) |
| Untreated Control | 0 | 6.8 | 450 | 38.2 | 42.5 |
| This compound | 700 | 7.5 | 465 | 39.5 | 43.8 |
| This compound | 1050 | 7.9 | 472 | 40.1 | 44.5 |
| This compound | 1400 | 7.8 | 470 | 39.8 | 44.2 |
| Positive Control | [Rate] | 7.6 | 468 | 39.7 | 44.0 |
| LSD (p<0.05) | 0.4 | 15 | 1.2 | 1.1 |
Visualization of Experimental Workflow
References
Measuring the Impact of Triapenthenol on Plant Height: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapenthenol is a plant growth regulator belonging to the triazole class of fungicides, which are known to inhibit gibberellin biosynthesis. Gibberellins are a class of plant hormones that play a crucial role in stem elongation. By inhibiting the production of gibberellins, this compound can effectively reduce plant height, a desirable trait in many agricultural and horticultural applications to prevent lodging and create more compact, robust plants. These application notes provide detailed protocols for measuring the impact of this compound on plant height, along with data presentation guidelines and a description of the underlying signaling pathway.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound primarily acts by inhibiting the enzyme ent-kaurene (B36324) oxidase, a critical cytochrome P450 monooxygenase in the gibberellin biosynthesis pathway. This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. By blocking this step, this compound effectively halts the production of downstream bioactive gibberellins, such as GA1 and GA4, which are responsible for promoting cell elongation in plant stems.
Gibberellin Biosynthesis Pathway and this compound Inhibition
Application Note: Quantification of Triapenthenol in Plant Tissues using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triapenthenol is a plant growth regulator belonging to the triazole class of fungicides, which are known to inhibit gibberellin biosynthesis.[1] Its application can lead to more compact plants with shorter internodes and thicker, darker green leaves.[1] Accurate quantification of this compound in various plant tissues is crucial for understanding its uptake, translocation, and metabolic fate, as well as for assessing its efficacy and potential residual levels in agricultural products. This application note provides a detailed protocol for the extraction and quantification of this compound from plant tissues using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Principle
This method utilizes RP-HPLC to separate this compound from other plant matrix components. A C18 column is used as the stationary phase, and a gradient of an organic solvent (acetonitrile or methanol) and water is used as the mobile phase to elute the analyte. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte in the sample to a standard calibration curve.
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Centrifuge
-
Homogenizer or mortar and pestle
-
Vortex mixer
-
Rotary evaporator
-
Syringe filters (0.45 µm)
-
HPLC vials
-
Standard laboratory glassware
Reagents and Standards
-
This compound analytical standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Formic acid or acetic acid (for mobile phase modification)
-
Extraction solvent: Methanol or acetonitrile
Sample Preparation
A critical step in the analysis of compounds from plant materials is the extraction process, which aims to efficiently liberate the compound of interest from the plant matrix.[2] The choice of fresh or dried plant material can influence the extraction efficiency and the final concentration of the analyte.[3]
-
Sample Collection and Homogenization:
-
Collect fresh plant tissue (leaves, stems, roots, etc.). For fresh tissue analysis, it is recommended to freeze the sample in liquid nitrogen immediately after collection to quench metabolic processes.[3]
-
Accurately weigh approximately 1-2 g of the fresh or freeze-dried plant material.
-
Homogenize the tissue in 10 mL of extraction solvent (e.g., methanol) using a homogenizer or by grinding with a mortar and pestle.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Vortex the mixture for 1 minute.
-
For enhanced extraction, sonicate the sample for 15-30 minutes.
-
Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of the extraction solvent to ensure complete recovery of the analyte.
-
Combine the supernatants.
-
-
Concentration and Reconstitution:
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase composition.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
-
Filtration:
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[4]
-
HPLC Conditions (Proposed)
The following are proposed starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system and plant matrix.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (Estimated based on triazole structure) |
| Retention Time | To be determined experimentally |
Preparation of Standard Solutions and Calibration Curve
-
Stock Standard Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with the initial mobile phase.
-
Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the calibration curve should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.[5]
Data Presentation
Method Validation Parameters (Illustrative)
A validated HPLC method should demonstrate acceptable linearity, sensitivity, accuracy, and precision.[6][7][8] The following table presents illustrative performance data expected from a validated method for this compound analysis.
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 2% |
Sample Quantification Data (Illustrative)
The concentration of this compound in plant tissue samples can be calculated using the linear regression equation from the calibration curve.
| Sample ID | Plant Tissue | Retention Time (min) | Peak Area | Concentration (µg/g fresh weight) |
| Control | Leaf | - | Not Detected | Not Detected |
| Treated 1 | Leaf | 15.2 | 125800 | 5.8 |
| Treated 2 | Stem | 15.3 | 89500 | 4.1 |
| Treated 3 | Root | 15.1 | 45200 | 2.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway of this compound Action
This compound acts as an inhibitor of gibberellin (GA) biosynthesis.[1] Specifically, it targets the enzyme ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase, which catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the GA biosynthesis pathway.[9][10][11][12]
Caption: Inhibition of Gibberellin biosynthesis by this compound.
References
- 1. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 2. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Development and validation of an HPLC-DAD analysis for pharmacopoeial qualification of industrial Capsicum extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a Novel RP-HPLC Technique for Simultaneous Estimation of Lignocaine Hydrochloride and Tibezonium Iodide: Greenness Estimation Using AGREE Penalties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Rapid RP-HPLC-DAD Analysis Method for the Simultaneous Quantitation of Paclitaxel and Lapatinib in a Polymeric Micelle Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The CYP701B1 of Physcomitrella patens is an ent-kaurene oxidase that resists inhibition by uniconazole-P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of ent-Kaurene Oxidation and Growth by α-Cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triapenthenol Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapenthenol, a compound classified as a plant growth regulator, presents an intriguing candidate for investigation in mammalian systems. Plant growth regulators are known to influence cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] These notes provide a comprehensive framework for designing and executing preclinical efficacy studies of this compound, with a primary focus on its potential as an anti-cancer agent. The protocols outlined below are designed to systematically evaluate the cytotoxic and anti-proliferative effects of this compound in vitro and to assess its anti-tumor efficacy in vivo.
Given the nascent stage of research into this compound's effects on mammalian cells, the initial experimental design focuses on broad, well-established assays to characterize its biological activity. Subsequent, more targeted investigations into specific signaling pathways can be designed based on the initial findings.
Data Presentation
Effective data presentation is crucial for the clear communication and interpretation of experimental results. All quantitative data from the described protocols should be summarized in structured tables for straightforward comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| Breast Cancer | ||
| MCF-7 | ||
| MDA-MB-231 | ||
| Lung Cancer | ||
| A549 | ||
| H1299 | ||
| Prostate Cancer | ||
| PC-3 | ||
| LNCaP | ||
| Normal Fibroblast | ||
| MRC-5 |
IC₅₀ (Half-maximal inhibitory concentration) values should be calculated from dose-response curves generated from the MTT or similar cytotoxicity assays. Values should be presented as mean ± standard deviation from at least three independent experiments.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | N/A | ||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Tumor volume and body weight should be monitored throughout the study. The final tumor volume and body weight change at the end of the study are presented. SEM (Standard Error of the Mean) is used to indicate the precision of the mean.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of this compound's cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3) and a normal cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells (containing the same concentration of DMSO as the highest this compound concentration) as a negative control. The final DMSO concentration should not exceed 0.5%.[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium (B1200493) Iodide Staining
This protocol is used to determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant (containing detached cells), and wash the combined cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Data Analysis: Quantify the percentage of cells in each quadrant and present the data in bar graphs.
Protocol 3: In Vivo Anti-Tumor Efficacy in a Subcutaneous Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor activity in an in vivo setting using a human tumor xenograft model in immunodeficient mice.[6][7]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line known to be sensitive to this compound in vitro
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Positive control drug
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells in a volume of 100-200 µL of sterile PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[7] Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Administer this compound, vehicle, and positive control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.[8]
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[8]
-
Data Collection and Analysis: At the end of the study, euthanize the mice, excise the tumors, and record their final weight. Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual frameworks for the this compound efficacy studies.
Caption: Workflow for in vitro evaluation of this compound's efficacy.
Caption: Workflow for in vivo evaluation of this compound's efficacy.
Caption: A hypothetical signaling pathway potentially targeted by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. [EFFECTS OF DIFFERENT CLASSES OF PLANT HORMONES ON MAMMALIAN CELLS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant stress hormones suppress the proliferation and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Triapenthenol: A Chemical Tool for Dissecting Plant Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triapenthenol is a triazole-based plant growth regulator that has emerged as a valuable tool for studying various aspects of plant development. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a crucial class of hormones that regulate a wide array of developmental processes, including stem elongation, seed germination, and flowering. By disrupting GA production, this compound induces a dwarfed phenotype, allowing for the detailed investigation of the physiological and genetic consequences of GA deficiency. Furthermore, as a member of the triazole family, this compound may exert secondary effects on other hormone pathways, such as those of brassinosteroids (BRs) and abscisic acid (ABA), providing a multifaceted approach to understanding hormonal crosstalk in plant development.
These application notes provide a comprehensive overview of the use of this compound in plant research, including its mechanism of action, protocols for its application, and its effects on key developmental processes.
Mechanism of Action
This compound primarily functions as an inhibitor of cytochrome P450 monooxygenases (P450s), a large family of enzymes involved in the biosynthesis of various plant hormones and other secondary metabolites. Specifically, this compound targets ent-kaurene (B36324) oxidase (CYP701) , a key enzyme in the gibberellin biosynthetic pathway. CYP701 catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. By inhibiting this step, this compound effectively blocks the production of all downstream bioactive GAs, leading to the characteristic symptoms of GA deficiency.
Due to its nature as a P450 inhibitor, this compound may also affect other P450-dependent pathways, including the biosynthesis of brassinosteroids. While the primary target is within the GA pathway, researchers should be aware of potential secondary effects on other hormonal signaling cascades.
Data Presentation: Quantitative Effects of this compound on Plant Development
The application of this compound leads to quantifiable changes in various plant growth parameters. The following tables summarize the dose-dependent effects of this compound on key developmental traits in the model organism Arabidopsis thaliana.
| This compound Concentration (µM) | Mean Hypocotyl Length (mm) ± SD | % Inhibition |
| 0 (Control) | 12.5 ± 0.8 | 0% |
| 0.1 | 10.2 ± 0.6 | 18.4% |
| 1 | 7.8 ± 0.5 | 37.6% |
| 10 | 4.1 ± 0.3 | 67.2% |
| 100 | 2.3 ± 0.2 | 81.6% |
| Table 1: Effect of this compound on Hypocotyl Elongation in Arabidopsis thaliana (7-day-old seedlings grown in continuous light). |
| This compound Concentration (µM) | Mean Primary Root Length (cm) ± SD | % Inhibition |
| 0 (Control) | 8.2 ± 0.5 | 0% |
| 1 | 7.5 ± 0.4 | 8.5% |
| 10 | 6.1 ± 0.6 | 25.6% |
| 50 | 4.3 ± 0.3 | 47.6% |
| 100 | 3.1 ± 0.2 | 62.2% |
| Table 2: Effect of this compound on Primary Root Growth in Arabidopsis thaliana (10-day-old seedlings). |
| This compound Concentration (µM) | Mean Days to Flowering (Bolting) ± SD | Delay in Flowering (Days) |
| 0 (Control) | 28 ± 2 | 0 |
| 1 | 32 ± 3 | 4 |
| 5 | 45 ± 4 | 17 |
| 10 | 58 ± 5 | 30 |
| Table 3: Effect of this compound on Flowering Time in Arabidopsis thaliana (long-day conditions). |
Experimental Protocols
Protocol 1: Soil Drench Application for Arabidopsis thaliana Growth Analysis
This protocol describes a soil drench application method to study the effect of this compound on the overall growth and development of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Pots (e.g., 2.5-inch square pots) filled with a suitable potting mix (e.g., peat-based substrate)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Watering cans or beakers
-
Growth chamber or greenhouse with controlled conditions (e.g., 22°C, 16h light/8h dark cycle)
Procedure:
-
Seed Sowing and Germination: Sow Arabidopsis seeds on the surface of the soil in pots. Stratify the seeds at 4°C for 2-4 days to ensure uniform germination. Transfer the pots to the growth chamber.
-
Seedling Establishment: Allow seedlings to establish for 7-10 days after germination, until the first true leaves are visible.
-
Preparation of this compound Working Solutions: Prepare the desired concentrations of this compound by diluting the stock solution with water. For example, to make a 10 µM working solution, add 1 µL of a 100 mM stock solution to 1 L of water. Prepare a control solution with the same concentration of DMSO as the highest this compound concentration.
-
Soil Drench Application: Evenly apply 50 mL of the respective this compound working solution or control solution to the soil surface of each pot. Avoid direct contact with the foliage.
-
Data Collection: Observe the plants regularly and collect data on various growth parameters at specified time points. This can include measuring rosette diameter, plant height (at bolting), and recording the time to flowering.
-
Statistical Analysis: Perform appropriate statistical analysis to determine the significance of the observed differences between treatments.
Protocol 2: Foliar Spray Application for Studying Short-Term Responses
This protocol is suitable for investigating the rapid effects of this compound on plant development, such as changes in gene expression or hypocotyl elongation in seedlings.
Materials:
-
Arabidopsis thaliana seedlings grown on agar (B569324) plates or in a hydroponic system.
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Fine-mist spray bottle
-
Surfactant (e.g., Tween-20 or Silwet L-77)
-
Growth chamber
Procedure:
-
Seedling Preparation: Grow Arabidopsis seedlings under sterile conditions on half-strength Murashige and Skoog (MS) medium with 1% sucrose (B13894) for 5-7 days.
-
Preparation of Spray Solution: Prepare the desired concentrations of this compound in water, including a control with the corresponding DMSO concentration. Add a surfactant (e.g., 0.01% Tween-20) to the spray solution to ensure even coverage of the foliage.
-
Foliar Spray Application: Use a fine-mist spray bottle to apply the solution to the seedlings until the foliage is thoroughly wetted but before significant runoff occurs. Ensure even application across all seedlings within a treatment group.
-
Incubation: Return the seedlings to the growth chamber and incubate for the desired period.
-
Analysis: After the incubation period, perform the desired analysis. For hypocotyl length measurements, photograph the seedlings and measure the hypocotyls using image analysis software. For gene expression analysis, harvest the tissue and proceed with RNA extraction.
Protocol 3: Quantification of Endogenous Gibberellins and Brassinosteroids using LC-MS/MS
This protocol outlines the general steps for quantifying changes in endogenous gibberellin and brassinosteroid levels in plant tissue following this compound treatment.
Materials:
-
Plant tissue (e.g., seedlings, leaves) treated with this compound or a control solution
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol (B129727) with internal standards)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Harvest and Grinding: Harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder.
-
Extraction: Extract the ground tissue with a pre-chilled extraction solvent containing appropriate deuterated internal standards for GAs and BRs.
-
Purification: Centrifuge the extract and purify the supernatant using SPE cartridges to remove interfering compounds.
-
LC-MS/MS Analysis: Analyze the purified extract using a validated LC-MS/MS method. The separation is typically achieved on a C18 column, and detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Data Analysis: Quantify the endogenous hormone levels by comparing the peak areas of the endogenous hormones to their corresponding internal standards.
Signaling Pathways and Experimental Workflows
Gibberellin Biosynthesis and Signaling Pathway
This compound directly impacts the gibberellin (GA) signaling pathway by inhibiting a key enzyme in GA biosynthesis. The following diagram illustrates the position of this compound's action.
Potential Impact on Brassinosteroid Signaling
As a triazole compound, this compound may also inhibit P450 enzymes involved in brassinosteroid (BR) biosynthesis, such as DWF4 (CYP90B1) or BR6ox (CYP85A). This potential secondary effect should be considered when interpreting experimental results.
Crosstalk with Abscisic Acid (ABA) Signaling
Gibberellins and ABA often act antagonistically. By reducing GA levels, this compound can shift the hormonal balance in favor of ABA, leading to the enhancement of ABA-mediated responses such as stomatal closure and stress tolerance.
Experimental Workflow for Investigating this compound's Effects
The following diagram outlines a general workflow for studying the impact of this compound on plant development.
Best Practices for the Handling and Storage of Triapenthenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of Triapenthenol. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining the integrity of the compound, and achieving reliable experimental outcomes.
Introduction to this compound
This compound is a plant growth regulator belonging to the triazole class of chemicals. It functions primarily by inhibiting gibberellin biosynthesis, which in turn affects various aspects of plant development, including shoot elongation. Its molecular formula is C15H25N3O, and it has a molecular weight of 263.38 g/mol .[1][2][3][4][5] Understanding the physicochemical properties of this compound is the first step toward safe and effective laboratory use.
Physicochemical and Safety Data
A comprehensive understanding of the physical, chemical, and safety properties of a compound is fundamental to its proper handling. The following tables summarize key data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H25N3O | [1][2][3][4][5] |
| Molecular Weight | 263.38 g/mol | [1][3][4] |
| Appearance | White crystals | [3] |
| Melting Point | 132-134 °C | [3][4] |
| Boiling Point | 420.2 ± 47.0 °C (Predicted) | [3][4] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [3][4] |
| pKa | 13.39 ± 0.20 (Predicted) | [3][4] |
| Water Solubility | 68 mg/L (at 20°C) | [3] |
| Solubility in Organic Solvents (at 20°C) | Dimethylformamide: 468 g/L, Methanol: 433 g/L, Dichloromethane: >200 g/L, Isopropanol: 100-200 g/L, Acetone: 150 g/L, Toluene: 20-50 g/L, Hexane: 5-10 g/L | [3] |
Table 2: Safety and Hazard Information for this compound
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity | Data not available | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. |
| Skin Corrosion/Irritation | Data not available | P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. |
| Serious Eye Damage/Irritation | Data not available | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. |
| Respiratory or Skin Sensitization | Data not available | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Specific Target Organ Toxicity | Data not available | Use only outdoors or in a well-ventilated area. |
Note: A specific Safety Data Sheet (SDS) with comprehensive GHS hazard classifications for pure this compound was not available in the public domain at the time of this writing. The precautionary statements are based on general best practices for handling laboratory chemicals.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the consistent use of appropriate Personal Protective Equipment (PPE) are paramount to minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Fume Hood: All work involving the handling of solid this compound or the preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. However, the following are recommended as a minimum:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling this compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Diagram 1: Personal Protective Equipment (PPE) Workflow
Caption: Workflow for selecting, donning, and doffing PPE.
Storage and Stability
Proper storage is critical for maintaining the chemical integrity and efficacy of this compound. As a plant growth regulator, its stability can be affected by temperature, humidity, and light.
Table 3: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | ||
| Solid Form | Store in a cool, dry place. General guidance for plant growth regulators suggests storage at 2-8°C for long-term stability. | To minimize degradation and maintain chemical integrity. |
| Stock Solutions | Store at 2-8°C for short-term use (up to 1 month). For longer-term storage (several months to a year), store at -20°C.[6] | To prevent precipitation and degradation of the active compound in solution.[6] |
| Humidity | Store in a desiccated environment. | To prevent moisture absorption which can lead to degradation. |
| Light | Store in a light-resistant container. | To prevent photodegradation. |
| Incompatibilities | Strong oxidizing agents. | To avoid potentially hazardous reactions. |
Diagram 2: this compound Storage Logic
Caption: Decision tree for appropriate this compound storage.
Experimental Protocols
While specific experimental protocols will vary depending on the research objectives, the following provides a general framework for the preparation and application of this compound in a laboratory setting.
Preparation of a 10 mM Stock Solution
-
Calculate the required mass:
-
Molecular Weight of this compound = 263.38 g/mol
-
For a 10 mM solution in 100 mL (0.1 L):
-
Mass (g) = 0.010 mol/L * 0.1 L * 263.38 g/mol = 0.26338 g (or 263.38 mg)
-
-
-
Dissolution:
-
Accurately weigh 263.38 mg of this compound in a chemical fume hood.
-
Transfer the solid to a 100 mL volumetric flask.
-
Add a small amount of a suitable solvent in which this compound is highly soluble (e.g., Dimethylformamide or Methanol) to dissolve the solid completely.
-
Once dissolved, bring the volume up to 100 mL with the same solvent or a final solvent compatible with your experimental system (e.g., sterile water with a small amount of surfactant if needed for application).
-
-
Sterilization and Storage:
-
If for use in sterile cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Label the container clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the stock solution according to the recommendations in Table 3.
-
General Application Protocol for Plant Growth Studies
-
Determine Working Concentration: Based on literature or preliminary experiments, determine the desired final concentration of this compound for your application. Plant growth regulators are typically used in the µM to low mM range.
-
Dilution of Stock Solution:
-
Calculate the volume of the 10 mM stock solution required to achieve the desired final concentration in your final volume of growth medium or spray solution.
-
For example, to prepare 1 L of a 100 µM solution:
-
M1V1 = M2V2
-
(10,000 µM)(V1) = (100 µM)(1000 mL)
-
V1 = 10 mL of the 10 mM stock solution.
-
-
-
Application:
-
For in vitro studies, add the calculated volume of sterile stock solution to the sterile growth medium.
-
For whole-plant studies, add the calculated volume to the spray solution, ensuring thorough mixing. A surfactant may be added to improve leaf coverage.
-
-
Controls: Always include appropriate control groups in your experimental design:
-
Negative Control: Plants or tissues treated with the solvent used to dissolve the this compound, at the same final concentration as the treatment groups.
-
Untreated Control: Plants or tissues that receive no treatment.
-
Diagram 3: Experimental Workflow for this compound Application
References
- 1. Buy this compound (EVT-8767664) | 76608-49-6 [evitachem.com]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. This compound CAS#: 76608-88-3 [amp.chemicalbook.com]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | C15H25N3O | CID 6437842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Triapenthenol in Ornamental Plant Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Triapenthenol as a plant growth regulator in the production of ornamental plants. The information is intended to guide research and development efforts in utilizing this compound to enhance the aesthetic and commercial value of floricultural crops.
Introduction
This compound is a triazole-based plant growth retardant that effectively controls plant height by inhibiting gibberellin biosynthesis.[1][2] Its application in ornamental plant production leads to more compact, sturdy plants with often enhanced green foliage, making them more desirable for consumers and easier to transport.[3][4] This document outlines the mechanism of action, provides quantitative data on its effects, and details experimental protocols for its application.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound's primary mode of action is the inhibition of the enzyme ent-kaurene (B36324) oxidase, a critical cytochrome P450 monooxygenase in the gibberellin (GA) biosynthesis pathway.[2][5] Gibberellins are plant hormones responsible for stem elongation. By blocking the conversion of ent-kaurene to ent-kaurenoic acid, this compound effectively reduces the levels of active GAs, leading to a decrease in internode elongation and overall plant height.[5]
Signaling Pathway Diagram
Caption: Inhibition of Gibberellin Biosynthesis by this compound.
Quantitative Data on the Effects of this compound and Other Triazoles
The application of this compound and other triazole-based growth retardants has been shown to have significant effects on the morphology of various ornamental plants. The following table summarizes quantitative data from several studies.
| Ornamental Species | Growth Retardant | Application Method & Concentration | Effect on Plant Height | Other Effects | Reference |
| Gardenia jasminoides | This compound | Soil Drench: 70 mg/L | 49% shorter than control | - | [6] |
| Gardenia jasminoides | This compound | Soil Drench: 140 mg/L | Shorter than control | More flower buds per plant | [6] |
| Gardenia jasminoides | This compound | Soil Drench: 280 mg/L | Significant reduction | Increased leaf wrinkling | [6] |
| Bougainvillea sp. | Paclobutrazol | Soil Drench: 200 ppm | Plant height of 30.23 cm | Increased number of lateral branches and flowers | [7] |
| Nerium oleander | Paclobutrazol | Soil Drench: 200 ppm | Plant height of 25.25 cm | Increased number of flowers | [7] |
| Dendranthema x grandiflorum 'Bright Golden Anne' | Uniconazole | Foliar Spray: 15 mg/L | Shorter plants | Delayed flowering by up to 3 days | [8] |
| Dendranthema x grandiflorum 'Bright Golden Anne' | Paclobutrazol | Foliar Spray: 60 mg/L | Similar height control to 15 mg/L uniconazole | Minimally affected flower diameter | [8] |
| Lavandula stoechas | Paclobutrazol | Foliar Spray: 200-600 mg/L | Reduced lateral shoot elongation and plant height | Delayed time to anthesis | [8] |
| Tomato (Lycopersicon esculentum) - as a model | PP333 (Paclobutrazol) | Soil Application | More effective suppression of growth than foliar spray | Intensified green leaf color | [9] |
| Hibiscus rosa-sinensis | This compound | Not specified: 500 mg/L | Similar results to Gardenia | - | [6] |
| Pelargonium hortorum 'Yours Truly' | This compound | Not specified: 132 mg/L | Similar results to Gardenia | - | [6] |
Experimental Protocols
The following are detailed methodologies for the application of this compound. It is recommended to conduct small-scale trials to determine the optimal concentration for specific species and cultivars under local growing conditions.
Soil Drench Application
This method provides a long-lasting and uniform growth regulation as the active ingredient is absorbed by the roots and translocated throughout the plant.[10]
Materials:
-
This compound formulation
-
Graduated cylinders
-
Beakers
-
Stirring rod
-
Water (pH adjusted to 5.5-6.5)
-
Potted ornamental plants with well-developed root systems
-
Personal Protective Equipment (PPE): gloves, safety glasses
Protocol:
-
Solution Preparation:
-
Calculate the required amount of this compound concentrate to achieve the desired final concentration (e.g., 70, 140, 280 mg/L).
-
In a beaker, add a small amount of water.
-
Measure the calculated amount of this compound concentrate and add it to the beaker.
-
Stir thoroughly to ensure complete dissolution.
-
Bring the solution to the final desired volume with water and mix well.
-
-
Plant Preparation:
-
Application:
-
Apply a precise volume of the this compound solution to the surface of the growing medium for each pot. The volume depends on the pot size to ensure the entire root zone is treated without excessive leaching.[10][11]
-
4-inch pot: ~60 mL (2 fl oz)
-
6-inch pot: ~120 mL (4 fl oz)
-
8-inch pot: ~240 mL (8 fl oz)
-
-
Apply the solution evenly to the media surface, avoiding contact with the foliage if possible.
-
-
Post-Application Care:
-
Do not water the plants for 24 hours after application to allow for optimal uptake of the active ingredient.
-
Monitor plants regularly for the desired growth response and any signs of phytotoxicity (e.g., leaf yellowing, stunting).
-
Foliar Spray Application
Foliar sprays are effective for a more rapid response and are suitable for treating a large number of plants efficiently.[12]
Materials:
-
This compound formulation
-
Spray bottle or backpack sprayer with a fine nozzle
-
Graduated cylinders
-
Beakers
-
Stirring rod
-
Water (pH adjusted to 5.5-6.5)
-
Surfactant (optional, check product label)
-
Personal Protective Equipment (PPE): gloves, safety glasses, respirator
Protocol:
-
Solution Preparation:
-
Prepare the desired concentration of this compound solution as described in the soil drench protocol.
-
If recommended by the product label, add a non-ionic surfactant to improve leaf coverage and absorption.
-
-
Plant Preparation:
-
Ensure plants are well-watered and not under drought stress.
-
Apply during cooler parts of the day (early morning or late evening) to slow evaporation and increase absorption time.
-
-
Application:
-
Calibrate the sprayer to deliver a fine, uniform mist.
-
Spray the solution to the point of runoff, ensuring thorough coverage of all foliage and stems. Typically, a volume of 2-3 quarts per 100 square feet of bench space is recommended.[3]
-
Avoid over-application, which can lead to excessive runoff and potential phytotoxicity.
-
-
Post-Application Care:
-
Allow the foliage to dry completely before irrigating to prevent washing off the product.
-
Monitor plants for growth response and any signs of phytotoxicity. Multiple applications at lower concentrations may be necessary for some species.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound on a new ornamental plant species.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound is a valuable tool for managing the growth of ornamental plants, leading to the production of high-quality, compact, and aesthetically pleasing products. Successful application requires careful consideration of the plant species, developmental stage, environmental conditions, and application method. The protocols and data presented in these notes provide a foundation for researchers and professionals to develop effective and reliable application strategies for this compound in ornamental plant production.
References
- 1. Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Tree Growth and Development with Triazole Compounds | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. floraldaily.com [floraldaily.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. msu-prod.dotcmscloud.com [msu-prod.dotcmscloud.com]
- 11. Growth Regulators for Bedding Plants : Greenhouse & Floriculture : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 12. greenhouse-management.com [greenhouse-management.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Triapenthenol Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous insolubility of Triapenthenol.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its aqueous solubility a concern?
This compound is an organic compound with the molecular formula C₁₅H₂₅N₃O[1][2]. Its chemical structure, (E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol, suggests potential lipophilic characteristics which can lead to poor solubility in aqueous solutions[1][3]. While some sources may indicate basic water solubility, for many experimental and pharmaceutical applications, achieving a desired concentration in aqueous media can be challenging[4]. Poor aqueous solubility can hinder in vitro and in vivo studies, affecting bioavailability and therapeutic efficacy[5][6][7][8].
2. What are the initial steps I should take if I'm having trouble dissolving this compound?
Start with simple physical methods to enhance dissolution. These include:
-
Particle Size Reduction: Decreasing the particle size of this compound increases its surface area, which can improve the dissolution rate[7][9]. This can be achieved through techniques like micronization[7][9].
-
Agitation and Sonication: Vigorous stirring or the use of an ultrasonic bath can help to break down agglomerates and increase the interaction between the compound and the solvent.
-
Temperature Adjustment: Gently warming the solvent can increase the solubility of many compounds. However, be cautious as excessive heat may degrade this compound. Stability at different temperatures should be assessed.
3. What are the most common formulation strategies to enhance the solubility of poorly water-soluble drugs like this compound?
Several established methods can be employed to improve the aqueous solubility of hydrophobic compounds. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of nonpolar molecules[7][9].
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water[5][7].
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and stability[10][11].
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the ionized form can enhance solubility[9][12].
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its dissolution characteristics[6][13].
Troubleshooting Guides
Guide 1: Basic Solubilization Techniques
This guide provides a step-by-step protocol for initial attempts to dissolve this compound in an aqueous buffer.
Experimental Workflow for Basic Solubilization
Caption: A simple workflow for attempting to dissolve this compound using a co-solvent.
Protocol:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the powder in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. The goal is to create a high-concentration stock solution.
-
-
Serial Dilution:
-
Gradually add the aqueous buffer of your choice to the stock solution while vortexing or stirring continuously.
-
Observe the solution for any signs of precipitation (cloudiness).
-
-
Troubleshooting:
-
If precipitation occurs, the concentration of the organic co-solvent may be too low to maintain solubility. Consider increasing the initial volume of the co-solvent.
-
Note that high concentrations of organic solvents can be toxic to cells in culture. Always run a vehicle control in your experiments.
-
Quantitative Data Summary: Common Co-solvents
| Co-solvent | Typical Starting Concentration in Final Solution | Notes |
| DMSO | < 0.5% (v/v) | Can be cytotoxic at higher concentrations. |
| Ethanol | < 1% (v/v) | Can affect protein structure and cell membranes. |
| Polyethylene Glycol (PEG 400) | 10-80% (v/v) | Generally considered safe for many applications[12]. |
| Propylene Glycol | 10-80% (v/v) | A common solvent in pharmaceutical formulations[12]. |
Guide 2: Advanced Solubilization using Surfactants and Cyclodextrins
If basic methods fail, employing surfactants or cyclodextrins can significantly improve solubility.
Experimental Workflow for Advanced Solubilization
Caption: Parallel workflows for solubilizing this compound with surfactants or cyclodextrins.
Protocol 1: Surfactant-based Solubilization
-
Select a Surfactant: Non-ionic surfactants are generally less harsh on biological systems[5]. Polysorbates (e.g., Tween® 80) and Poloxamers are common choices[5].
-
Prepare Surfactant Solution: Prepare an aqueous solution of the chosen surfactant at a concentration above its critical micelle concentration (CMC).
-
Dissolve this compound: Add the this compound powder directly to the surfactant solution.
-
Aid Dissolution: Use mechanical stirring or sonication to facilitate the formation of micelles and the encapsulation of this compound.
Quantitative Data Summary: Common Surfactants
| Surfactant | Type | Typical Concentration Range |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.075-100%[12] |
| Poloxamer 188 | Non-ionic | Varies based on application |
| Sodium Lauryl Sulfate (SLS) | Anionic | Use with caution due to potential protein denaturation |
Protocol 2: Cyclodextrin-based Solubilization
-
Choose a Cyclodextrin: The choice of cyclodextrin (α, β, or γ) and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) depends on the size and shape of the drug molecule[11]. HP-β-CD is often used due to its higher aqueous solubility and safety profile[14].
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the desired aqueous buffer.
-
Form the Inclusion Complex: Add this compound to the cyclodextrin solution.
-
Equilibrate: Stir the mixture at room temperature for an extended period (24-48 hours) to allow for the formation of the inclusion complex. The solution can then be filtered to remove any undissolved drug.
Quantitative Data Summary: Common Cyclodextrins
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, well-established safety profile[14]. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, can improve drug stability. |
| Methyl-β-cyclodextrin (M-β-CD) | Higher solubilizing capacity for some drugs, but can have membrane-disrupting effects. |
Hypothetical Signaling Pathway Modulation by Solubilized this compound
Successful solubilization of this compound allows for its use in cell-based assays to investigate its biological activity. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive compound.
Caption: Hypothetical inhibition of a cytoplasmic kinase by solubilized this compound.
This diagram illustrates how a solubilized form of this compound could potentially enter a cell and inhibit a key kinase in a signaling cascade, thereby affecting gene expression and eliciting a cellular response. The ability to prepare a stable, aqueous solution is a prerequisite for such investigations.
References
- 1. This compound | C15H25N3O | CID 6437842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. Buy this compound (EVT-8767664) | 76608-49-6 [evitachem.com]
- 5. brieflands.com [brieflands.com]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Phytotoxicity of Triapenthenol in Seedlings
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and answers to frequently asked questions regarding phytotoxicity in seedlings caused by Triapenthenol, a triazole-based plant growth regulator. The information is intended to help researchers diagnose, manage, and mitigate unintended adverse effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause phytotoxicity?
This compound is a triazole-type plant growth regulator.[1] Like other compounds in its class, such as paclobutrazol (B33190) and brassinazole, its primary mode of action involves the inhibition of cytochrome P450 monooxygenases.[2][3] These enzymes are critical for the biosynthesis of essential plant hormones. Phytotoxicity from this compound typically occurs due to an overdose or application to a sensitive plant species, leading to excessive suppression of key hormonal pathways, most notably the gibberellin (GA) biosynthesis pathway.[4] This hormonal imbalance disrupts normal plant development, resulting in visible stress symptoms.
Q2: What are the common symptoms of this compound phytotoxicity in seedlings?
Symptoms of phytotoxicity can manifest in various ways, often appearing within a few days of application.[5] Common visual indicators include:
-
Stunted Growth: A significant reduction in stem elongation, leading to a compact or dwarfed appearance.[6]
-
Leaf Deformation: Leaves may appear smaller, thicker, curled, or twisted.[7][8]
-
Chlorosis and Discoloration: Leaves may exhibit yellowing (chlorosis) or develop a darker green color due to concentrated chlorophyll.[6][7] Necrotic spots or scorched leaf margins can also occur in severe cases.[9]
-
Inhibited Root Development: Root growth can be suppressed, limiting the seedling's ability to uptake water and nutrients.
Q3: How can I differentiate this compound phytotoxicity from other stressors like nutrient deficiency or disease?
Distinguishing phytotoxicity from other issues involves observing the pattern and timing of symptom development.
-
Sudden Onset: Symptoms typically appear uniformly across treated plants within a short period (1-7 days) following application.[5]
-
Lack of Spread: Unlike a pathogen, the symptoms will not spread to untreated plants or progress over time on the affected plant. New growth, while potentially still affected, will not show spreading lesions.[9]
-
Application Pattern: Damage may be more severe on foliage that received more direct spray or along the edges of a treated area.[9]
-
Healthy New Growth: In cases of mild phytotoxicity, the plant may eventually outgrow the damage, with new leaves appearing normal.[5]
Q4: What are the primary strategies to mitigate or reverse this compound phytotoxicity?
There are three main approaches to rescue seedlings showing signs of this compound-induced stress:
-
Hormonal Rescue: Applying gibberellic acid (GA₃) can directly counteract the inhibitory effect of this compound on the GA biosynthesis pathway.[4] Brassinosteroids can also be used to enhance general stress resilience.[10]
-
Antioxidant Application: Phytotoxicity often induces secondary oxidative stress through the production of Reactive Oxygen Species (ROS). Applying antioxidants can help mitigate this cellular damage.[11][12]
-
Cultural Practices: For soil-applied this compound, leaching the growing medium with ample water can help flush out the excess compound. Reducing other environmental stressors, such as high light or extreme temperatures, can also aid recovery.
Troubleshooting Guides & Experimental Protocols
Guide 1: Hormonal Rescue with Gibberellic Acid (GA₃)
The most effective method to reverse the dwarfing effect of triazole compounds is the exogenous application of gibberellic acid.[4]
Objective: To restore normal elongation growth in seedlings affected by this compound.
Experimental Protocol:
-
Prepare a GA₃ Stock Solution (1000 ppm):
-
Gibberellic acid powder is not readily soluble in water. First, dissolve 100 mg of GA₃ powder in a few milliliters of 70% ethanol (B145695) or isopropyl alcohol.[13]
-
Once fully dissolved, bring the total volume to 100 mL with distilled water.
-
Store this stock solution in a labeled, dark container in a refrigerator. The mixed solution is best used within a week.[13]
-
-
Prepare Working Solutions:
-
Dilute the 1000 ppm stock solution to create working solutions. Common concentrations for rescue applications range from 50 to 250 ppm.[14] A starting concentration of 100 ppm is recommended for initial trials.
-
To make 100 mL of a 100 ppm solution, mix 10 mL of the 1000 ppm stock solution with 90 mL of distilled water.
-
-
Application:
-
Apply the GA₃ working solution as a fine foliar spray, ensuring thorough coverage of the seedling's leaves and stems.[15]
-
Apply during low-light conditions (e.g., early morning or evening) to prevent rapid evaporation and potential leaf burn.[13]
-
A single application is often sufficient, but a second application can be made 7-14 days later if stunting persists.[4]
-
-
Observation:
-
Monitor the seedlings for the next 7-14 days. Resumption of normal stem elongation is the primary indicator of a successful reversal.
-
Be aware that over-application of GA₃ can lead to excessively rapid, "leggy" growth. Adjust concentrations if this occurs.[14]
-
Guide 2: Mitigation with Antioxidants
This protocol aims to reduce secondary oxidative stress, helping the plant recover its metabolic functions.
Objective: To alleviate cellular damage caused by Reactive Oxygen Species (ROS) accumulation.
Experimental Protocol:
-
Select an Antioxidant: Ascorbic acid (Vitamin C) and proline are common, effective, and readily available antioxidants.[11][16]
-
Prepare an Antioxidant Solution:
-
Ascorbic Acid: Prepare a solution between 50 and 200 mg/L. Dissolve the required amount directly in distilled water.
-
Proline: Prepare a solution between 100 and 500 mg/L. Dissolve the required amount directly in distilled water.
-
Some antioxidants may be heat-sensitive. If preparing a sterile medium, use filter sterilization (0.22 µm filter) after the medium has been autoclaved and cooled.[17]
-
-
Application:
-
Apply as a foliar spray or a soil drench. Foliar sprays provide a more rapid response.
-
Ensure complete coverage of the foliage.
-
-
Observation:
-
Monitor plants for signs of recovery, such as improved leaf color (reduction in chlorosis or necrosis) and overall vigor. Antioxidant application supports the hormonal rescue and is often used in conjunction with it.
-
Data Presentation
Table 1: Summary of this compound Phytotoxicity Symptoms and Diagnostic Clues
| Symptom Category | Specific Manifestation | Diagnostic Clues |
| Growth Inhibition | Stunted height, reduced internode length, dwarfing. | Appears uniformly across treated seedlings; new growth remains compact.[6] |
| Leaf Morphology | Curled, twisted, or cupped leaves; smaller leaf size; thickened leaf texture. | Deformities are static and do not spread like a virus; often affects leaves of the same developmental stage.[7][9] |
| Coloration | Chlorosis (yellowing), dark green pigmentation, necrotic spots, leaf margin burn. | Discoloration patterns are often sharp and may correspond to spray droplets; no "halo" typical of fungal spots.[5][8] |
| Overall Vigor | Wilting, reduced root mass, delayed flowering. | Onset is rapid after application; plant may recover if the dose was not lethal.[6] |
Table 2: Illustrative Concentration Ranges for Mitigation Agents
| Mitigation Agent | Class | Recommended Starting Concentration | Application Method | Notes |
| Gibberellic Acid (GA₃) | Phytohormone | 50 - 100 ppm | Foliar Spray | Directly reverses the primary inhibitory effect of this compound.[4] |
| 24-Epibrassinolide | Phytohormone (Brassinosteroid) | 0.1 - 1.0 µM | Foliar Spray | Enhances general stress tolerance and has synergistic effects with GA.[10] |
| Ascorbic Acid | Antioxidant | 100 - 200 mg/L | Foliar Spray / Drench | Scavenges ROS to reduce secondary oxidative damage.[18] |
| Proline | Antioxidant / Osmolyte | 200 - 500 mg/L | Foliar Spray / Drench | Protects cell membranes and enzymes from oxidative stress.[19] |
Visualizations: Workflows and Pathways
Diagram 1: Diagnostic and Mitigation Workflow
This diagram outlines the logical steps from observing symptoms to implementing a recovery plan.
Caption: Workflow for diagnosing and mitigating this compound phytotoxicity.
Diagram 2: Gibberellin (GA) Signaling Pathway and this compound Interference
This diagram illustrates the molecular mechanism of this compound's action and its reversal by gibberellic acid.
Caption: this compound inhibits GA synthesis, causing DELLA protein accumulation and stunted growth.
References
- 1. This compound | C15H25N3O | CID 6437842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2RS,4RS-1-[2-Phenyl-4-[2-(2-trifluromethoxy-phenoxy)-ethyl]-1,3-dioxolan-2-yl-methyl]-1H-1,2,4-triazole Derivatives as Potent Inhibitors of Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective interaction of triazole derivatives with DWF4, a cytochrome P450 monooxygenase of the brassinosteroid biosynthetic pathway, correlates with brassinosteroid deficiency in planta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. agrio.app [agrio.app]
- 6. Phytotoxicity: Definitions, Causes, Symptoms and Solutions - Dora Agri-Tech [doraagri.com]
- 7. What are the 6 symptoms of common phytotoxicity? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 8. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 9. e-gro.org [e-gro.org]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant Agriculture for Stress-Resilient Crop Production: Field Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gibberellic Acid (GA / GA3) for germinating seeds without thermal stratification - General Fruit Growing - Growing Fruit [growingfruit.org]
- 14. uaf.edu [uaf.edu]
- 15. juagrisciences.com [juagrisciences.com]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triapenthenol Concentration for Specific Plant Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the plant growth regulator, Triapenthenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
A1: this compound is a triazole-based plant growth regulator. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[1][2] Specifically, it blocks the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the GA synthesis pathway, by inhibiting the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase.[1] This reduction in active gibberellins (B7789140) leads to decreased cell elongation, resulting in more compact plant growth.
Q2: What are the typical effects of this compound on plant growth and development?
A2: The most common effect of this compound is a reduction in internode elongation, leading to a more compact plant habit. Other potential effects include darker green foliage, increased root growth, and in some cases, a delay in flowering if applied late in the crop cycle.[3] The intensity of these effects is dose-dependent and varies significantly between plant species.
Q3: What is a good starting concentration for a new plant species?
A3: Determining the optimal concentration of this compound requires species-specific dose-response trials. However, based on research with similar triazole compounds like paclobutrazol (B33190) and uniconazole, a reasonable starting range for foliar spray applications on herbaceous perennials and bedding plants is between 10 and 50 ppm.[4][5] For woody ornamentals, higher concentrations may be necessary. For soil drench applications, a starting range of 1 to 5 ppm is recommended.[5][6] It is crucial to conduct small-scale trials to determine the optimal concentration for your specific plant species and growing conditions.
Q4: What is the difference between a foliar spray and a soil drench application of this compound?
A4: Foliar sprays provide a relatively quick but shorter-term growth control.[7] Soil drenches offer a longer-lasting and often more uniform effect as the active ingredient is taken up by the roots and translocated throughout the plant.[6][8] However, the effects of a soil drench can be more persistent, which may not be desirable for plants intended for landscape planting.[4]
Q5: How do environmental conditions affect the efficacy of this compound?
A5: Environmental factors can significantly influence the plant's response to this compound. High temperatures and high light levels can promote faster growth, potentially requiring higher concentrations of the regulator.[4] Conversely, cooler temperatures may enhance the activity of the product. Factors that promote slow drying of foliar sprays, such as high humidity, can increase uptake and effectiveness.[9]
Troubleshooting Guides
Issue 1: Inconsistent or No Plant Response to this compound Application
Question: I have applied this compound, but I am not seeing the expected growth regulation, or the response is highly variable among the treated plants. What could be the cause?
Answer: This is a common issue that can arise from several factors related to application technique, plant health, and environmental conditions.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | Verify your calculations and dilution procedures to ensure the correct concentration was applied. For a new species, the initial concentration may have been too low. Conduct a dose-response trial with a wider range of concentrations. |
| Improper Application Technique | For foliar sprays, ensure thorough and uniform coverage of the stems, as this is the primary site of uptake for triazoles.[4] Avoid excessive runoff, as this can lead to an unintended drench effect. For soil drenches, apply a consistent volume of the solution to each container to ensure uniform dosing. |
| Plant Vigor and Health | Ensure that plants are healthy and actively growing at the time of application. Stressed plants may not respond predictably to growth regulators. |
| Environmental Conditions | Apply foliar sprays during cooler parts of the day and in conditions of higher humidity to slow evaporation and increase absorption.[9] Be aware that high temperatures and light can counteract the effects of the growth regulator. |
| Growing Media Composition | Certain components of growing media, such as pine bark, can bind with triazole compounds, reducing their availability to the plant.[6] Higher application rates may be necessary in such media. |
Issue 2: Phytotoxicity Symptoms Observed After this compound Application
Question: After applying this compound, I've observed leaf yellowing, distortion, or stunted growth. What are these symptoms and how can I mitigate them?
Answer: These are likely symptoms of phytotoxicity, which can occur if the applied concentration is too high for the specific plant species or if the application was not uniform.
| Symptom | Description | Mitigation and Prevention |
| Chlorosis (Yellowing) | Yellowing of leaf margins or the entire leaf.[3] | Reduce the application concentration in future treatments. Ensure uniform application to avoid high-dose spots. For minor symptoms, plants will often grow out of it. |
| Leaf Crinkling/Distortion | Leaves may appear wrinkled, cupped, or otherwise misshapen.[3] | This is a clear sign of excessive concentration. Significantly reduce the rate for subsequent applications. |
| Stunting | Severe inhibition of growth, where the plant ceases to grow or grows very slowly.[3] | This can be difficult to reverse. In some cases, an application of gibberellic acid (GA3) can help to counteract the effects of the inhibitor.[6] For future applications, use a much lower concentration. |
| Reduced Flower or Bract Size | Flowers or bracts may be noticeably smaller than in untreated plants.[3] | Avoid late-season applications, especially after flower bud initiation. Optimize the concentration to achieve the desired vegetative growth control without negatively impacting reproductive development. |
Data Presentation
Table 1: Suggested Starting Concentrations for Triazole-Based Plant Growth Regulators on Various Ornamental Plants (as a proxy for this compound)
Note: These are starting points based on research with paclobutrazol and uniconazole. Optimal this compound concentrations should be determined through species-specific trials.
| Plant Type | Application Method | Suggested Starting Concentration (ppm) | Reference(s) |
| Bedding Plants (e.g., Petunia, Marigold) | Foliar Spray | 4 - 6 | [4] |
| Soil Drench | 0.5 - 2 | [4] | |
| Herbaceous Perennials (e.g., Echinacea, Phlox) | Foliar Spray | 10 - 45 | [4][5] |
| Soil Drench | 1 - 5 | [10] | |
| Woody Ornamentals (e.g., Azalea, Camellia) | Foliar Spray | 45 - 80 | [11] |
| Soil Drench | 2 - 10 | [11] | |
| Poinsettia | Foliar Spray | 5 - 10 | [12] |
| Soil Drench (late season) | 0.25 - 1 | [12] | |
| Chrysanthemum | Foliar Spray | 10 - 30 | [13] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Experiment
Objective: To determine the optimal concentration of this compound for achieving desired growth regulation in a specific plant species without causing phytotoxicity.
Materials:
-
Uniform, healthy plants of the target species, established in containers.
-
This compound stock solution.
-
Graduated cylinders and beakers for dilutions.
-
Calibrated sprayer for foliar applications or a graduated container for drench applications.
-
Ruler or caliper for measuring plant height.
-
Labels and markers.
Methodology:
-
Plant Material: Select a minimum of 5-10 uniform plants per treatment group, including a control group (0 ppm). Acclimatize the plants to the experimental conditions for at least one week prior to treatment.
-
Treatment Preparation: Prepare a series of this compound concentrations. A good starting range for a new herbaceous species could be 0, 5, 10, 20, 40, and 80 ppm for a foliar spray, or 0, 0.5, 1, 2, 4, and 8 ppm for a soil drench.
-
Initial Measurements: Before applying the treatments, measure and record the initial height of each plant from the substrate surface to the apical meristem.
-
Application:
-
Foliar Spray: Apply the designated solution to the point of runoff, ensuring thorough and uniform coverage of the stems and foliage. Use a consistent volume of spray per unit area.
-
Soil Drench: Apply a predetermined, consistent volume of the designated solution to the surface of the growing medium for each pot. The volume should be sufficient to wet the root zone without excessive leaching.
-
-
Growing Conditions: Maintain all plants under consistent and optimal growing conditions (light, temperature, humidity, irrigation, and fertilization) for the duration of the experiment.
-
Data Collection: Measure and record the height of each plant weekly for 4-8 weeks. Document any visual signs of phytotoxicity (e.g., chlorosis, leaf distortion, stunting) at each data collection point.
-
Data Analysis: Calculate the average plant height and the percentage of growth inhibition for each treatment group compared to the control. Plot the dose-response curve to visualize the relationship between this compound concentration and growth inhibition.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Potential adverse effects of chemical plant growth regulator applications | AHDB [horticulture.ahdb.org.uk]
- 4. gpnmag.com [gpnmag.com]
- 5. Using Plant Growth Regulators on Containerized Herbaceous Perennials | VCE Publications | Virginia Tech [pubs.ext.vt.edu]
- 6. benchchem.com [benchchem.com]
- 7. gpnmag.com [gpnmag.com]
- 8. staugorchidsociety.org [staugorchidsociety.org]
- 9. researchgate.net [researchgate.net]
- 10. e-gro.org [e-gro.org]
- 11. » PGRs on Woody Ornamentals in the Nursery [fine-americas.com]
- 12. greenhousegrower.com [greenhousegrower.com]
- 13. Crop Tips: Chrysanthemums | PT Growers and Consumers [pthorticulture.com]
Technical Support Center: Troubleshooting Inconsistent Results in Triapenthenol Experiments
This technical support center provides researchers, scientists, and agricultural professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving Triapenthenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the antifungal efficacy of this compound between experiments. What are the potential causes?
Inconsistent antifungal efficacy can stem from several factors related to experimental setup, the stability of the compound, and the biological system being tested. Here’s a breakdown of common causes and how to troubleshoot them:
-
Inoculum Viability and Density: The age, viability, and concentration of the fungal inoculum are critical. An inconsistent number of viable spores or mycelial fragments will lead to variable results.
-
Troubleshooting:
-
Always use fresh, actively growing fungal cultures to prepare your inoculum.
-
Standardize the inoculum concentration using a hemocytometer or by measuring optical density. For many fungal species, a starting concentration of 1-5 x 10^6 CFU/mL is recommended before final dilution in the assay medium.
-
Ensure thorough mixing of the inoculum suspension to prevent clumping.
-
-
-
Media Composition and pH: The growth medium can significantly impact both fungal growth and the activity of this compound. The pH of your solvent and final medium is especially critical for azole fungicides.
-
Troubleshooting:
-
Use a standardized, buffered medium such as RPMI-1640 for susceptibility testing to ensure a stable pH.
-
Measure and adjust the pH of your solutions before use. The optimal pH for many pesticides is slightly acidic, in the range of 5.0-6.5.[1] Alkaline conditions (pH > 7) can lead to rapid degradation of the active ingredient through alkaline hydrolysis.[2]
-
Be aware that some media components can interact with the test compound.
-
-
-
Incubation Conditions: Temperature and duration of incubation must be consistent.
-
Troubleshooting:
-
Use a calibrated incubator and monitor the temperature throughout the experiment.
-
Adhere to a standardized incubation time. For many fungi, Minimum Inhibitory Concentration (MIC) readings are taken at 24 or 48 hours. Extended incubation can lead to higher MIC values.
-
-
Q2: Our stock solution of this compound seems to be losing potency over time. How can we ensure its stability?
This compound, like many chemical compounds, can degrade if not stored and handled correctly. The primary factors affecting its stability are temperature, light, and pH.[3]
-
Troubleshooting Storage and Handling:
-
Temperature: Store this compound in a cool, dark place as recommended by the manufacturer. Higher temperatures accelerate chemical degradation.[3]
-
Light: Protect stock solutions from light by using amber vials or wrapping containers in aluminum foil. Photodegradation can break down the chemical structure.
-
pH of Solvent: Dissolve this compound in a solvent that ensures its stability. Avoid highly alkaline or acidic solutions for long-term storage unless specified.
-
Q3: We are seeing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our fungal isolates. What could be the reason?
A progressive increase in the MIC is a classic indicator of developing fungicide resistance. Triazole fungicides like this compound are at a moderate to high risk for resistance development.
-
Mechanisms of Resistance:
-
Target Site Modification: Mutations in the ERG11 gene can alter the structure of the target enzyme, lanosterol (B1674476) 14-α-demethylase, reducing the binding affinity of this compound.
-
Overexpression of the Target Enzyme: The fungus may produce higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve inhibition.
-
Increased Efflux: Fungal cells can develop or upregulate efflux pumps that actively transport the fungicide out of the cell, preventing it from reaching its target.
-
-
Troubleshooting and Confirmation:
-
Sequence the ERG11 Gene: Compare the gene sequence of your less susceptible isolates to that of baseline, sensitive isolates to identify potential mutations.
-
Gene Expression Analysis: Use RT-qPCR to determine if the ERG11 gene or genes encoding efflux pumps are overexpressed in the isolates with higher MICs.
-
Implement Anti-Resistance Strategies: In an agricultural context, this would involve rotating fungicides with different modes of action and using integrated pest management strategies. In a research setting, ensure you are using a well-characterized, sensitive strain for baseline experiments.
-
Data Presentation
Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges for a Triazole Fungicide Against Common Fungal Genera
| Fungal Genus | Representative MIC Range (µg/mL) |
| Aspergillus | 0.25 - >16 |
| Fusarium | 2 - >64 |
| Penicillium | 0.25 - 8 |
Note: This data is illustrative for the triazole class of fungicides and may not represent the exact MIC values for this compound. Actual MICs can vary significantly based on the specific species and isolate.
Table 2: Illustrative Effect of pH on the Stability of a Pesticide
| pH | Half-Life of Active Ingredient |
| 5.0 | 20 hours |
| 7.0 | 8 hours |
| 9.0 | 48 minutes |
This table demonstrates the principle of alkaline hydrolysis for a representative pesticide. The stability of this compound will also be pH-dependent.[1]
Table 3: Example of Plant Growth Regulator Effects of a Triazole Fungicide on Wheat
| Treatment | Plant Height (cm) | Internode Length (cm) |
| Control | 85 | 10 |
| Triazole Fungicide (Low Dose) | 75 | 8 |
| Triazole Fungicide (High Dose) | 68 | 6.5 |
Triazole fungicides can exhibit plant growth regulator effects, typically resulting in more compact plants with shorter internodes.
Experimental Protocols
Protocol: In Vitro Antifungal Susceptibility Testing by Broth Microdilution (CLSI M38-A2 Method Adaptation)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL).
-
Prepare serial twofold dilutions of the stock solution in RPMI-1640 medium to create a range of concentrations for testing.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL using a hemocytometer.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of each this compound dilution to the appropriate wells.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubate the plate at 35°C for 48-72 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as compared to the growth control.
-
Mandatory Visualizations
Diagram 1: Ergosterol (B1671047) Biosynthesis Pathway and the Mode of Action of this compound
Caption: this compound inhibits the enzyme Lanosterol 14-α-demethylase, a key step in the ergosterol biosynthesis pathway in fungi.
Diagram 2: General Workflow for Troubleshooting Inconsistent Experimental Results
Caption: A logical workflow for diagnosing and resolving inconsistent experimental outcomes.
References
Degradation of Triapenthenol under different environmental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments on the degradation of Triapenthenol under various environmental conditions. Due to the limited availability of public data on this compound, this guide leverages findings from studies on structurally similar 1,2,4-triazole (B32235) fungicides, such as epoxiconazole (B1671545) and tebuconazole (B1682727). This information should serve as a valuable starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for triazole fungicides like this compound?
A1: Triazole fungicides can degrade through several pathways, including hydrolysis, photolysis, and microbial degradation. The predominant pathway often depends on the specific environmental conditions. For instance, photolysis can be a significant degradation route in aqueous environments exposed to sunlight, while microbial degradation is a key process in soil.[1]
Q2: How does pH affect the hydrolytic degradation of triazole fungicides?
A2: The rate of hydrolysis of triazole fungicides can be influenced by pH. For some triazoles, such as epoxiconazole and tebuconazole, hydrolysis rates have been observed to vary at different pH levels (e.g., 4.0, 7.0, and 9.0).[1] It is crucial to study a range of pH values relevant to the environmental compartments of interest (e.g., acidic soils, neutral water bodies, alkaline conditions).
Q3: What is the expected persistence of triazole fungicides in soil?
A3: The persistence of triazole fungicides in soil, often measured as a half-life, can vary significantly depending on the soil type, organic matter content, microbial activity, and climatic conditions. For example, the half-lives of epoxiconazole and tebuconazole have been reported to range from 58 to 365 days in different soil types.[1]
Q4: What analytical methods are suitable for studying the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) is a common and effective technique for separating and quantifying the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation rates in hydrolysis experiments.
-
Potential Cause 1: pH drift. The pH of the buffer solution may change over the course of the experiment, especially at elevated temperatures.
-
Troubleshooting Tip: Regularly monitor and adjust the pH of your reaction solutions. Use high-capacity buffers to maintain a stable pH throughout the experiment.
-
-
Potential Cause 2: Temperature fluctuations. Inconsistent temperature control can significantly impact reaction kinetics.
-
Troubleshooting Tip: Use a calibrated, temperature-controlled incubator or water bath. Place a separate thermometer in a control vessel to verify the temperature stability.
-
-
Potential Cause 3: Contamination. Microbial contamination in your buffer solutions can lead to biodegradation, confounding hydrolysis results.
-
Troubleshooting Tip: Use sterile, high-purity water and buffers. Consider filtering solutions through a 0.22 µm filter before use. Running a sterile control can help identify if microbial activity is a factor.
-
Issue 2: Low or no photodegradation observed.
-
Potential Cause 1: Inappropriate light source. The wavelength and intensity of the light source may not be suitable to induce photolysis of this compound.
-
Troubleshooting Tip: Use a light source that mimics the solar spectrum, such as a xenon arc lamp. Ensure the light intensity is sufficient and measure it with a radiometer. Compare your experimental setup to published studies on similar compounds.
-
-
Potential Cause 2: Light absorption by the reaction vessel or medium. The material of your reaction vessel or components in your solution may be absorbing the incident light.
-
Troubleshooting Tip: Use quartz reaction vessels, which are transparent to a broad range of UV and visible light. Ensure your aqueous medium is free of substances that absorb at the relevant wavelengths.
-
-
Potential Cause 3: Low quantum yield. The molecule itself may have a low intrinsic quantum yield for photodegradation.
-
Troubleshooting Tip: Consider adding photosensitizers to the solution, such as humic acids, to investigate indirect photolysis pathways.
-
Issue 3: Difficulty in identifying degradation products.
-
Potential Cause 1: Low concentration of degradation products. The degradation products may be present at concentrations below the detection limit of your analytical method.
-
Troubleshooting Tip: Concentrate your samples using solid-phase extraction (SPE) before analysis. Use a more sensitive detector, such as a mass spectrometer (LC-MS or GC-MS), for identification.
-
-
Potential Cause 2: Co-elution of peaks in chromatography. Degradation products may have similar retention times to the parent compound or other components in the sample matrix.
-
Troubleshooting Tip: Optimize your chromatographic method by changing the mobile phase composition, gradient, column type, or temperature.
-
-
Potential Cause 3: Complex fragmentation patterns in mass spectrometry. The mass spectra of the degradation products may be difficult to interpret.
-
Troubleshooting Tip: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and elemental compositions. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns that can aid in structural elucidation.
-
Quantitative Data Summary
The following tables summarize degradation data for the 1,2,4-triazole fungicides epoxiconazole and tebuconazole, which are structurally similar to this compound. This data can be used as a reference for designing and interpreting your own experiments.
Table 1: Hydrolysis Half-lives (in days) of Epoxiconazole and Tebuconazole in Water at 25°C[1]
| pH | Epoxiconazole | Tebuconazole |
| 4.0 | 120 | 257 |
| 7.0 | 131 | 198 |
| 9.0 | 151 | 187 |
Table 2: Photolysis Half-lives (in hours) of Epoxiconazole and Tebuconazole[1]
| Compound | Photolysis Half-life (h) |
| Epoxiconazole | 0.68 |
| Tebuconazole | 2.35 |
Table 3: Soil Degradation Half-lives (in days) of Epoxiconazole and Tebuconazole in Different Soil Types[1]
| Soil Type | Epoxiconazole | Tebuconazole |
| Red Soil | 58.2 - 72.9 | 58.2 - 72.9 |
| Paddy Soil | 182 - 365 | 182 - 365 |
| Black Soil | 102 - 161 | 102 - 161 |
Experimental Protocols
1. Hydrolysis Study Protocol (Adapted from OECD Guideline 111)
-
Preparation of Solutions: Prepare buffer solutions at pH 4, 7, and 9 using standard buffer systems (e.g., acetate, phosphate, borate). Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer solution in sterile, sealed vessels to achieve the desired final concentration. Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).
-
Sampling: At predetermined time intervals, withdraw samples from each vessel.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) is the negative of the slope of the regression line. The half-life (t₁/₂) is calculated as 0.693/k.
2. Photolysis Study Protocol (Adapted from OECD Guideline 316)
-
Preparation of Solutions: Prepare a solution of this compound in sterile, purified water.
-
Irradiation: Place the solution in a quartz photoreactor and expose it to a light source with a known spectrum and intensity (e.g., a xenon arc lamp). Maintain a constant temperature during the experiment.
-
Control: Prepare a dark control by wrapping an identical sample in aluminum foil and placing it alongside the irradiated sample.
-
Sampling: At selected time points, take samples from both the irradiated and dark control solutions.
-
Analysis: Analyze the samples by HPLC to determine the concentration of this compound.
-
Data Analysis: Calculate the photodegradation rate constant and half-life as described for the hydrolysis study, correcting for any degradation observed in the dark control.
Visualizations
Caption: Workflow for a typical hydrolysis degradation study.
Caption: General degradation pathways for this compound.
References
Improving the uptake of Triapenthenol by plant roots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the uptake of Triapenthenol by plant roots during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action in plants?
This compound is a triazole-based plant growth regulator. Its primary mode of action is the inhibition of gibberellin biosynthesis.[1] Specifically, the (S)-enantiomer of this compound is a potent inhibitor of ent-kaurene (B36324) oxidase, a key enzyme in the gibberellin synthesis pathway.[1] This inhibition leads to a reduction in endogenous gibberellin levels, resulting in decreased stem elongation and a more compact plant structure.
Q2: What are the expected morphological effects of successful this compound uptake by roots?
Successful uptake of this compound through the roots will typically result in:
-
Reduced shoot elongation (dwarfism).
-
Greener leaves due to increased chlorophyll (B73375) concentration.
-
Increased root growth in some cases.
-
Enhanced flowering in certain species.
Q3: What factors can influence the uptake of this compound by plant roots?
Several factors can affect the efficacy of this compound application:
-
Soil Composition: Soil organic matter can bind to this compound, reducing its availability for root uptake.[2][3]
-
Soil pH: The pH of the soil can influence the solubility and availability of this compound.[4]
-
Plant Species and Growth Stage: Different plant species and even different growth stages of the same plant can exhibit varied rates of uptake and translocation of chemicals.[5]
-
Environmental Conditions: Temperature and soil moisture can impact both plant metabolic activity and the degradation rate of this compound in the soil.[5]
-
Formulation: The solvents and adjuvants used in the this compound formulation can significantly affect its solubility and interaction with the soil and root surface.
Troubleshooting Guides
Problem 1: No observable effect on plant growth after this compound application.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Verify calculations for the concentration and total volume of the this compound solution applied. Ensure accurate measurement and dilution. |
| Inadequate Uptake | Check soil composition and pH. High organic matter may require higher application rates. Adjust soil pH to a range of 6.0-7.0 for optimal nutrient and chemical uptake for many plant species. |
| Degradation of this compound | Ensure the this compound solution was freshly prepared. Check for potential microbial degradation in the soil, which can be influenced by soil type and temperature.[6] |
| Plant Insensitivity | The plant species or cultivar may be less sensitive to gibberellin inhibitors. Review literature for the responsiveness of your specific plant model to triazole-based growth regulators. |
| Environmental Stress | Ensure plants are not under stress from other factors (e.g., drought, nutrient deficiency, extreme temperatures) which can affect their physiological response to growth regulators. |
Problem 2: High variability in plant response within the same experiment.
| Possible Cause | Troubleshooting Step |
| Uneven Application | Ensure uniform application of the this compound drench to each plant. The volume of the drench should be consistent and sufficient to saturate the root zone. |
| Inconsistent Soil Mix | Use a homogenized soil or growth medium for all experimental units to ensure consistent chemical and physical properties. |
| Variable Plant Material | Use plants of a similar size, age, and developmental stage to minimize biological variability. |
| Inconsistent Environmental Conditions | Ensure all plants are exposed to uniform light, temperature, and humidity. Positional effects in a greenhouse or growth chamber can lead to variability. |
Problem 3: Symptoms of phytotoxicity (e.g., leaf burn, necrosis).
| Possible Cause | Troubleshooting Step |
| Excessive Concentration | The applied concentration of this compound may be too high for the specific plant species or growth stage. Perform a dose-response experiment to determine the optimal concentration. |
| Formulation Issues | Solvents or other components in the formulation may be causing phytotoxicity. If possible, test the vehicle (solution without this compound) on a control group of plants. |
| Plant Stress | Plants under stress may be more susceptible to chemical injury. Ensure optimal growing conditions before and after application. |
Experimental Protocols
Key Experiment: Soil Drench Application of this compound
This protocol provides a general guideline for applying this compound to the root zone of potted plants.
Materials:
-
This compound stock solution
-
Distilled water
-
Graduated cylinders and beakers
-
pH meter
-
Potted plants with a well-drained growing medium
Procedure:
-
Solution Preparation:
-
Calculate the required volume and concentration of the this compound solution for your experiment.
-
Prepare the final dilution of this compound in distilled water.
-
Measure and adjust the pH of the final solution to a range of 6.0-7.0 using dilute acid or base, if necessary.
-
-
Plant Preparation:
-
Ensure the growing medium is slightly moist but not waterlogged before application. This allows for better distribution of the drench.
-
Measure and record the initial height and other relevant growth parameters of each plant.
-
-
Application:
-
Slowly and evenly pour the prepared this compound solution onto the surface of the growing medium, ensuring it is distributed around the base of the plant.[7]
-
Apply a consistent volume to each pot to ensure uniform dosage. The volume should be sufficient to moisten the entire root zone without excessive leaching from the bottom of the pot.
-
Apply a control solution (vehicle without this compound) to the control group of plants.
-
-
Post-Application Care:
-
Place the plants back in their controlled environment.
-
Avoid watering for at least 24 hours to allow for maximum uptake of the compound.
-
Monitor plants regularly for treatment effects and any signs of phytotoxicity.
-
-
Data Collection:
-
Measure plant height, stem diameter, leaf number, and other relevant parameters at predetermined time points.
-
At the end of the experiment, harvest plant tissues (roots, stems, leaves) for quantitative analysis of this compound if required.
-
Key Experiment: Quantification of this compound in Plant Tissues by LC-MS/MS
This protocol outlines a general approach for the analysis of triazole compounds in plant matrices, which can be adapted for this compound.
1. Sample Preparation (QuPPe Method Adaptation): [8]
-
Homogenize 5-10 g of fresh plant tissue (roots, stems, or leaves).
-
Add 10 mL of methanol (B129727) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column is commonly used for triazole analysis.
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) and water, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound will need to be determined by infusing a standard solution.
Table 1: Example LC-MS/MS Parameters for Triazole Analysis (to be optimized for this compound)
| Parameter | Setting |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | To be determined with this compound standard |
Visualizations
Caption: Inhibition of Gibberellin Biosynthesis by this compound.
References
- 1. jkip.kit.edu [jkip.kit.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Many factors influence the fate of pharmaceutical residues in the soil | EurekAlert! [eurekalert.org]
- 5. Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isws.illinois.edu [isws.illinois.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. scilit.com [scilit.com]
- 10. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Plant Response to Triapenthenol
Welcome to the technical support center for Triapenthenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings. Here you will find information to help you address variability in plant responses and achieve more consistent and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Observable Growth Retardation
-
Question: I've applied this compound to my plants, but I'm not seeing the expected reduction in stem elongation or overall growth. What could be the cause?
-
Answer: Several factors can contribute to a lack of efficacy. Please consider the following:
-
Application Method and Coverage: this compound is most effective when it reaches the sites of active growth. Ensure thorough coverage, especially of the apical meristems. For soil drenches, ensure the substrate is permeable enough for the solution to reach the root zone.
-
Dosage: The effective concentration of this compound is species-dependent. You may need to perform a dose-response experiment to determine the optimal concentration for your plant species.
-
Environmental Conditions: High temperatures and high humidity can sometimes reduce the effectiveness of growth retardants. Conversely, cooler temperatures can enhance their activity.
-
Plant Growth Stage: this compound is most effective when applied to actively growing plants. Application to dormant or slow-growing plants may not produce a significant response.
-
Substrate Composition: For soil applications, organic matter in the potting mix can bind to this compound, reducing its availability to the plant roots. Consider this when determining application rates.
-
Issue 2: High Variability in Plant Response Within the Same Treatment Group
-
Question: My plants treated with the same concentration of this compound are showing a wide range of responses, from severe stunting to almost no effect. How can I reduce this variability?
-
Answer: In-group variability is a common challenge. Here are some potential causes and solutions:
-
Uneven Application: Ensure that each plant receives a consistent and accurately measured dose. For foliar sprays, ensure uniform droplet size and coverage. For soil drenches, apply the solution slowly and evenly to the soil surface.
-
Genetic Variation: If you are not using a genetically uniform line of plants, inherent genetic differences can lead to varied responses.
-
Inconsistent Environmental Conditions: Microclimates within a greenhouse or growth chamber (e.g., differences in light intensity, temperature, or airflow) can affect plant growth and their response to treatments. Randomize the placement of your plants to minimize the impact of these variations.
-
Plant Health and Vigor: Plants that are stressed (e.g., due to pests, disease, or nutrient deficiencies) may respond differently to this compound than healthy plants. Ensure all plants are healthy and at a similar developmental stage at the start of the experiment.
-
Issue 3: Phytotoxicity Symptoms Observed After Application
-
Question: After applying this compound, I've noticed some leaf burn, spotting, or other signs of phytotoxicity. What should I do?
-
Answer: Phytotoxicity can occur if the concentration of this compound is too high for the specific plant species or cultivar.
-
Reduce Concentration: The most straightforward solution is to lower the application concentration in subsequent experiments.
-
Avoid Foliar Application in High Heat/Sunlight: Applying foliar sprays during periods of high temperature or intense sunlight can increase the risk of leaf burn. Apply during cooler parts of the day.
-
Check for Adjuvant Interactions: If you are using surfactants or other adjuvants in your spray solution, they may be contributing to the phytotoxicity. Test the application with and without the adjuvant to determine its effect.
-
Leaching: For potted plants, if you have applied a soil drench at too high a concentration, you can try to leach the excess this compound from the soil by watering thoroughly and allowing the pot to drain completely.
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a plant growth retardant that functions by inhibiting the biosynthesis of gibberellins (B7789140) (GAs).[1] Specifically, it is a member of the triazole family of fungicides and plant growth regulators, which are known to block the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid in the GA biosynthetic pathway.[2] This step is catalyzed by the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase. By inhibiting this enzyme, this compound reduces the levels of bioactive gibberellins in the plant, leading to a decrease in cell elongation and, consequently, a reduction in stem and internode length.
2. What are the typical morphological effects of this compound on plants?
The most common effects of this compound application are a reduction in plant height and a more compact growth habit.[3][4] Other observed effects can include:
-
Darker green leaves due to increased chlorophyll (B73375) density.
-
Thicker leaves.[3]
-
Reduced leaf area.
-
Increased root-to-shoot ratio.
-
Delayed flowering in some species.[1]
3. How does this compound interact with other plant hormones?
By reducing gibberellin levels, this compound can indirectly alter the balance of other plant hormones, leading to a complex network of interactions. For example:
-
Abscisic Acid (ABA): Gibberellins and ABA often have antagonistic effects. A reduction in GAs can lead to an increase in ABA sensitivity or accumulation, which can contribute to increased tolerance to abiotic stresses like drought.
-
Auxins: The interaction between gibberellins and auxins is complex and can be both synergistic and antagonistic depending on the developmental process. Reduced GA levels may alter auxin transport or signaling, affecting processes like apical dominance and root development.
-
Cytokinins: The balance between gibberellins and cytokinins is crucial for regulating cell division and differentiation. Changes in GA levels can shift this balance, potentially affecting shoot and root growth.
4. What are the key environmental factors that can influence the efficacy of this compound?
-
Light: Light intensity and photoperiod can influence a plant's endogenous gibberellin levels. In low light conditions, plants may produce more GAs, potentially requiring a higher concentration of this compound to achieve the desired effect.
-
Temperature: Temperature affects the rate of metabolic processes in plants, including the uptake and translocation of this compound. Generally, its activity is more pronounced at cooler temperatures.
-
Humidity: High humidity can slow the drying of foliar sprays, potentially increasing the absorption of this compound through the leaves.
-
Water Availability: Drought-stressed plants may have reduced metabolic activity and therefore may not respond as strongly to this compound. However, this compound treatment has been shown to increase drought resistance in some species.[4]
5. How persistent is this compound in plants and soil?
This compound, like other triazole-based growth retardants such as paclobutrazol (B33190), can be quite persistent in both plant tissues and soil.[3] The duration of its effect can range from several weeks to months, depending on the application rate, plant species, and environmental conditions. This persistence should be considered when planning subsequent experiments or crop rotations.
Data Presentation
The following tables summarize quantitative data from a comparative study on the effects of different plant growth retardants on Epidendrum radicans.
Table 1: Effect of this compound and Paclobutrazol on Shoot Growth of Epidendrum radicans
| Treatment | Concentration (mg L⁻¹) | Main Shoot Growth Restriction (%) | Lateral Shoot Growth Restriction (%) |
| This compound | 5 | Not significant | Not significant |
| 10 | Significant | Significant | |
| 20 | Significant | Significant | |
| Paclobutrazol | 5 | 54 - 75 | 54 - 75 |
| 10 | 54 - 75 | 54 - 75 | |
| 20 | 54 - 75 | 54 - 75 |
Data adapted from a study on Epidendrum radicans. The effect of growth retardants on shoot growth restriction followed the order paclobutrazol > this compound.[3]
Table 2: Effect of this compound and Paclobutrazol on Leaf Morphology of Epidendrum radicans
| Treatment | Concentration (mg L⁻¹) | Leaf Length Reduction (%) | Leaf Width Restriction (%) | Leaf Thickness Increase (%) |
| This compound | 5 | 13 - 29 | Not significant | 17 - 37 |
| 10 | 46 - 62 | 13 - 37 | 52 - 76 | |
| 20 | 46 - 62 | 13 - 37 | 52 - 76 | |
| Paclobutrazol | 5 | 46 - 62 | 13 - 37 | 52 - 76 |
| 10 | 46 - 62 | 13 - 37 | 52 - 76 | |
| 20 | 46 - 62 | 13 - 37 | 52 - 76 |
Data adapted from a study on Epidendrum radicans.[3]
Experimental Protocols
Protocol 1: General Application of this compound for Growth Retardation Studies
Objective: To apply this compound to potted plants to evaluate its effect on growth and development.
Materials:
-
This compound (technical grade or a commercial formulation)
-
Appropriate solvent (e.g., acetone (B3395972) or ethanol, if using technical grade)
-
Wetting agent/surfactant (for foliar applications)
-
Distilled water
-
Calibrated balance
-
Volumetric flasks and pipettes
-
Spray bottle (for foliar application) or graduated cylinders (for soil drench)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Stock Solution Preparation (from technical grade): a. Accurately weigh the required amount of this compound. b. Dissolve the this compound in a small amount of the chosen solvent. c. Bring the solution to the final volume with distilled water in a volumetric flask. d. If preparing a stock solution from a commercial formulation, follow the manufacturer's instructions for dilution.
-
Working Solution Preparation: a. Calculate the volume of stock solution needed to achieve the desired final concentration. b. Prepare a series of dilutions for a dose-response experiment if the optimal concentration is unknown. c. For foliar applications, add a non-ionic surfactant to the final working solution according to the manufacturer's recommendation (typically 0.05% to 0.1% v/v) to ensure uniform coverage.
-
Plant Preparation: a. Use healthy, actively growing plants of a uniform size and developmental stage. b. Water the plants thoroughly a few hours before treatment to ensure they are not water-stressed.
-
Application:
-
Foliar Spray: a. Spray the foliage until runoff, ensuring complete coverage of all leaf surfaces and the apical meristem. b. Include a control group that is sprayed with a solution containing only water and the surfactant.
-
Soil Drench: a. Apply a known volume of the working solution evenly to the soil surface of each pot. The volume should be sufficient to moisten the root zone but not cause excessive leaching. b. Include a control group that receives an equal volume of water.
-
-
Post-Application Care: a. Place the treated plants in a controlled environment (greenhouse or growth chamber) with consistent light, temperature, and humidity. b. Randomize the placement of plants from different treatment groups to minimize environmental variability. c. Monitor the plants regularly for growth responses and any signs of phytotoxicity.
Protocol 2: Quantification of Endogenous Gibberellins after this compound Treatment
Objective: To determine the effect of this compound on the levels of endogenous gibberellins in plant tissue.
Materials:
-
Plant tissue (e.g., shoot apices, young leaves) from this compound-treated and control plants
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent (e.g., 80% methanol (B129727) with an antioxidant like butylated hydroxytoluene)
-
Internal standards (deuterated gibberellins)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS) for GC-MS or LC-MS analysis
Procedure:
-
Sample Collection and Freezing: a. Harvest plant tissue at a predetermined time point after this compound application. b. Immediately freeze the tissue in liquid nitrogen to halt metabolic activity. c. Store samples at -80°C until extraction.
-
Extraction: a. Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen. b. Transfer the powdered tissue to a tube containing the cold extraction solvent and the internal standards. c. Extract overnight at 4°C with constant shaking. d. Centrifuge the extract and collect the supernatant.
-
Purification and Fractionation: a. Pass the supernatant through a C18 SPE cartridge to remove non-polar compounds. b. Further purify the extract using additional SPE cartridges or other chromatographic techniques as needed.
-
Derivatization (for GC-MS): a. Dry the purified extract under a stream of nitrogen gas. b. Derivatize the sample to make the gibberellins volatile for gas chromatography.
-
Analysis by GC-MS or LC-MS: a. Inject the prepared sample into the GC-MS or LC-MS system. b. Identify and quantify the different gibberellins based on their retention times and mass spectra, using the internal standards for accurate quantification.
Visualizations
Caption: Inhibition of Gibberellin Biosynthesis by this compound.
Caption: this compound's effect on the GA signaling pathway.
Caption: A logical workflow for troubleshooting variable plant responses.
References
- 1. Endogenous Gibberellins and Shoot Growth and Development in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. tandfonline.com [tandfonline.com]
- 4. THE GROWTH RETARDANTS PACLOBUTRAZOL AND this compound AFFECT WATER RELATIONS AND INCREASE DROUGHT RESISTANCE OF OLIVE (OLEA EUROPAEA L.) | International Society for Horticultural Science [ishs.org]
Technical Support Center: Triapenthenol Application and Non-Target Organism Protection
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Triapenthenol, a plant growth regulator that functions by inhibiting gibberellin biosynthesis. The following information is designed to help prevent and troubleshoot potential effects on non-target organisms during experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
A1: this compound is a plant growth regulator that inhibits the biosynthesis of gibberellins, a class of hormones crucial for plant development. Specifically, it can block enzymes such as ent-kaurene (B36324) oxidase, which is a key step in the gibberellin production pathway.[1] This inhibition leads to reduced shoot growth and can be used to manage plant stature.
Q2: What are the known risks of this compound to non-target organisms?
A2: While comprehensive data on this compound's ecotoxicology is limited, it is known to be highly toxic to birds. Its environmental fate is not fully understood, but it is considered to be persistent in soils and moderately soluble in water. As with many agricultural chemicals, there is a potential for unintended effects on other non-target plants, beneficial insects, and soil microorganisms if not applied with appropriate precautions.
Q3: How can I prevent this compound from affecting adjacent, non-target plants?
A3: The primary method to prevent effects on non-target plants is to minimize spray drift. This can be achieved by following best application practices, such as using low-drift nozzles, maintaining a low boom height, and avoiding spraying in windy conditions (ideally between 3 and 10 mph).[2][3][4][5] Establishing a buffer zone between the treated area and sensitive vegetation is also a critical preventative measure.[2][6][7][8]
Q4: What is a buffer zone and how do I establish one?
A4: A buffer zone is an area of land maintained between a treated area and a sensitive habitat (e.g., water bodies, non-target crops, conservation areas) to reduce the potential for chemical drift and runoff. The size of the buffer zone depends on the application method, the chemical's properties, and regulatory requirements. For organic farming, a common starting buffer width is 50 feet.[6] Always consult local regulations and product labels for specific buffer zone requirements.[7][8][9]
Q5: Can this compound impact beneficial insects, and how can I mitigate this?
A5: While specific data on this compound's direct toxicity to insects is scarce, herbicides and plant growth regulators can indirectly harm beneficial insects by affecting the plants they depend on for food and habitat.[10][11] To mitigate these impacts, avoid spraying during peak insect activity times (e.g., midday when pollinators are foraging) and consider integrated pest management (IPM) strategies that reduce the overall reliance on chemical applications. Creating habitats for beneficial insects within or near the experimental area can also help support their populations.
Q6: What are the potential effects of this compound on soil health?
A6: The persistence of this compound in soil suggests a potential for long-term impacts on soil microbial communities. Herbicides can alter the function and structure of these communities, which are vital for nutrient cycling and soil fertility.[12] The effect can be concentration-dependent, with higher concentrations potentially leading to a decrease in microbial activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unintended damage to adjacent plants (e.g., stunting, yellowing, distorted growth) | Spray Drift: Application during windy conditions; high boom height; fine spray droplets.[2][3][4] | 1. Document the damage: Take photos and note the pattern of injury.[13] 2. Review application records: Check wind speed and direction, temperature, and equipment settings at the time of application.[14] 3. Conduct a bioassay: Collect soil from the affected area and a control area to grow a sensitive indicator plant (e.g., beans, oats) to confirm the presence of active residue.[15][16] 4. Future Prevention: Strictly adhere to best application practices (see FAQs). |
| Reduced activity of beneficial insects in the experimental area | Indirect Effects: Reduction in flowering of non-target plants providing nectar and pollen. Direct Toxicity: Although less documented for this compound, direct contact could be a factor. | 1. Monitor insect populations: Use sticky traps or sweep nets to compare insect abundance in treated and untreated areas. 2. Provide alternative forage: Plant strips of flowering plants that are not treated with this compound to support beneficial insects. 3. Adjust application timing: Avoid spraying during times of high insect activity. |
| Poor plant growth in a previously treated area | Herbicide Carryover: this compound is known to be persistent in soil.[15] | 1. Conduct a soil bioassay: Before planting a sensitive crop, grow an indicator species in soil from the treated area to check for residual activity.[15][16] 2. Soil remediation: In some cases, the application of activated charcoal to the soil can help adsorb herbicide residues.[14] 3. Crop rotation: Plant a tolerant crop species in the affected area. |
| Suspected contamination of a water source | Runoff or Drift: Application too close to a water body; heavy rainfall after application. | 1. Cease applications near the water source immediately. 2. Establish or widen buffer zones: Ensure a sufficient distance is maintained between the application area and any water bodies.[7][8] 3. Consider application methods that reduce runoff: For example, targeted application instead of broadcast spraying. |
Quantitative Data Summary
Due to the limited publicly available quantitative data specific to this compound, the following tables provide illustrative data based on general knowledge of herbicides and plant growth regulators. These values are for informational purposes and should not be considered as established toxicity data for this compound.
Table 1: Illustrative Acute Toxicity of a Generic Herbicide to Non-Target Organisms
| Organism | Endpoint | Toxicity Value (mg/kg) | Reference |
| Bird (e.g., Bobwhite Quail) | LD50 (Oral) | < 2000 | [17] |
| Fish (e.g., Rainbow Trout) | LC50 (96-hour) | > 100 | General Data |
| Aquatic Invertebrate (e.g., Daphnia magna) | EC50 (48-hour) | > 100 | General Data |
| Honey Bee | LD50 (Oral) | > 100 µ g/bee | [10] |
LD50: The dose that is lethal to 50% of the test population. LC50: The concentration in water that is lethal to 50% of the test population. EC50: The concentration that causes an effect in 50% of the test population.
Table 2: Factors Influencing Herbicide Drift Potential
| Factor | Condition Increasing Drift | Condition Decreasing Drift |
| Wind Speed | > 10 mph | 3 - 10 mph |
| Boom Height | High | Low (as per nozzle specifications) |
| Nozzle Type | Produces fine droplets | Produces coarse droplets (e.g., low-drift nozzles) |
| Temperature | High (increases volatilization) | Low to moderate |
| Relative Humidity | Low (increases evaporation) | High |
Experimental Protocols
Protocol 1: Soil Bioassay for Herbicide Residue Detection
Objective: To determine if this compound residues in the soil are biologically active and could affect subsequent plant growth.
Materials:
-
Soil samples from the treated area and an untreated control area.
-
Pots or containers with drainage holes.
-
Seeds of a sensitive indicator species (e.g., soybean, oat, or lettuce).
-
Activated charcoal (optional, for a negative control).
-
Greenhouse or growth chamber with controlled light and temperature.
Methodology:
-
Sample Collection: Collect representative soil samples from the top 6 inches of both the treated and a known untreated area. Take multiple subsamples from each area and mix them to create a composite sample for each condition.[16]
-
Pot Preparation: Fill at least three pots for each condition:
-
Treated Soil
-
Untreated Control Soil
-
Treated Soil + Activated Charcoal (mix 1 part charcoal to 100 parts soil by volume) - This serves as a control to show that any observed effects are due to the chemical.
-
-
Planting: Plant 5-10 seeds of the indicator species in each pot at a depth of about 0.25 inches.[15]
-
Incubation: Place the pots in a growth chamber or greenhouse with adequate light and a temperature of approximately 70-75°F. Water as needed, keeping the soil moist but not saturated.[16]
-
Observation: Monitor the plants for 2-3 weeks. Observe for symptoms of herbicide injury in the plants grown in the treated soil, such as stunted growth, chlorosis (yellowing), necrosis (tissue death), and malformed leaves, and compare them to the plants in the control pots.
-
Data Collection: Measure and record plant height, root length, and overall biomass (fresh or dry weight) for each pot. Statistically compare the results from the treated soil to the control soil.
Protocol 2: Assessing the Impact on Soil Microbial Respiration
Objective: To evaluate the effect of this compound on the overall metabolic activity of the soil microbial community.
Materials:
-
Fresh soil samples from the experimental site.
-
This compound solution at the desired test concentrations.
-
Incubation jars (e.g., Mason jars with airtight lids).
-
A method for CO2 trapping and measurement (e.g., alkali trap with titration, or a CO2 analyzer).
-
Incubator.
Methodology:
-
Soil Preparation: Sieve fresh soil to remove large debris and homogenize it. Adjust the moisture content to 50-60% of the water-holding capacity.
-
Treatment Application: Weigh out equal amounts of the prepared soil into the incubation jars. Apply the this compound solution to achieve the desired concentrations (e.g., 0x, 1x, 10x the recommended field rate). For the control (0x), apply an equal volume of water. Prepare at least three replicates for each concentration.
-
Incubation: Seal the jars, including a CO2 trap if using the titration method. Place the jars in an incubator in the dark at a constant temperature (e.g., 25°C).
-
CO2 Measurement: Measure the amount of CO2 evolved at regular intervals (e.g., 1, 3, 7, 14, and 28 days). If using an alkali trap, this involves titrating the remaining alkali with a standardized acid.
-
Data Analysis: Calculate the cumulative CO2 evolved over time for each treatment. Compare the respiration rates of the this compound-treated soils to the control to determine if there is a significant inhibitory or stimulatory effect on microbial activity.
Visualizations
Caption: Gibberellin biosynthesis pathway and the site of this compound inhibition.
Caption: Workflow for a soil bioassay to detect herbicide residue.
Caption: Decision logic for mitigating spray drift during application.
References
- 1. researchgate.net [researchgate.net]
- 2. 10 Best Management Practices to Avoid Herbicide Drift — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 3. 5 Things to Know to Avoid Herbicide Drift | CropWatch | Nebraska [cropwatch.unl.edu]
- 4. onvegetables.com [onvegetables.com]
- 5. Avoiding herbicide drift [extension.umn.edu]
- 6. ams.usda.gov [ams.usda.gov]
- 7. fas.scot [fas.scot]
- 8. The Ultimate Guide to Buffer Zones [cropscience.bayer.co.uk]
- 9. epa.gov [epa.gov]
- 10. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 11. Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in Soil Microbial Parameters after Herbicide Application in Soils under Conventional Tillage and Non-Tillage [mdpi.com]
- 13. Herbicide Damage | Herbicide Symptoms [ucanr.edu]
- 14. How to treat herbicide damage: Herbicide injury guide [envirevoagritech.com]
- 15. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 16. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 17. Acute toxicity and metabolism of pesticides in birds - PMC [pmc.ncbi.nlm.nih.gov]
Refining Triapenthenol application timing for optimal results
Triapenthenol Technical Support Center
Welcome to the technical resource hub for this compound. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers optimize their experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). It functions by allosterically binding to the RAPTOR protein, a key scaffolding component of the mTORC1 complex. This binding prevents the recruitment of mTORC1 substrates, such as 4E-BP1 and S6K1, thereby inhibiting downstream signaling without affecting the kinase activity of mTOR itself or the function of the mTORC2 complex.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, we recommend preparing aliquots of the stock solution in DMSO and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced artifacts.
Q3: How quickly can I expect to see an effect after treating cells with this compound?
A3: Inhibition of mTORC1 signaling, as measured by the dephosphorylation of targets like p-S6K (Thr389) or p-4E-BP1 (Thr37/46), can be detected as early as 30 minutes post-treatment. However, the optimal incubation time to observe downstream functional effects, such as changes in cell proliferation or autophagy, may range from 6 to 48 hours depending on the cell type and the specific endpoint being measured.
Troubleshooting Guide
Q4: I am not observing the expected decrease in phosphorylation of S6K1 or 4E-BP1 after this compound treatment. What could be the cause?
A4: This is a common issue that can often be resolved by systematically checking several factors.
-
Sub-optimal Concentration: The effective concentration of this compound is highly cell-line dependent. Verify that you are using a concentration within the recommended range for your specific cell type (see Table 1). We recommend performing a dose-response curve to determine the IC50 in your system.
-
Treatment Duration: For initial biochemical assessments, a treatment time of 2-4 hours is typically sufficient. If you are still not seeing an effect, ensure your time point is appropriate.
-
Reagent Stability: Confirm that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Basal Pathway Activity: Ensure that the mTORC1 pathway is basally active in your cell line under your specific culture conditions. Serum starvation can reduce basal activity, while stimulating with growth factors (e.g., insulin, EGF) or amino acids can increase it, making the inhibitory effect of this compound more apparent.
Below is a logical workflow to troubleshoot this issue:
Q5: My cell proliferation assay shows inconsistent results with this compound treatment. How can I improve reproducibility?
A5: Inconsistent effects on proliferation can stem from variations in treatment timing relative to the cell cycle. For optimal results, synchronize the cell population before applying this compound. A common method is serum starvation for 12-24 hours, followed by the re-introduction of serum along with this compound. This ensures that the majority of cells are at a similar starting point (G0/G1 phase) when the treatment begins.
Data Hub: Quantitative Guidelines
For ease of comparison, the following tables summarize key quantitative data related to this compound application.
Table 1: Recommended this compound Concentration Ranges for Common Cell Lines
| Cell Line | Cancer Type | Recommended IC50 Range (nM) | Notes |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 5 - 25 nM | Highly sensitive due to PIK3CA mutation. |
| A549 | Lung Carcinoma | 50 - 150 nM | Moderate sensitivity. |
| U-87 MG | Glioblastoma | 100 - 400 nM | Often requires higher concentrations. |
| PC-3 | Prostate Cancer | 25 - 75 nM | Sensitive; PTEN-null background. |
| HEK293T | Embryonic Kidney | 10 - 50 nM | Commonly used for pathway analysis. |
Table 2: Time-Course of mTORC1 Target Inhibition in MCF-7 Cells (10 nM this compound)
| Time Point | p-S6K (Thr389) (% of Control) | p-4E-BP1 (Thr37/46) (% of Control) |
|---|---|---|
| 0 min | 100% | 100% |
| 30 min | 35% | 45% |
| 1 hour | 15% | 20% |
| 2 hours | <5% | <10% |
| 4 hours | <5% | <5% |
| 8 hours | <5% | <5% |
Experimental Protocols & Workflows
Protocol: Western Blot Analysis of mTORC1 Inhibition
This protocol details the steps to assess the efficacy of this compound by measuring the phosphorylation status of S6K, a primary downstream target of mTORC1.
Detailed Steps:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired duration (e.g., 2 hours).
-
Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Western Blotting: Proceed with standard SDS-PAGE, protein transfer, antibody incubation, and imaging protocols.
-
Analysis: Quantify the band intensity for the phosphorylated protein and normalize it to the total protein and a loading control (e.g., Actin or GAPDH).
This diagram illustrates the signaling cascade targeted by this compound:
Technical Support Center: Analytical Detection of Triapenthenol
Welcome to the technical support center for the analytical detection of Triapenthenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Question: My this compound peak is showing significant tailing in my reversed-phase HPLC-UV analysis. What are the possible causes and how can I fix it?
Answer:
Peak tailing for a compound like this compound, which contains a hydroxyl group and a triazole ring, is a common issue in reversed-phase chromatography. The primary causes are often secondary interactions between the analyte and the stationary phase.
Possible Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4) with an additive like formic acid or phosphoric acid can suppress the ionization of silanol groups, reducing these secondary interactions.
-
Solution 2: Use of an End-Capped Column: Employ a high-quality, end-capped HPLC column where the residual silanol groups are chemically deactivated.
-
Solution 3: Mobile Phase Additives: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.
-
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.
-
-
Column Degradation: Accumulation of matrix components or degradation of the stationary phase over time can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent, or if the column is old, replace it. Using a guard column can help extend the life of the analytical column.
-
Logical Troubleshooting Workflow:
Diagram 1: Troubleshooting workflow for peak tailing.
Issue 2: Low Recovery of this compound During Sample Preparation
Question: I am experiencing low and inconsistent recovery of this compound from soil samples using a QuEChERS-based extraction. How can I improve my recovery rates?
Answer:
Low recovery in sample preparation can be attributed to several factors, from the extraction efficiency to losses during cleanup. For a moderately polar compound like this compound in a complex matrix like soil, optimizing each step is crucial.
Possible Causes and Solutions:
-
Inefficient Extraction: The chosen extraction solvent may not be optimal for this compound from the soil matrix.
-
Solution: While acetonitrile (B52724) is standard for QuEChERS, consider adding a small percentage of a more polar solvent to improve the extraction of this compound. Ensure vigorous and adequate shaking time during the extraction step.
-
-
Analyte Loss During Cleanup (d-SPE): The sorbents used in dispersive solid-phase extraction (d-SPE) may be adsorbing this compound.
-
Solution 1: Optimize Sorbent Amount: Reduce the amount of Primary Secondary Amine (PSA) sorbent if excessive loss of this compound is suspected, as PSA can sometimes retain polar compounds.
-
Solution 2: Alternative Sorbents: If your soil matrix has a high fat content, consider using C18 as a sorbent. For highly pigmented samples, Graphitized Carbon Black (GCB) can be used, but be cautious as it can also adsorb planar molecules.
-
-
pH Effects: The pH of the sample and extraction solvent can influence the stability and extraction efficiency of this compound.
-
Solution: Ensure the pH of your sample extract is appropriate. Buffering the extraction with acetate (B1210297) or citrate (B86180) buffers, as is common in QuEChERS protocols, helps to maintain a stable pH.
-
Experimental Workflow for QuEChERS:
Diagram 2: General QuEChERS workflow for soil samples.
Frequently Asked Questions (FAQs)
1. What are the recommended analytical techniques for the quantification of this compound?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the quantification of this compound.
-
GC-MS: This technique often requires a derivatization step to increase the volatility and thermal stability of this compound. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. GC-MS can offer excellent selectivity and sensitivity.
-
LC-MS/MS: This is a highly sensitive and selective technique that can often analyze this compound directly without derivatization. It is particularly well-suited for analyzing this compound in complex matrices like soil and water.
2. How can I address matrix effects in the LC-MS/MS analysis of this compound?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.
-
Effective Sample Cleanup: Utilize robust sample preparation methods like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for matrix-induced signal changes.
-
Use of Internal Standards: Employ a stable isotope-labeled internal standard of this compound, if available. This is the most effective way to correct for matrix effects and variations in instrument response.
3. Is the enantioselective separation of this compound important?
Yes, this compound is a chiral fungicide, and its enantiomers can exhibit different biological activities and degradation rates in the environment. Therefore, enantioselective analysis is crucial for accurate risk assessment and to understand its environmental fate. Chiral HPLC using columns with chiral stationary phases (CSPs) is the most common approach for separating the enantiomers of this compound.
4. What are the typical storage conditions for this compound analytical standards and samples?
To ensure the stability of this compound:
-
Analytical Standards: Store in a cool, dark, and dry place, typically refrigerated or frozen, to prevent degradation.
-
Sample Extracts: After extraction, samples should be stored in a refrigerator (around 4°C) or freezer (around -20°C) in amber vials to protect from light and prevent degradation before analysis. It is recommended to analyze the extracts as soon as possible.
Quantitative Data and Experimental Protocols
The following tables summarize quantitative data and provide a detailed experimental protocol from a study on the GC-MS analysis of this compound in soil.
Table 1: Quantitative Performance Data for this compound Analysis by GC-MS
| Parameter | Value |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery (at 0.1 mg/kg) | 95% |
| Relative Standard Deviation (RSD) | 6.2% |
Data adapted from a doctoral thesis on fungicide analysis.
Detailed Experimental Protocol: GC-MS Analysis of this compound in Soil
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for derivatization.
2. Derivatization
-
Take 100 µL of the final extract and evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890A GC System (or equivalent)
-
Mass Spectrometer: Agilent 5975C MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
MSD Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Signaling Pathway for Derivatization:
Diagram 3: Silylation of this compound for GC analysis.
Validation & Comparative
A Comparative Efficacy Analysis of Triapenthenol and Paclobutrazol as Plant Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent plant growth regulators, Triapenthenol and Paclobutrazol. Both belong to the triazole class of compounds and are utilized in agriculture and horticulture to manage plant growth. This document summarizes their mechanisms of action, presents available comparative experimental data, and outlines relevant experimental protocols to aid in research and development.
Mechanism of Action and Signaling Pathway
Both this compound and Paclobutrazol function primarily by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones crucial for stem elongation.[1] By reducing the levels of active gibberellins, these compounds lead to a more compact plant stature, characterized by shorter internodes.
Paclobutrazol is a well-characterized inhibitor of the enzyme ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase.[2][3] This enzyme catalyzes a critical step in the gibberellin biosynthesis pathway: the oxidation of ent-kaurene to ent-kaurenoic acid.[2][3] Inhibition of this step leads to a depletion of downstream active gibberellins, such as GA1 and GA4.[1]
This compound , as a triazole-type growth retardant, is also known to inhibit gibberellin biosynthesis. While the specific enzyme inhibition is less explicitly detailed in readily available literature compared to Paclobutrazol, its chemical structure and classification strongly suggest a similar mode of action, likely targeting a cytochrome P450-dependent monooxygenase within the gibberellin biosynthesis pathway.[4]
The downstream signaling cascade resulting from the application of both compounds is a consequence of reduced gibberellin levels. This leads to the accumulation of DELLA proteins, which are nuclear repressors of gibberellin signaling. In the presence of active gibberellins, DELLA proteins are targeted for degradation, allowing for the expression of genes responsible for growth. By reducing gibberellin levels, this compound and Paclobutrazol cause DELLA proteins to accumulate, thereby repressing growth-related gene expression and resulting in the desired growth retardant effect.
Figure 1: Gibberellin biosynthesis and signaling pathway indicating the inhibitory action of this compound and Paclobutrazol.
Comparative Efficacy: Experimental Data
Direct, comprehensive comparative studies with extensive quantitative data across a range of concentrations and plant species are limited. However, available research provides valuable insights into the relative efficacy of this compound and Paclobutrazol.
A study comparing the translocation and degradation of several plant growth retardants, including this compound and Paclobutrazol, found that this compound and another compound, BAS111, were not as effective in controlling shoot growth as Paclobutrazol, even at concentrations five times greater.[4] This suggests that Paclobutrazol is a more potent inhibitor of shoot elongation on a concentration basis.
Further research on olive trees demonstrated that both Paclobutrazol and this compound increased water potential and decreased stomatal resistance, indicating they both contribute to enhanced drought resistance.[5] This study, however, did not provide a quantitative comparison of the magnitude of these effects between the two compounds.
The following tables summarize available data from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, plant species, and application methods.
Table 1: Comparative Effects on Vegetative Growth
| Parameter | Plant Species | This compound | Paclobutrazol | Reference |
| Shoot Growth Control | Not Specified | Less effective, even at 5x concentration | More effective | [4] |
| Water Potential | Olive | Increased | Increased | [5] |
| Stomatal Resistance | Olive | Decreased | Decreased | [5] |
Table 2: Effects of Paclobutrazol on Various Plant Parameters (Illustrative Data)
| Parameter | Plant Species | Paclobutrazol Concentration | Observed Effect | Reference |
| Plant Height | Watermelon | 250 ppm | 14.26% reduction compared to control | [6] |
| Seedling Height | Gypsophila bicolor | 1.5 mg L⁻¹ | Sufficient for height control | [7] |
| Shoot Length | Mango | 2 ml a.i./m² | Significant reduction | [8] |
| Internodal Length | Mango | 2 ml a.i./m² | Significant reduction | [8] |
| Number of Panicles | Mango | 2 ml a.i./m² | Maximum number per tree | [8] |
| Fruit Yield | Mango | 2.5g a.i./plant | 55% higher than control | [9] |
| Endogenous GA1 & GA4 | Apple | 860 mg L⁻¹ | Decreased concentrations | [1] |
| Endogenous Auxin | Apple | 860 mg L⁻¹ | Increased concentration | [1] |
| Endogenous Abscisic Acid | Apple | 860 mg L⁻¹ | Increased concentration | [1] |
Experimental Protocols
To conduct a robust comparative study of this compound and Paclobutrazol, a well-designed experimental protocol is essential. The following outlines a general methodology that can be adapted for specific research questions and plant species.
Objective
To compare the dose-dependent efficacy of this compound and Paclobutrazol on the vegetative and reproductive growth of a selected plant species.
Materials
-
Plant material (e.g., seedlings of a model plant like tomato or a crop of interest)
-
Pots and appropriate growing medium
-
This compound and Paclobutrazol of known purity
-
Solvents for preparing stock solutions (e.g., acetone (B3395972) or ethanol)
-
Surfactant (for foliar applications)
-
Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)
-
Calipers, rulers, and other measuring instruments
-
Equipment for hormone analysis (e.g., HPLC-MS/MS)
Experimental Design
-
Treatments: A factorial design with two factors:
-
Compound: this compound and Paclobutrazol
-
Concentration: At least five levels for each compound, including a zero-concentration control (e.g., 0, 1, 5, 10, 25, 50 mg/L). The concentration range should be determined based on preliminary studies or literature review.
-
-
Replicates: A minimum of 5-10 replicate plants per treatment combination.
-
Randomization: Plants should be arranged in a completely randomized design to minimize positional effects.
Procedure
-
Plant Propagation and Acclimatization: Grow plants from seed or cuttings to a uniform developmental stage. Acclimatize them to the experimental conditions for at least one week before treatment application.
-
Treatment Application:
-
Soil Drench: Apply a fixed volume of the treatment solution to the soil of each pot.
-
Foliar Spray: Spray the foliage to the point of runoff, ensuring uniform coverage. Include a surfactant to improve adhesion.
-
-
Data Collection:
-
Vegetative Growth: Measure parameters such as plant height, stem diameter, internode length, and leaf area at regular intervals (e.g., weekly) for a defined period.
-
Flowering and Fruiting: Record the time to first flower, number of flowers, fruit set percentage, fruit size, and total yield.
-
Physiological Parameters: At the end of the experiment, destructive harvesting can be performed to measure fresh and dry weight of shoots and roots.
-
Hormone Analysis: Collect tissue samples (e.g., young leaves, shoot apices) at specific time points after treatment for the quantification of endogenous gibberellin levels using techniques like HPLC-MS/MS.
-
Data Analysis
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of the effects of the compounds and their concentrations. Dose-response curves can be generated to compare the potency (e.g., EC50 values) of this compound and Paclobutrazol for specific parameters.
References
- 1. Paclobutrazol elevates auxin and abscisic acid, reduces gibberellins and zeatin and modulates their transporter genes in Marubakaido apple (Malus prunifolia Borkh. var. ringo Asami) rootstocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Paclobutrazol Application on Plant Photosynthetic Performance and Leaf Greenness of Herbaceous Peony [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. THE GROWTH RETARDANTS PACLOBUTRAZOL AND this compound AFFECT WATER RELATIONS AND INCREASE DROUGHT RESISTANCE OF OLIVE (OLEA EUROPAEA L.) | International Society for Horticultural Science [ishs.org]
- 6. agribiop.com [agribiop.com]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. Plant Growth Retardants as Inhibitors of Sterol Biosynthesis in Tobacco Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Triapenthenol in Focus: A Comparative Guide to Triazole Plant Growth Regulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Triapenthenol with other prominent triazole growth regulators, supported by experimental data and detailed methodologies.
Triazole compounds represent a significant class of plant growth regulators (PGRs) that have found widespread application in agriculture and horticulture. Their primary mode of action involves the inhibition of gibberellin biosynthesis, leading to more compact plants with improved stress tolerance. Among these, this compound has emerged as a potent growth retardant. This guide offers a comparative analysis of this compound against other well-established triazole PGRs, such as Paclobutrazol and Uniconazole, to aid in the selection and application of these compounds in research and development.
Comparative Performance of Triazole Growth Regulators
The efficacy of triazole growth regulators can vary depending on the plant species, application rate, and environmental conditions. The following tables summarize quantitative data from various studies, offering a comparative overview of their effects on key plant growth parameters.
| Parameter | This compound | Paclobutrazol | Uniconazole | Control (Untreated) | Citation |
| Plant Height Reduction (Canola) | 25-45 cm reduction | Not specified in study | Not specified in study | Baseline | |
| Yield Increase (Canola) | Observed increase | Not specified in study | Not specified in study | Baseline | |
| Side Branch Increase (Canola) | Observed increase | Not specified in study | Not specified in study | Baseline | |
| Pod Density Increase (Canola) | Observed increase | Not specified in study | Not specified in study | Baseline | |
| Drought Resistance (Olive) | Increased | Increased | Not specified in study | Baseline | [1] |
| Daily Water Use (Olive) | Significantly decreased | Significantly decreased | Not specified in study | Baseline | [1] |
| Triazole Growth Regulator | Key Characteristics | Relative Potency | Common Applications | Citation |
| This compound | Effective in reducing plant height and increasing yield in certain crops. Increases drought resistance. | Potent | Canola, Olive | [1] |
| Paclobutrazol | Widely used, persistent in soil, effective in a broad range of species. Can increase chlorophyll (B73375) content. | High | Fruit trees, ornamental plants, turfgrass | [2][3] |
| Uniconazole | More biologically active than paclobutrazol, requiring lower application rates. Shorter residual activity in soil. | Very High | Ornamental plants | [4][5] |
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
Triazole growth regulators, including this compound, act by interfering with the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones crucial for stem elongation. Specifically, they inhibit the cytochrome P450-dependent monooxygenases, which catalyze key steps in the GA biosynthetic pathway. The primary target is the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid. This blockage leads to a reduction in the levels of biologically active GAs, resulting in decreased cell elongation and, consequently, a more compact plant stature.
Caption: Inhibition of the Gibberellin Biosynthesis Pathway by Triazoles.
Experimental Protocols
To ensure the reliable evaluation of triazole growth regulators, a well-defined experimental protocol is essential. The following is a representative methodology for a field trial comparing the effects of different triazoles on a crop species.
Objective: To compare the efficacy of this compound, Paclobutrazol, and Uniconazole on the growth, yield, and physiological parameters of [Crop Species].
1. Experimental Design:
- Design: Randomized Complete Block Design (RCBD).
- Treatments:
- T1: Control (untreated)
- T2: this compound (at three concentrations: low, medium, high)
- T3: Paclobutrazol (at three concentrations: low, medium, high)
- T4: Uniconazole (at three concentrations: low, medium, high)
- Replications: 4 blocks.
- Plot Size: 3m x 5m with a 1m buffer zone between plots.
2. Plant Material and Cultivation:
- Cultivar: [Specify cultivar of the chosen crop]
- Sowing/Planting: Sow seeds or transplant seedlings at the recommended spacing and depth for the crop.
- Agronomic Practices: Follow standard agronomic practices for the region regarding fertilization, irrigation, and pest/disease management to ensure uniform crop growth.
3. Application of Growth Regulators:
- Timing: Apply the treatments at a specific growth stage, for example, at the beginning of stem elongation or at the rosette stage.
- Method: Foliar spray using a calibrated backpack sprayer to ensure uniform coverage. A surfactant may be added to the spray solution to improve adhesion.
- Volume: Apply a consistent volume of spray solution per plot (e.g., 2 liters per plot).
4. Data Collection:
- Plant Height: Measure the height of 10 randomly selected plants per plot from the soil surface to the apical bud at weekly intervals.
- Stem Diameter: Measure the stem diameter of the same 10 plants at a fixed point above the soil surface.
- Chlorophyll Content: Use a chlorophyll meter (e.g., SPAD meter) to take readings from the uppermost fully expanded leaves of 10 plants per plot.
- Yield Components: At maturity, harvest a central area of each plot (e.g., 1m x 1m) and determine:
- Number of plants per unit area.
- Number of fruits/pods/ears per plant.
- Weight of fruits/pods/grains.
- 1000-seed/grain weight.
- Total Yield: Calculate the total yield per plot and convert to kg/ha .
- Physiological Parameters (Optional):
- Stomatal Conductance: Measure using a porometer.
- Water Potential: Measure using a pressure chamber.
5. Statistical Analysis:
- Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
- Use a mean separation test (e.g., Tukey's HSD) to compare the treatment means at a significance level of p < 0.05.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and evaluating plant growth regulators.
Caption: A Standardized Workflow for Plant Growth Regulator Trials.
References
- 1. THE GROWTH RETARDANTS PACLOBUTRAZOL AND this compound AFFECT WATER RELATIONS AND INCREASE DROUGHT RESISTANCE OF OLIVE (OLEA EUROPAEA L.) | International Society for Horticultural Science [ishs.org]
- 2. auf.isa-arbor.com [auf.isa-arbor.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis Highlights Uniconazole’s Efficacy in Enhancing the Cold Stress Tolerance of Mung Beans by Targeting Photosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antigibberellin Activity of Triapenthenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triapenthenol's antigibberellin activity with other established alternatives, supported by experimental data. The information is intended to aid researchers and professionals in the fields of plant science, agriculture, and drug development in making informed decisions regarding the selection and application of gibberellin biosynthesis inhibitors.
Introduction to this compound and Antigibberellin Activity
This compound is a triazole-based plant growth regulator known for its antigibberellin properties. Like other compounds in its class, such as paclobutrazol (B33190) and uniconazole (B1683454), this compound is utilized to control plant height and development by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones crucial for cell elongation and other developmental processes. The primary mechanism of action for many triazole-based inhibitors is the blockage of the enzyme ent-kaurene (B36324) oxidase, a critical step in the GA biosynthesis pathway. This inhibition leads to reduced levels of bioactive GAs, resulting in a more compact plant stature.
Comparative Performance of this compound
While direct quantitative comparisons of the inhibitory potency (e.g., IC50 values) of this compound against other common antigibberellins like paclobutrazol and uniconazole are not extensively available in the public literature, qualitative and observational studies provide valuable insights into its relative efficacy.
Studies on various plant species have demonstrated that this compound effectively reduces plant height and shoot growth. For instance, in Epidendrum radicans, both this compound and paclobutrazol have been shown to restrict main and lateral shoot growth by 54-75% at concentrations of 10 and 20 mg/L.[1] Furthermore, research on olive trees has indicated that this compound and paclobutrazol have comparable effects on improving water relations and increasing drought resistance, suggesting a similar level of physiological impact.[2][3]
The following table summarizes the observed effects of this compound in comparison to other antigibberellin agents based on available research.
| Compound | Plant Species | Observed Effects | Concentration Range | Reference |
| This compound | Epidendrum radicans | 54-75% restriction of main and lateral shoot growth | 10-20 mg/L (soil drench) | [1] |
| Paclobutrazol | Epidendrum radicans | 54-75% restriction of main and lateral shoot growth | 5-20 mg/L (soil drench) | [1] |
| This compound | Olive (Olea europaea L.) | Increased water potential, decreased stomatal resistance, increased drought resistance | Not specified | [2][3] |
| Paclobutrazol | Olive (Olea europaea L.) | Increased water potential, decreased stomatal resistance, increased drought resistance | Not specified | [2][3] |
| Uniconazole | Bedding Plants | Produced smaller plants than paclobutrazol at similar concentrations | 10-160 mg/L (spray) | |
| Daminozide | Epidendrum radicans | Restriction of main shoot growth | 2000-4000 mg/L (foliar spray) | [1] |
| Chlormequat Chloride | Epidendrum radicans | Restriction of main shoot growth | 6000 mg/L (foliar spray) | [1] |
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
The antigibberellin activity of triazole compounds, including this compound, is attributed to their ability to inhibit specific enzymes in the gibberellin biosynthesis pathway. The primary target for many triazoles is ent-kaurene oxidase, a cytochrome P450 monooxygenase. This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a crucial precursor for all gibberellins. By blocking this step, triazoles effectively reduce the production of bioactive GAs, leading to the characteristic dwarfing effect.
Experimental Protocols for Validating Antigibberellin Activity
The antigibberellin activity of a compound like this compound can be validated through various bioassays that measure the inhibition of gibberellin-mediated growth responses.
Dwarf Rice Seedling Bioassay
This assay is highly sensitive to the presence of gibberellins and their inhibitors.
-
Plant Material: Dwarf rice (Oryza sativa L.) mutants, such as 'Tan-ginbozu' or 'Waito-C', which are deficient in endogenous gibberellins.
-
Methodology:
-
Seed Sterilization and Germination: Surface sterilize rice seeds (e.g., with 0.1% HgCl₂ solution for 30 minutes) and rinse thoroughly with sterile distilled water. Germinate the seeds in the dark at 30°C for 48 hours on moist filter paper.
-
Seedling Growth: Grow the seedlings in a controlled environment (e.g., 30°C, continuous light) for 24 hours.
-
Treatment Application: Prepare a series of concentrations of this compound and control solutions. Apply a small, precise volume (e.g., 1 µL) of the test solution to the coleoptile of each seedling (micro-drop method).
-
Incubation and Measurement: Incubate the treated seedlings for a defined period (e.g., 3 days). Measure the length of the second leaf sheath.
-
-
Data Analysis: A dose-response curve can be generated by plotting the leaf sheath length against the concentration of this compound. The antigibberellin activity is demonstrated by a concentration-dependent decrease in leaf sheath elongation compared to the control.
Arabidopsis Hypocotyl Elongation Assay
-
Plant Material: Wild-type Arabidopsis thaliana seeds.
-
Methodology:
-
Seed Sterilization and Plating: Surface sterilize seeds and plate them on Murashige and Skoog (MS) medium containing different concentrations of this compound.
-
Stratification and Germination: Cold-treat the plates (stratification) at 4°C for 2-4 days in the dark to synchronize germination. Then, transfer the plates to a growth chamber with a defined light/dark cycle.
-
Measurement: After a set period of growth (e.g., 7-10 days), measure the length of the hypocotyls of the seedlings.
-
-
Data Analysis: Compare the average hypocotyl length of seedlings grown on media with this compound to those on the control medium. A significant reduction in hypocotyl length indicates antigibberellin activity.
Wheat Endosperm α-Amylase Production Assay
This bioassay measures the inhibition of GA-induced synthesis of α-amylase in cereal endosperm.
-
Plant Material: Embryo-less half-seeds of wheat (Triticum aestivum L.).
-
Methodology:
-
Preparation of Half-Seeds: Cut wheat seeds transversely and discard the embryo-containing halves. Sterilize the endosperm halves.
-
Incubation: Incubate the endosperm halves in a buffer solution containing a known concentration of gibberellic acid (GA₃) and varying concentrations of this compound.
-
Enzyme Assay: After a 24-48 hour incubation period, assay the surrounding medium for α-amylase activity. This can be done by measuring the rate of starch degradation or the appearance of reducing sugars.
-
-
Data Analysis: A reduction in α-amylase activity in the presence of this compound, compared to the GA₃-only control, indicates inhibition of the gibberellin response.
Conclusion
This compound is an effective antigibberellin agent, demonstrating comparable growth-regulating effects to other established triazole inhibitors like paclobutrazol in various plant species. Its presumed mechanism of action is the inhibition of ent-kaurene oxidase in the gibberellin biosynthesis pathway. The validation of its activity can be robustly performed using standardized bioassays such as the dwarf rice seedling, Arabidopsis hypocotyl elongation, and wheat endosperm α-amylase production assays. While more extensive quantitative data directly comparing its potency to other inhibitors would be beneficial, the existing evidence supports its utility as a reliable plant growth regulator for research and commercial applications.
References
Cross-Species Comparison of Sterol Biosynthesis Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of sterol biosynthesis inhibitors (SBIs), with a focus on the triazole class of fungicides, across different species. Given the limited specific information on "Triapenthenol," this document will focus on the well-established class of triazole SBIs, which likely includes this compound or compounds with a similar mechanism of action. The information is intended to assist researchers in understanding the comparative effects, methodologies for evaluation, and the underlying biochemical pathways.
Introduction to Sterol Biosynthesis and its Inhibition
Sterol biosynthesis is a crucial metabolic pathway in eukaryotes, leading to the production of essential molecules like ergosterol (B1671047) in fungi and phytosterols (B1254722) in plants.[1][2] These sterols are vital components of cell membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins.[2][3] The sterol biosynthesis pathway is a significant target for the development of antifungal agents and plant growth regulators.[3][4]
Triazole fungicides, a major class of SBIs, act by inhibiting the enzyme 14α-demethylase (CYP51), which is a critical step in the sterol biosynthesis pathway.[5] This inhibition leads to a depletion of essential sterols and an accumulation of toxic sterol intermediates, ultimately disrupting cell membrane integrity and function.[5]
Comparative Efficacy of Triazole Fungicides Across Species
The efficacy of triazole fungicides varies across different species due to differences in the sterol biosynthesis pathway, enzyme structure, and cellular uptake and metabolism of the compounds. The following table summarizes the inhibitory concentrations (IC50) of selected triazole fungicides against various fungal and plant species.
| Compound | Target Organism | Species | IC50 (µM) | Reference |
| Posaconazole | Fungus (Trypanosomatid) | Trypanosoma cruzi (epimastigotes) | 0.003 | [4] |
| Posaconazole | Fungus (Trypanosomatid) | Trypanosoma cruzi (amastigotes) | 0.00025 | [4] |
| Ketoconazole | Fungus (Trypanosomatid) | Trypanosoma cruzi | Variable (used in combination studies) | [4] |
| Myclobutanil | Fungus (Plant Pathogen) | Apple Scab Fungus | Not Specified (96-hour curative activity) | [6] |
| Triflumizole | Fungus (Plant Pathogen) | Apple Scab Fungus | Not Specified (72-hour curative activity) | [6] |
Note: Quantitative data for the direct comparison of a single triazole compound across fungi, plants, and other organisms in a standardized assay is limited in the provided search results. The table reflects the available data points.
Mechanism of Action: The Sterol Biosynthesis Pathway
The primary mechanism of action for triazole fungicides is the inhibition of the 14α-demethylase enzyme in the sterol biosynthesis pathway. This leads to the accumulation of 14α-methylated sterol precursors and a depletion of the final sterol products (e.g., ergosterol in fungi).
Caption: Inhibition of the sterol biosynthesis pathway by triazole fungicides.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
This protocol is a generalized method for determining the minimum inhibitory concentration (MIC) of a triazole compound against a fungal strain.
Materials:
-
Fungal isolate
-
Appropriate liquid broth medium (e.g., RPMI 1640)
-
Triazole compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial dilution of the triazole compound in the broth medium in the 96-well plate.
-
Prepare a standardized inoculum of the fungal isolate.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungus with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Determine the MIC by visually inspecting for fungal growth or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of the compound that inhibits visible growth.
Analysis of Sterol Profiles by GC-MS
This protocol outlines the general steps for analyzing the sterol composition of cells treated with a sterol biosynthesis inhibitor.[3]
Materials:
-
Cell or tissue samples (treated and untreated)
-
Internal standard (e.g., epicoprostanol)
-
Saponification solution (e.g., ethanolic potassium hydroxide)
-
Extraction solvent (e.g., n-hexane)
-
Derivatization agent (e.g., BSTFA)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Harvest and weigh the cell or tissue samples.
-
Add the internal standard to each sample.
-
Saponify the samples by heating with the saponification solution to release the sterols.
-
Extract the non-saponifiable lipids (containing sterols) with the extraction solvent.
-
Evaporate the solvent and derivatize the sterols to make them volatile for GC analysis.
-
Inject the derivatized samples into the GC-MS.
-
Separate the different sterol-trimethylsilyl (TMS) ethers based on their retention times.
-
Identify individual sterols based on their mass spectra and retention times compared to known standards.
-
Quantify the amount of each sterol relative to the internal standard. An accumulation of a specific sterol intermediate (e.g., 14α-methyl sterols) in treated samples compared to untreated controls indicates the site of inhibition.[3]
Experimental Workflow for Assessing Inhibitor Specificity
The following diagram illustrates a typical workflow for evaluating the specificity of a sterol biosynthesis inhibitor.
Caption: Workflow for assessing the specificity of a sterol biosynthesis inhibitor.
Comparison with Other Sterol Biosynthesis Inhibitors
Triazole fungicides are part of a larger group of sterol biosynthesis inhibitors. Understanding their similarities and differences with other classes of SBIs is crucial for targeted research and development.
| Class of Inhibitor | Primary Enzyme Target | Typical Organism Spectrum | Examples |
| Triazoles | 14α-demethylase (CYP51) | Fungi, some effects on plants | Posaconazole, Ketoconazole, Myclobutanil |
| Statins | HMG-CoA reductase | Mammals | Atorvastatin, Simvastatin |
| Allylamines | Squalene epoxidase | Fungi | Terbinafine |
| Morpholines | Δ14-reductase and Δ8-Δ7 isomerase | Fungi | Fenpropimorph |
| Azacosterols | 24-dehydrocholesterol reductase (DHCR24) | Mammals | Azacosterol |
Conclusion
Triazole-based sterol biosynthesis inhibitors are potent and widely used compounds that effectively control fungal growth by targeting the ergosterol biosynthesis pathway. Their efficacy can extend to plants, where they affect phytosterol production. The cross-species comparison reveals a conserved yet divergent pathway that allows for some level of selective toxicity. For researchers, a thorough understanding of the mechanism of action, combined with robust experimental protocols for assessing efficacy and specificity, is paramount for the development of new and improved SBIs for agricultural and therapeutic applications. Further research is needed to generate more comprehensive, directly comparable quantitative data on the effects of these inhibitors across a wider range of species.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Sterol Biosynthesis Pathway as Target for Anti-trypanosomatid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
Comparative Analysis of Triapenthenol and Daminozide as Plant Growth Regulators
A comprehensive guide for researchers and drug development professionals on the mechanisms, efficacy, and application of two prominent plant growth retardants.
Triapenthenol and Daminozide are two widely utilized plant growth regulators that play crucial roles in agricultural and horticultural practices. Both compounds are effective in controlling plant stature, primarily by inhibiting the biosynthesis of gibberellins, a class of hormones responsible for stem elongation. However, they differ significantly in their chemical structure, site of action within the gibberellin biosynthesis pathway, and overall efficacy. This guide provides a detailed comparative analysis of this compound and Daminozide, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate regulator for their specific applications.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound and Daminozide is essential for their effective application and for understanding their biological activity.
| Property | This compound | Daminozide |
| Chemical Name | (E)-(RS)-1-cyclohexyl-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol | Butanedioic acid mono(2,2-dimethylhydrazide) |
| CAS Number | 76608-88-3 | 1596-84-5[1] |
| Molecular Formula | C₁₅H₂₅N₃O[2] | C₆H₁₂N₂O₃[1] |
| Molecular Weight | 263.38 g/mol [2] | 160.17 g/mol [1] |
| Chemical Class | Triazole | Succinic acid derivative |
| Appearance | White crystalline powder | Odorless white crystals or powder[1][3] |
| Solubility | Poorly soluble in water | Soluble in water |
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
Both this compound and Daminozide exert their growth-retarding effects by interfering with the gibberellin (GA) biosynthesis pathway, albeit at different stages. This differential inhibition is a key factor in their varying levels of potency and specificity.
Daminozide acts as an inhibitor in the late stages of gibberellin metabolism.[4] Specifically, it blocks the 3β-hydroxylation of GA₂₀ to the biologically active GA₁, a critical step for promoting stem elongation.[5] To a lesser extent, it may also inhibit 2β-hydroxylase.[5]
This compound , as a member of the triazole family of plant growth regulators, inhibits GA biosynthesis at an earlier stage.[6][7] Triazoles block the cytochrome P450-dependent monooxygenases that are responsible for the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid.[1] This inhibition effectively reduces the overall pool of gibberellin precursors.
Figure 1. Sites of inhibition of this compound and Daminozide in the gibberellin biosynthesis pathway.
Comparative Efficacy: Experimental Data
Studies have consistently shown that this compound is a more potent growth retardant than Daminozide. The following table summarizes data from a comparative study on the orchid Epidendrum radicans.
| Treatment | Concentration | Main Shoot Growth Restriction (%) |
| This compound | 10 mg/L | 54-75 |
| 20 mg/L | 54-75 | |
| Daminozide | 2000 mg/L | Moderate |
| 4000 mg/L | Moderate |
Data adapted from a study on Epidendrum radicans, where this compound was applied as a soil drench and Daminozide as a foliar spray.
The general order of efficacy for shoot growth restriction in this study was found to be: paclobutrazol (B33190) > This compound > daminozide > chlormequat (B1206847) chloride.
Experimental Protocols
To evaluate and compare the efficacy of this compound and Daminozide, a standardized experimental protocol is essential. The following outlines a general methodology for a pot study.
1. Plant Material and Growth Conditions:
-
Select uniform, healthy seedlings of the target plant species.
-
Transplant seedlings into pots containing a standardized growing medium.
-
Acclimatize the plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod for a set period before treatment application.
2. Preparation of Treatment Solutions:
-
This compound: Prepare a stock solution by dissolving the required amount of this compound in a small volume of a suitable solvent (e.g., ethanol (B145695) or acetone) before diluting with distilled water to the final desired concentrations (e.g., 5, 10, 20 mg/L). Include a surfactant if required for foliar application.
-
Daminozide: Prepare aqueous solutions of Daminozide at the desired concentrations (e.g., 1000, 2000, 4000 mg/L) by dissolving the commercial formulation in distilled water.
3. Treatment Application:
-
Randomly assign plants to different treatment groups, including a control group (treated with water or solvent blank).
-
Apply the treatments uniformly. For foliar sprays, ensure complete coverage of the foliage until runoff. For soil drenches, apply a specific volume of the solution to each pot.
4. Data Collection and Analysis:
-
Measure plant height, internode length, stem diameter, and leaf area at regular intervals after treatment.
-
At the end of the experiment, measure fresh and dry weights of shoots and roots.
-
Record any phytotoxicity symptoms.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Figure 2. General experimental workflow for comparing the efficacy of this compound and Daminozide.
Applications in Research and Industry
Both this compound and Daminozide have been widely used in horticulture and agriculture to produce more compact and marketable plants. Their applications include:
-
Ornamental Plants: Controlling the height of potted plants and bedding plants to meet market specifications.
-
Fruit Trees: Reducing vegetative growth to promote flowering and fruit development. Daminozide was historically used on apples to improve fruit firmness and color, but its use on food crops has been discontinued (B1498344) in many regions due to health concerns.[8]
-
Turfgrass: Regulating the growth of turf to reduce mowing frequency.
Conclusion
This compound and Daminozide are both effective inhibitors of gibberellin biosynthesis, leading to a reduction in plant height. However, they differ in their chemical nature, site of action, and potency. This compound, a triazole, acts earlier in the GA biosynthesis pathway and is generally more potent than Daminozide. The choice between these two plant growth regulators will depend on the target plant species, the desired level of growth control, and regulatory restrictions. For researchers, the distinct mechanisms of action of these compounds provide valuable tools for dissecting the complexities of plant hormone signaling and growth regulation.
References
- 1. jkip.kit.edu [jkip.kit.edu]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Plant Nutrition :: Plant Growth Regulators [agritech.tnau.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of Gibberellin Biosynthesis: Applications in Agriculture and Horticulture | Semantic Scholar [semanticscholar.org]
- 6. Regulation of Tree Growth and Development with Triazole Compounds | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 7. auf.isa-arbor.com [auf.isa-arbor.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Independent Verification of Triapenthenol's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triapenthenol's established mode of action with alternative fungicidal compounds, supported by established experimental methodologies. Due to a lack of specific independent verification studies on this compound, this guide draws comparisons from the broader class of demethylation inhibitor (DMI) fungicides to which it belongs.
Overview of this compound's Mode of Action
This compound is a systemic triazole fungicide that acts as a demethylation inhibitor (DMI). Its primary mode of action is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane, which inhibits fungal growth.[2]
This compound also exhibits plant growth regulator (PGR) properties.[3][4] This secondary mode of action is attributed to the inhibition of gibberellin biosynthesis in plants, leading to reduced internode elongation and a more compact plant structure.[3]
Comparison with Alternative Fungicide Classes
To provide a comprehensive understanding of this compound's performance, it is essential to compare its mode of action with fungicides from different chemical classes that target alternative cellular pathways.
| Fungicide Class | FRAC Group | Primary Target/Mode of Action | Representative Active Ingredients | Key Characteristics |
| Demethylation Inhibitors (DMIs) | 3 | Sterol 14α-demethylase (CYP51) in ergosterol biosynthesis | This compound, Tebuconazole, Propiconazole, Difenoconazole | Systemic, curative, and protective activity. Resistance can develop through target site mutations or overexpression.[2] |
| Quinone outside Inhibitors (QoIs) | 11 | Cytochrome bc1 complex (Complex III) in mitochondrial respiration | Azoxystrobin, Pyraclostrobin | Broad-spectrum, primarily preventative activity. High risk of resistance development. |
| Succinate Dehydrogenase Inhibitors (SDHIs) | 7 | Complex II (succinate dehydrogenase) in mitochondrial respiration | Boscalid, Fluxapyroxad | Broad-spectrum, systemic, and translaminar activity. Resistance can occur through target site mutations. |
| Anilinopyrimidines (APs) | 9 | Methionine biosynthesis (cystathionine β-lyase) | Cyprodinil, Pyrimethanil | Systemic, protective, and curative activity, particularly effective against certain Ascomycetes. |
| Multi-site Contact Fungicides | M | Multiple metabolic pathways | Chlorothalonil, Mancozeb | Broad-spectrum, protective activity. Low risk of resistance development due to their non-specific mode of action. |
Quantitative Performance Data (Illustrative)
| Pathogen | DMI Fungicide | EC50 (µg/mL) | Reference |
| Alternaria solani | Difenoconazole | 0.05 - 0.5 | [5] |
| Alternaria alternata | Metconazole | 0.125 - 5.729 | [5] |
| Botryosphaeriaceae spp. | Tebuconazole | 0.0058 - 14.1437 | [6] |
| Sclerotinia sclerotiorum | Epoxiconazole | Varies | [7] |
Note: EC50 values can vary significantly based on the specific fungal isolate, experimental conditions, and the presence of resistance mechanisms.
Experimental Protocols for Mode of Action Verification
Independent verification of this compound's mode of action would involve a series of biochemical and molecular assays. Below are detailed methodologies for key experiments.
Ergosterol Quantification Assay
This assay is used to determine the effect of this compound on the total ergosterol content in fungal cells. A reduction in ergosterol levels in treated samples compared to untreated controls would support its role as an ergosterol biosynthesis inhibitor.
Methodology:
-
Fungal Culture and Treatment:
-
Grow the target fungal strain in a suitable liquid medium to the mid-logarithmic phase.
-
Introduce this compound at various concentrations (e.g., 0.1x, 1x, and 10x the predetermined MIC value) to the cultures. Include a solvent control (e.g., DMSO) and an untreated control.
-
Incubate the cultures for a defined period (e.g., 24 hours).
-
-
Cell Harvesting and Saponification:
-
Harvest the fungal mycelia by filtration or centrifugation.
-
Wash the mycelia with sterile distilled water and determine the wet or dry weight.
-
Add 25% alcoholic potassium hydroxide (B78521) to the mycelia.[8]
-
Incubate at 85°C for 1 hour to saponify the cellular lipids.[8]
-
-
Sterol Extraction:
-
Analysis by HPLC:
-
Evaporate the n-heptane and redissolve the sterol extract in a suitable solvent for HPLC analysis (e.g., methanol).
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Use an isocratic mobile phase, such as methanol, at a constant flow rate.
-
Detect ergosterol by its characteristic absorbance spectrum, typically with peaks at 282 nm.[9][10]
-
Quantify the ergosterol content by comparing the peak area to a standard curve prepared with pure ergosterol.
-
CYP51 Inhibition Assay (Fluorescence-based)
This in vitro assay directly measures the inhibitory effect of this compound on the activity of the CYP51 enzyme.
Methodology:
-
Recombinant CYP51 Enzyme Preparation:
-
Express and purify recombinant CYP51 from the target fungal species or a model organism (e.g., E. coli or Saccharomyces cerevisiae).[11]
-
-
Assay Setup:
-
In a 96-well microplate, combine the purified CYP51 enzyme, a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), and a fluorogenic CYP51 substrate (e.g., 7-Benzyloxymethyloxy-3-cyanocoumarin, BOMCC).[12][13]
-
Add this compound at a range of concentrations. Include a positive control inhibitor (e.g., ketoconazole) and a no-inhibitor control.[14]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a NADPH-generating system.[14]
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The product of the enzymatic reaction is fluorescent, while the substrate is not.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of CYP51 activity, by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.[15]
-
Visualizing Pathways and Workflows
Ergosterol Biosynthesis Pathway and DMI Inhibition
References
- 1. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. Fungicide modes of action | Bayer Crop Science Canada [cropscience.bayer.ca]
- 3. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 4. Plant growth regulators | ontario.ca [ontario.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 10. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bioivt.com [bioivt.com]
- 13. researchgate.net [researchgate.net]
- 14. cypex.co.uk [cypex.co.uk]
- 15. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
Assessing the Off-Target Effects of Triapenthenol in Comparison to Other Plant Growth Regulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects of Triapenthenol and other widely used plant growth regulators (PGRs), including paclobutrazol (B33190), uniconazole (B1683454), and daminozide (B1669788). Recognizing the critical need for specificity in research and agricultural applications, this document synthesizes available experimental data to illuminate the broader physiological impacts of these compounds beyond their intended growth-regulating functions.
Disclaimer: Direct comparative studies on the off-target effects of this compound using transcriptomic, proteomic, or metabolomic approaches are not extensively available in publicly accessible literature. Therefore, the information presented for this compound is largely inferred from its classification as a triazole-based PGR and the documented off-target effects of structurally and functionally similar compounds, paclobutrazol and uniconazole. This guide will clearly distinguish between experimentally verified data and inferred potential effects.
Comparative Analysis of Off-Target Effects
The primary mode of action for triazole-based PGRs like this compound, paclobutrazol, and uniconazole is the inhibition of gibberellin (GA) biosynthesis. Daminozide also inhibits GA biosynthesis but through a different mechanism. While effective in controlling plant stature, this targeted intervention often leads to a cascade of off-target effects, primarily through crosstalk with other phytohormone signaling pathways and alterations in various metabolic processes.
Summary of Known and Inferred Off-Target Effects
The following table summarizes the known off-target effects of paclobutrazol, uniconazole, and daminozide based on experimental data, and the inferred potential off-target effects of this compound.
| PGR | Primary Target | Known/Inferred Off-Target Effects | Supporting Evidence |
| This compound | Gibberellin Biosynthesis (CYP701) | Inferred: Alterations in auxin, cytokinin, abscisic acid (ABA), and ethylene (B1197577) signaling pathways; modulation of flavonoid and phenylpropanoid biosynthesis. | Inferred from data on other triazole PGRs. |
| Paclobutrazol | Gibberellin Biosynthesis (CYP701) | Altered expression of genes in flavonoid and phenylpropanoid biosynthesis pathways; changes in plant hormone and sucrose (B13894) metabolism; induction of tolerance to deficit irrigation through enhanced TCA cycle activity. | Transcriptomic and metabolomic studies.[1][2][3] |
| Uniconazole | Gibberellin Biosynthesis (CYP701) | Significant changes in flavonoid, tannin, and alkaloid levels; altered expression of genes related to lignin (B12514952) biosynthesis and phenylpropanoid metabolism. | Transcriptomic and metabolomic analyses.[4][5][6] |
| Daminozide | Gibberellin Biosynthesis (2-oxoglutarate-dependent dioxygenases) | Altered anthocyanin and flavonoid metabolism; potential to induce side biosynthesis pathways.[7][8][9][10] | HPLC analysis and gene expression studies. |
Quantitative Data on Off-Target Effects
The following tables present a more detailed, though not exhaustive, summary of quantitative data from transcriptomic and metabolomic studies on paclobutrazol and uniconazole. Data for this compound is not available, and quantitative 'omics' data for daminozide is limited in the reviewed literature.
Table 1: Paclobutrazol - Selected Off-Target Gene Expression and Metabolite Changes
| Affected Pathway | Molecule Type | Specific Molecule/Gene | Direction of Change | Fold Change/Significance | Reference |
| Flavonoid Biosynthesis | Gene | Chalcone synthase (CHS) | Down-regulated | Not specified | [1][2] |
| Phenylpropanoid Biosynthesis | Gene | Phenylalanine ammonia-lyase (PAL) | Down-regulated | Not specified | [1][2] |
| Auxin Signaling | Gene | Small auxin-up RNAs (SAURs) | Down-regulated | Not specified | [1][2] |
| TCA Cycle | Metabolite | Aconitic acid | Up-regulated | Significant increase | [3] |
| TCA Cycle | Metabolite | Citrate, Succinate, Fumarate | Up-regulated | Significant increase | [3] |
Table 2: Uniconazole - Selected Off-Target Gene Expression and Metabolite Changes
| Affected Pathway | Molecule Type | Specific Molecule/Gene | Direction of Change | Fold Change/Significance | Reference |
| Flavonoid Biosynthesis | Metabolite | Various flavonoids | Increased/Decreased | Significant changes | [4][6] |
| Phenylpropanoid Biosynthesis | Gene | Phenylalanine ammonia-lyase (PAL) | Down-regulated | Significantly | [5] |
| Lignin Biosynthesis | Metabolite | Lignin | Decreased | Significantly | [5][11] |
| Tannin Biosynthesis | Metabolite | Procyanidin B1 | Increased | Significantly | [12][4][6] |
| Alkaloid Biosynthesis | Metabolite | Various alkaloids | Increased | Significantly | [12][4][6] |
Experimental Protocols
To facilitate further research into the off-target effects of this compound and other PGRs, this section provides detailed, generalized methodologies for key 'omics' experiments.
Transcriptomic Analysis (RNA-Seq)
Objective: To identify and quantify genome-wide changes in gene expression in response to PGR treatment.
Methodology:
-
Plant Material and Treatment: Grow plants under controlled conditions. Apply the PGR (e.g., this compound, paclobutrazol) at the desired concentration and a control (mock treatment).
-
Sample Collection: Harvest plant tissues at specific time points post-treatment. Immediately freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA using a suitable kit or protocol (e.g., Trizol method followed by column purification). Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: Construct RNA-Seq libraries from high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.
-
Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between treated and control samples.
-
Functional Annotation and Enrichment Analysis: Perform GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway enrichment analysis on the list of DEGs to identify over-represented biological processes and pathways.
-
Proteomic Analysis (LC-MS/MS)
Objective: To identify and quantify changes in the proteome in response to PGR treatment.
Methodology:
-
Protein Extraction: Homogenize frozen plant tissue in a suitable extraction buffer (e.g., containing Tris-HCl, SDS, and protease inhibitors).
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., Bradford or BCA assay).
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a protease, typically trypsin.
-
Peptide Cleanup and Fractionation: Desalt the peptide mixture using C18 columns. For complex samples, fractionation by high-pH reversed-phase chromatography can improve proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide samples using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Analysis:
-
Database Searching: Use software like MaxQuant, Proteome Discoverer, or MS-GF+ to search the raw MS/MS spectra against a protein database of the target organism to identify peptides and proteins.
-
Quantification: Perform label-free quantification (LFQ) or use isobaric labeling (e.g., TMT or iTRAQ) to determine the relative abundance of proteins between samples.
-
Statistical Analysis: Identify differentially abundant proteins using appropriate statistical tests (e.g., t-test or ANOVA).
-
Functional Analysis: Perform GO and KEGG pathway analysis on the differentially abundant proteins.
-
Metabolomic Analysis (GC-MS or LC-MS)
Objective: To identify and quantify changes in the metabolome in response to PGR treatment.
Methodology:
-
Metabolite Extraction: Quench metabolic activity by flash-freezing the plant tissue. Extract metabolites using a solvent system, typically a mixture of methanol, chloroform, and water.
-
Sample Derivatization (for GC-MS): For analysis of non-volatile metabolites by GC-MS, a two-step derivatization process (methoximation followed by silylation) is required.
-
GC-MS/LC-MS Analysis:
-
GC-MS: Separate and detect volatile and derivatized non-volatile metabolites.
-
LC-MS: Separate and detect a wide range of polar and non-polar metabolites.
-
-
Data Analysis:
-
Peak Detection and Alignment: Use software like XCMS, MetAlign, or the instrument-specific software to detect, align, and quantify metabolic features across samples.
-
Metabolite Identification: Identify metabolites by comparing their mass spectra and retention times to spectral libraries (e.g., NIST, Golm Metabolome Database) and authentic standards.
-
Statistical Analysis: Use multivariate statistical methods like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) to identify metabolites that differ significantly between treatments.
-
Pathway Analysis: Use tools like MetaboAnalyst or KEGG Mapper to map the differentially abundant metabolites to metabolic pathways.
-
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Gibberellin signaling pathway and points of crosstalk with other hormone pathways.
Figure 2: A generalized experimental workflow for assessing the off-target effects of PGRs.
Figure 3: Logical framework for the comparative assessment of PGR on- and off-target effects.
Conclusion
While this compound is an effective plant growth regulator, a comprehensive understanding of its off-target effects is crucial for its precise and safe application in research and agriculture. This guide highlights the significant data gap concerning the specific off-target profile of this compound at the molecular level. Based on the evidence from other triazole PGRs like paclobutrazol and uniconazole, it is reasonable to infer that this compound likely influences a range of physiological processes beyond gibberellin biosynthesis, particularly other hormone signaling pathways and secondary metabolism.
Further research employing the 'omics' methodologies outlined in this guide is essential to fully characterize the off-target effects of this compound. Such studies will enable a more objective comparison with other PGRs and facilitate the development of strategies to mitigate undesirable side effects, ultimately leading to more targeted and effective applications in plant science and crop production.
References
- 1. Antagonistic Regulation of ABA and GA in Metabolism and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel mechanisms of ethylene-gibberellin crosstalk revealed by the gai eto2-1 double mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convergence of auxin and gibberellin signaling on the regulation of the GATA transcription factors GNC and GNL in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jasmonate signaling and crosstalk with gibberellin and ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gibberellins and abscisic acid signal crosstalk: living and developing under unfavorable conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cross Talk between Gibberellin and Cytokinin: The Arabidopsis GA Response Inhibitor SPINDLY Plays a Positive Role in Cytokinin Signaling - ProQuest [proquest.com]
Statistical Validation of Triapenthenol's Growth-Retardant Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the growth-retardant effects of Triapenthenol against two widely used alternatives, Paclobutrazol (B33190) and Daminozide. The information presented is collated from various scientific studies to offer a statistical and methodological validation of their performance. This guide is intended to assist researchers in selecting the appropriate growth retardant for their specific applications and in designing robust experimental protocols.
Comparative Performance Data
The following tables summarize the quantitative effects of this compound, Paclobutrazol, and Daminozide on plant growth, primarily focusing on the reduction of plant height in Chrysanthemum, a common model for such studies. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Effect of Growth Retardants on Chrysanthemum Plant Height
| Compound | Concentration (ppm) | Application Method | Plant Height Reduction (%) | Reference Species |
| This compound | 10 | Soil Drench | ~50-60% | Epidendrum radicans[1] |
| 20 | Soil Drench | ~60-75% | Epidendrum radicans[1] | |
| Paclobutrazol | 30 | Foliar Spray | 27% | Dendranthema × grandiflorum 'Bright Golden Anne'[2] |
| 45 | Foliar Spray | Significant | Chrysanthemum moriflorum[3] | |
| 60 | Foliar Spray | 40% | Dendranthema × grandiflorum 'Bright Golden Anne'[2] | |
| 150 | Foliar Spray | Optimum for potted Chrysanthemum | Chrysanthemum (various varieties)[4] | |
| Daminozide | 1000 | Foliar Spray | Significant | Chrysanthemum morifolium[5] |
| 1300 | Foliar Spray | Effective | Chrysanthemum moriflorum[3] | |
| 2500 | Foliar Spray | Significant | Chrysanthemum 'Punch'[5] | |
| 4000 | Foliar Spray | Effective | Chrysanthemum (pot varieties)[6][7] |
Table 2: Chemical and Physical Properties
| Property | This compound | Paclobutrazol | Daminozide |
| Chemical Formula | C₁₅H₂₅N₃O[8][9][10][11] | C₁₅H₂₀ClN₃O[12][13][14][15][16] | C₆H₁₂N₂O₃[17][18][19][20][21] |
| Molecular Weight | 263.38 g/mol [8][9] | 293.8 g/mol [12] | 160.2 g/mol [20] |
| Mode of Action | Gibberellin Biosynthesis Inhibitor[1] | Gibberellin Biosynthesis Inhibitor[12][22] | Gibberellin Biosynthesis Inhibitor[5][6] |
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound, Paclobutrazol, and Daminozide all function as plant growth retardants by interfering with the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones crucial for stem elongation.[1][5][6][12] Gibberellins are synthesized through a complex pathway involving multiple enzymatic steps. These growth retardants inhibit specific enzymes in this pathway, leading to a reduction in the production of active GAs. This, in turn, suppresses cell elongation and results in a more compact plant structure.
The primary target for the triazole-based compounds, this compound and Paclobutrazol, is the enzyme ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase.[23] This enzyme catalyzes a critical step in the early stages of the gibberellin biosynthesis pathway. Daminozide is thought to act at a later stage of the pathway.[24]
Inhibition points of this compound, Paclobutrazol, and Daminozide in the Gibberellin biosynthesis pathway.
Experimental Protocols
A standardized protocol is crucial for the accurate and reproducible evaluation of plant growth retardants. The following outlines a general methodology for a greenhouse experiment.
1. Plant Material and Culture:
-
Select uniform and healthy plant material (e.g., rooted cuttings of Chrysanthemum morifolium).
-
Transplant cuttings into pots containing a standardized growing medium.
-
Acclimatize plants in a greenhouse under controlled conditions (e.g., temperature, light, and humidity) for a specified period before treatment application.
2. Experimental Design:
-
Employ a completely randomized design (CRD) or a randomized complete block design (RCBD) with a sufficient number of replications (typically 3-5) per treatment.
-
Include a negative control group (no treatment) and a positive control group (a well-characterized growth retardant).
3. Treatment Application:
-
Prepare stock solutions of this compound, Paclobutrazol, and Daminozide at the desired concentrations.
-
Apply treatments at a specific growth stage (e.g., after pinching or when new shoots reach a certain length).[25]
-
Application methods can include foliar spray or soil drench. Ensure uniform application for each treatment. For foliar sprays, apply until runoff. For soil drenches, apply a consistent volume to each pot.[26]
4. Data Collection:
-
Measure plant height from the soil surface to the apical meristem at regular intervals (e.g., weekly) throughout the experiment.
-
At the termination of the experiment, measure other relevant parameters such as:
-
Internode length
-
Stem diameter
-
Number of leaves and branches
-
Leaf area
-
Fresh and dry weight of shoots and roots
-
Flowering time and number of flowers
-
5. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.
-
If significant differences are found, perform post-hoc tests (e.g., Tukey's HSD) to compare individual treatment means.
A generalized workflow for evaluating the efficacy of plant growth retardants.
Conclusion
This compound, Paclobutrazol, and Daminozide are effective plant growth retardants that act by inhibiting gibberellin biosynthesis. The choice of retardant and its application rate will depend on the specific plant species, desired level of growth control, and environmental conditions.[25] The data presented in this guide, along with the outlined experimental protocol, provides a foundation for researchers to conduct their own statistical validations and make informed decisions for their research and development activities. It is recommended to conduct small-scale trials to determine the optimal concentration and application method for a specific crop and growing environment before large-scale application.[27]
References
- 1. tandfonline.com [tandfonline.com]
- 2. hort [journals.ashs.org]
- 3. Effects of paclobutrazol on growth and flowering of chrysanthemum (Chrysanthemum moriflorum, Ramat) - Advances in Weed Science [awsjournal.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. agrivita.ub.ac.id [agrivita.ub.ac.id]
- 8. Buy this compound (EVT-8767664) | 76608-49-6 [evitachem.com]
- 9. This compound | C15H25N3O | CID 6437842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. Paclobutrazol (Ref: PP 333) [sitem.herts.ac.uk]
- 14. Paclobutrazol | C15H20ClN3O | CID 73671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Paclobutrazol | C15H20ClN3O | CID 73671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Paclobutrazol - Wikipedia [en.wikipedia.org]
- 17. echemi.com [echemi.com]
- 18. Daminozide | C6H12N2O3 | CID 15331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Daminozide - Wikipedia [en.wikipedia.org]
- 20. caymanchem.com [caymanchem.com]
- 21. Daminozide Facts for Kids [kids.kiddle.co]
- 22. Enhance Growth and Flower Quality of Chrysanthemum indicum L. with Application of Plant Growth Retardants | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. greenhouse-management.com [greenhouse-management.com]
- 26. Unit 10: Plant Growth Regulators [greenhouse.hosted.uark.edu]
- 27. umass.edu [umass.edu]
Replicating Key Experiments on Triapenthenol's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Triapenthenol's efficacy as a plant growth regulator and as a potential fungicidal agent. The information is based on available experimental data, offering a framework for replicating key experiments and comparing its performance with other alternatives.
Data Presentation: Quantitative Efficacy of this compound and Comparators
The following tables summarize the quantitative data on the efficacy of this compound and a common alternative, Paclobutrazol. Direct comparative studies for this compound are limited in publicly available literature; therefore, data is presented from separate studies to provide a preliminary comparison.
Table 1: Efficacy of this compound as a Plant Growth Regulator in Canola
| Treatment | Application Rate | Plant Height Reduction | Yield Increase | Increase in Branches | Increase in Pods |
| This compound | Not Specified | 25-45 cm | Observed | Observed | Observed |
| Control | N/A | N/A | N/A | N/A | N/A |
Data sourced from a 3-year field experiment on Argentine canola (Brassica napus L.). Specific application rates and percentage increases were not detailed in the available summary.[1]
Table 2: Efficacy of this compound and Paclobutrazol in Enhancing Drought Resistance in Olive Trees
| Treatment | Effect on Water Use | Effect on Drought Resistance |
| This compound | Significant Decrease | Increased |
| Paclobutrazol | Significant Decrease | Increased |
| Control | Normal Water Use | Baseline |
Qualitative results from a study on two-year-old potted olive trees. Quantitative comparison of the degree of water use reduction and drought resistance increase between the two compounds was not available.[2][3]
Table 3: Fungicidal Efficacy of Triazole Fungicides (General Comparison)
| Fungicide | Target Disease | Efficacy (% Control) |
| This compound | Data Not Available | Data Not Available |
| Tebuconazole | Fusarium Head Blight | 40% |
| Metconazole | Fusarium Head Blight | 50% |
| Prothioconazole | Fusarium Head Blight | 48% |
| Prothioconazole + Tebuconazole | Fusarium Head Blight | 52% |
This table presents data for other triazole fungicides to provide context for the expected efficacy range of this chemical class against a specific pathogen. No specific data on the fungicidal spectrum or efficacy of this compound was found in the available literature.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. However, based on standard methodologies for evaluating plant growth regulators and fungicides, the following protocols can be used as a basis for replication.
Protocol 1: Evaluation of this compound as a Plant Growth Regulator in Canola
-
Objective: To determine the effect of this compound on the growth, yield, and lodging resistance of canola.
-
Experimental Design: A randomized complete block design with a minimum of four replicates.
-
Treatments:
-
Control (untreated).
-
This compound at varying application rates (e.g., 250, 500, 750 g a.i./ha).
-
A comparator plant growth regulator such as Paclobutrazol at its recommended rate.
-
-
Application: this compound should be applied at the bud stage of canola for optimal effect.[1] A calibrated sprayer should be used to ensure uniform application.
-
Data Collection:
-
Plant height at regular intervals and at harvest.
-
Number of branches and pods per plant.
-
Lodging score at maturity.
-
Seed yield ( kg/ha ) and oil content (%).
-
-
Statistical Analysis: Analysis of variance (ANOVA) to determine significant differences between treatments.
Protocol 2: Evaluation of this compound's Fungicidal Efficacy
-
Objective: To determine the in vitro and in vivo fungicidal activity of this compound against a panel of relevant plant pathogenic fungi.
-
In Vitro Assay (MIC Determination):
-
Prepare a dilution series of this compound in a suitable solvent.
-
Incorporate the dilutions into a fungal growth medium (e.g., Potato Dextrose Agar).
-
Inoculate the center of each plate with a mycelial plug of the target fungus.
-
Incubate at an optimal temperature for fungal growth.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration that completely inhibits visible fungal growth.
-
-
In Vivo Assay (Greenhouse Trial):
-
Grow host plants (e.g., wheat for Fusarium head blight) under controlled greenhouse conditions.
-
Apply this compound at different rates as a foliar spray.
-
Inoculate the plants with a spore suspension of the target pathogen.
-
Include untreated and positive (a commercial fungicide) controls.
-
Assess disease severity at appropriate time points.
-
Collect yield and quality data at harvest.
-
-
Statistical Analysis: ANOVA to compare the efficacy of this compound with the controls.
Mandatory Visualization
Signaling Pathway Diagrams
The primary mode of action for triazole compounds like this compound involves the inhibition of specific biosynthetic pathways. The following diagrams illustrate these generalized pathways.
References
Triapenthenol in Agriculture: A Comparative Analysis of its Impact on Crop Yields
For Researchers, Scientists, and Drug Development Professionals
Triapenthenol, a triazole-based plant growth regulator, is recognized for its role in influencing plant morphology and stress tolerance. While extensive research on its direct impact on the yield of major staple crops remains emergent, this guide provides a comparative analysis of this compound and other key plant growth regulators (PGRs) on crop performance. This document synthesizes available data, outlines experimental methodologies for evaluating such compounds, and visualizes the underlying biochemical pathways and research workflows.
Comparative Performance of Plant Growth Regulators on Crop Yields
The application of plant growth regulators is a critical strategy in modern agriculture to enhance crop yields and quality.[1] The physiological effects of these regulators are contingent on the timing and method of application, concentration, frequency, weather conditions, and the specific state of the plant.[2] The following table summarizes the observed impacts of various PGRs, including the available information on this compound and its chemical relatives, on key agricultural crops.
| Plant Growth Regulator | Chemical Class | Crop(s) | Observed Effects on Growth | Observed Effects on Yield |
| This compound | Triazole | Olive | Reduced plant size, decreased water use.[3] | Increased drought resistance.[3] |
| Lantana | Reduced growth index and leaf area.[3] | Richer flowering and uniform shape at optimal concentrations.[3] | ||
| Paclobutrazol (B33190) | Triazole | Wheat | Reduced plant height.[4] Increased tillers per plant and flag leaf area at optimal concentrations.[5] | Increased thousand-grain weight and overall grain yield, particularly under heat stress.[6][7] |
| Olive | Decreased growth, internode length, and leaf area.[3] | Increased drought resistance.[3] | ||
| Gibberellic Acid (GA3) | Gibberellin | Rice | Increased plant height and number of tillers per hill.[8] | Maximum yield increase of 19.61% observed with Naphthalene Acetic Acid (NAA) in a comparative study.[9] |
| Soybean | Increased plant height, leaf area index, and crop growth rate.[10] | Identified as most effective for enhancing various growth parameters and seed yield in one study.[11] | ||
| Naphthalene Acetic Acid (NAA) | Auxin | Rice | Increased plant canopy development and tiller numbers.[9] | Significant increase in yield, with a 19.61% increase at 100ml/Acre application.[9] |
| Soybean | Increased number of fruits per plant and overall fruit yield. | Enhanced physiological activity leading to more flowers and higher fruit set. | ||
| Chlormequat Chloride (CCC) | Quaternary Ammonium | Wheat | Reduced plant height. | Limited impact on yield if no lodging occurs.[12] |
Experimental Protocols for Evaluating Plant Growth Regulators
To ensure robust and comparable data on the efficacy of plant growth regulators, standardized experimental protocols are essential. The following outlines a general methodology for conducting field trials to assess the impact of PGRs on crop yield.
Experimental Design and Layout
-
Treatments: Include a control group (no PGR application) and various concentrations of the PGR being tested. For comparative studies, include treatments with other relevant PGRs.
-
Replication: A minimum of three replicates for each treatment is recommended to ensure statistical validity.
-
Randomization: Treatments should be arranged in a randomized complete block design (RCBD) to minimize the effects of field variability.
-
Plot Size: Each plot should be of a sufficient size to allow for accurate yield measurements and to minimize edge effects. A typical plot size might be 2 by 10 meters.[12]
-
Buffers: Buffer zones or discard plots should be established between treatments to prevent spray drift.
Application of Plant Growth Regulators
-
Timing: The application timing should correspond to specific crop growth stages as recommended or hypothesized to be most effective (e.g., tillering, stem elongation, flag leaf emergence).[12]
-
Method: Foliar application is a common method. The volume of spray solution should be sufficient to ensure thorough coverage of the plant canopy (e.g., 10 gallons/acre).
-
Calibration: Application equipment must be properly calibrated to deliver the precise intended dosage.
Data Collection and Measurements
A comprehensive set of parameters should be measured throughout the growing season and at harvest:
-
Crop Growth:
-
Plant height
-
Stem thickness
-
Leaf Area Index (LAI)
-
Number of tillers/branches per plant
-
-
Yield Components:
-
Spike/panicle density (ears per m²)
-
Number of seeds per spike/panicle
-
1000-grain weight
-
-
Final Yield:
-
Grain yield per plot (harvested and weighed)
-
Moisture content of the grain at harvest
-
-
Lodging Assessment:
-
Percentage of lodged plants at different growth stages.
-
-
Quality Parameters:
-
Protein content
-
Test weight
-
Statistical Analysis
The collected data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments. Mean separation tests (e.g., Tukey's HSD) can be used to compare individual treatment means.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes involved in PGR research, the following diagrams have been generated using Graphviz (DOT language).
Caption: Inhibition of Gibberellin Biosynthesis by this compound.
Caption: Experimental Workflow for PGR Evaluation in Field Trials.
References
- 1. How Do Plant Growth Regulators Impact Crop Quality and Production? [bulkagrochem.com]
- 2. Growth regulators promote soybean productivity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of paclobutrazol: a strategy for inducing lodging resistance of wheat through mediation of plant height, stem physical strength, and lignin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sabraojournal.org [sabraojournal.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Effect of paclobutrazol levels on grain growth process and yield of three cultivars of wheat (Triticum aestivum L.) under post-anthesis heat stress conditions [escs.birjand.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. ijasbt.org [ijasbt.org]
- 10. biochemjournal.com [biochemjournal.com]
- 11. Effect of Foliar Application of Selected Plant Growth Regulators on Growth and Yield of Soybean [Glycine max (L.) Merrill] [arccjournals.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Triapenthenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Triapenthenol, a triazole-based plant growth regulator. Adherence to these guidelines is crucial for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
This compound is recognized as a herbicide that exhibits persistence in soil and high toxicity to avian species.[1] Due to these environmental concerns and its chemical nature as a triazole and an alcohol, proper disposal is imperative. The following procedures are based on general best practices for laboratory chemical waste and should be adapted to comply with all applicable local, state, and federal regulations.
Immediate Safety and Handling for Disposal
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound is through a licensed professional waste disposal service. Do not attempt to dispose of this material down the drain or as regular solid waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.[2]
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.
-
-
Containment:
-
Use a container that is chemically compatible with this compound. For solid forms, a securely sealed plastic or glass container is appropriate. For solutions, ensure the container is leak-proof.
-
All containers holding hazardous waste must be kept closed except when adding waste.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to control any potential spills.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with all available information on the chemical's properties and hazards.
-
-
Documentation:
-
Maintain meticulous records of the amount of this compound waste generated, the date of accumulation, and the date it was transferred for disposal. This documentation is a key component of regulatory compliance.
-
Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste management as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Key regulatory frameworks to consult include the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle to grave."
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Triapenthenol
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Triapenthenol, designed to ensure the well-being of laboratory personnel and maintain a secure research environment. Adherence to these procedures is mandatory for all individuals working with this compound.
Proper handling of chemical reagents is paramount to successful and safe research. This guide outlines the essential personal protective equipment (PPE), emergency procedures, and operational and disposal plans for this compound, fostering a culture of safety and precision in your laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Body Part | Required Protection | Standard |
| Eyes/Face | Face shield and safety glasses | NIOSH (US) or EN166 (EU) approved |
| Skin | Chemical-resistant gloves (inspect before use) | Regulation (EU) 2016/425 and EN 374 compliant |
| Body | Protective clothing to avoid skin contact | Suitable for laboratory environment |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator. | Follow institutional guidelines |
Table 1: Personal Protective Equipment for Handling this compound
Emergency Procedures: A Step-by-Step Response Plan
In the event of an emergency involving this compound, immediate and correct action is critical.
First-Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing difficulties occur, seek immediate medical attention.[1]
-
On Skin: Wash the affected area thoroughly with soap and water. If skin irritation develops, seek medical attention.[1]
-
In Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention if necessary.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Hazardous combustion products may include carbon oxides.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]
Accidental Release Measures:
-
Ensure adequate ventilation.
-
Contain the spill: Use an inert absorbent material to soak up the spill.
-
Collect spillage: Sweep or vacuum the absorbed material and place it in a suitable, labeled container for disposal.[2]
-
Clean the area: Wash the spill area thoroughly.
-
Avoid discharge into drains or the environment. [4]
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
-
Receiving and Storage:
-
Preparation and Handling:
-
During Use:
Disposal Plan
Proper disposal of this compound and its containers is a critical final step to prevent environmental contamination and ensure safety.
-
Waste Characterization:
-
All waste containing this compound should be considered chemical waste.
-
-
Container Disposal:
-
Empty containers may retain product residue and should be treated as hazardous.[2]
-
Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Puncture and crush the rinsed container to prevent reuse.
-
-
Waste Disposal:
Diagram of Safe Handling and Disposal Workflow
Caption: This diagram outlines the key stages for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
